Thiophene-2-ethylamine HCl salt
Description
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Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
2-thiophen-2-ylethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NS.ClH/c7-4-3-6-2-1-5-8-6;/h1-2,5H,3-4,7H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZLKPFGLOQUCNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CCN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Thiophene-2-ethylamine Hydrochloride: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the core chemical properties, synthesis, and characterization of Thiophene-2-ethylamine hydrochloride (HCl salt). This compound is a valuable building block in medicinal chemistry and materials science, and a thorough understanding of its characteristics is crucial for its effective application.
Chemical and Physical Properties
Thiophene-2-ethylamine HCl salt is the hydrochloride salt form of the aromatic amine, Thiophene-2-ethylamine. The addition of hydrochloric acid to the basic ethylamine group enhances the compound's stability and aqueous solubility, making it more suitable for various applications, particularly in pharmaceutical development.
Table 1: Physical and Chemical Properties of Thiophene-2-ethylamine and its HCl Salt
| Property | Thiophene-2-ethylamine (Free Base) | This compound | Source(s) |
| Molecular Formula | C₆H₉NS | C₆H₁₀ClNS | [1][2] |
| Molecular Weight | 127.21 g/mol | 163.67 g/mol | [1] |
| Appearance | Colorless to yellow liquid | White to off-white solid | [3] |
| Melting Point | Not applicable | ~185 - 189 °C | N/A |
| Boiling Point | 200-201 °C at 750 mmHg | Not applicable | [2][4] |
| Density | 1.087 g/mL at 25 °C | Not available | [2][4] |
| Solubility | Moderately soluble in water | Soluble in water | [5] |
| CAS Number | 30433-91-1 | 130651-46-4 | [1] |
Synthesis and Purification
The synthesis of this compound is typically achieved through a two-step process: the synthesis of the free base, Thiophene-2-ethylamine, followed by its conversion to the hydrochloride salt.
Synthesis of Thiophene-2-ethylamine (Free Base)
Several synthetic routes to Thiophene-2-ethylamine have been reported in the literature. One common method involves the reduction of a suitable precursor, such as 2-(2-nitrovinyl)thiophene or 2-thiopheneacetonitrile. A detailed experimental protocol for the synthesis of the free base, as adapted from patented literature, is provided below.
Experimental Protocol: Synthesis of Thiophene-2-ethylamine via Grignard Reaction and Ammonolysis [6]
This method involves the initial preparation of 2-thiophene ethanol, which is then converted to the final product.
Step 1: Preparation of 2-Thiophene Ethanol
-
In a dried three-necked flask equipped with a mechanical stirrer, dropping funnel, and condenser, add magnesium turnings (1.2 equivalents) and anhydrous tetrahydrofuran (THF).
-
A solution of 2-bromothiophene (1 equivalent) in anhydrous THF is slowly added to initiate the Grignard reaction.
-
After the formation of the Grignard reagent is complete, the reaction mixture is cooled to 0 °C.
-
Ethylene oxide (1.1 equivalents) is then slowly introduced into the reaction mixture.
-
The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude 2-thiophene ethanol, which can be purified by vacuum distillation.[6]
Step 2: Ammonolysis of 2-Thiophene Ethanol
-
The purified 2-thiophene ethanol is subjected to ammonolysis under pressure. This step typically involves reacting the alcohol with ammonia in the presence of a suitable catalyst at elevated temperature and pressure.
-
Upon completion of the reaction, the excess ammonia is vented, and the crude Thiophene-2-ethylamine is isolated.
-
Purification is achieved by vacuum distillation to yield the pure free base.[6]
Conversion to this compound
The purified Thiophene-2-ethylamine free base is then converted to its hydrochloride salt.
Experimental Protocol: Formation of the Hydrochloride Salt
-
Dissolve the purified Thiophene-2-ethylamine in a suitable anhydrous solvent, such as diethyl ether or ethanol.
-
Cool the solution in an ice bath.
-
Slowly bubble anhydrous hydrogen chloride gas through the solution, or add a solution of HCl in the chosen solvent (e.g., ethanolic HCl) dropwise with stirring.
-
The this compound will precipitate out of the solution as a white solid.
-
Collect the precipitate by filtration, wash with a small amount of cold anhydrous solvent, and dry under vacuum to yield the pure hydrochloride salt.
Diagram 1: General Synthesis Workflow for this compound
Caption: Synthesis workflow from thiophene to the HCl salt.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum of the HCl salt is expected to show characteristic signals for the thiophene ring protons and the ethylamine side chain. The protons on the thiophene ring typically appear in the aromatic region (δ 6.8-7.5 ppm). The two methylene groups of the ethylamine chain will appear as triplets in the aliphatic region, with the methylene group adjacent to the thiophene ring appearing further downfield than the methylene group adjacent to the ammonium group. The protons of the ammonium group (-NH₃⁺) will likely appear as a broad singlet.
¹³C NMR: The carbon NMR spectrum will show distinct signals for the four unique carbon atoms of the thiophene ring and the two carbon atoms of the ethylamine side chain. The chemical shifts of the carbons in the thiophene ring are expected in the aromatic region (δ 120-145 ppm), while the aliphatic carbons will appear upfield.
Infrared (IR) Spectroscopy
The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups. Key expected peaks include:
-
N-H stretching: A broad band in the region of 3200-2800 cm⁻¹ corresponding to the stretching vibrations of the ammonium (-NH₃⁺) group.
-
C-H stretching (aromatic): Peaks above 3000 cm⁻¹ for the C-H bonds on the thiophene ring.
-
C-H stretching (aliphatic): Peaks just below 3000 cm⁻¹ for the C-H bonds of the ethylamine chain.
-
C=C stretching (aromatic): Absorptions in the 1600-1450 cm⁻¹ region due to the thiophene ring.
-
C-S stretching: Characteristic peaks for the carbon-sulfur bond in the thiophene ring, typically observed in the fingerprint region.
Diagram 2: Logical Relationship of Characterization Techniques
Caption: Characterization workflow for the synthesized compound.
Safety and Handling
Thiophene-2-ethylamine and its HCl salt should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. It is classified as harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and eye irritation.[2] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Applications in Research and Development
Thiophene-2-ethylamine and its derivatives are important intermediates in the synthesis of various biologically active molecules and materials. The thiophene moiety is a common scaffold in many pharmaceutical compounds due to its bioisosteric relationship with the benzene ring. The ethylamine side chain provides a reactive handle for further chemical modifications. This compound is a key precursor in the synthesis of drugs such as ticlopidine and clopidogrel, which are antiplatelet agents.[6][7] It is also used in the development of novel materials with specific electronic and optical properties.[4]
This technical guide provides a foundational understanding of the chemical properties of this compound. For further in-depth research and specific applications, consulting the primary literature and patents is recommended.
References
- 1. Thiopheneethanamine | C6H9NS | CID 116521 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. nbinno.com [nbinno.com]
- 4. Thiophene-2-ethylamine | 30433-91-1 [chemicalbook.com]
- 5. guidechem.com [guidechem.com]
- 6. CN101885720A - Method for synthesizing 2-thiophene ethylamine - Google Patents [patents.google.com]
- 7. Method for synthesizing 2-thiophene ethylamine - Eureka | Patsnap [eureka.patsnap.com]
An In-depth Technical Guide to Thiophene-2-ethylamine HCl Salt (CAS Number 130651-46-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiophene-2-ethylamine hydrochloride (CAS: 130651-46-4), the salt of the heterocyclic amine Thiophene-2-ethylamine (CAS: 30433-91-1), is a pivotal building block in modern medicinal and materials science.[1] Its unique molecular architecture, featuring a reactive primary amine and an electron-rich thiophene ring, makes it a versatile intermediate in the synthesis of a wide array of complex organic molecules.[1] This guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its application, and an exploration of its role in significant chemical transformations.
The primary application of Thiophene-2-ethylamine lies in the pharmaceutical industry as a key intermediate in the synthesis of antiplatelet agents, most notably clopidogrel.[2][3] Beyond its role in drug discovery, this compound is also utilized in materials science for the functionalization of carbon nanotubes, enhancing their properties for various applications.[4]
Physicochemical and Spectroscopic Data
The hydrochloride salt of Thiophene-2-ethylamine is typically a white to off-white solid, soluble in water. While detailed spectroscopic data for the HCl salt is not widely available in public repositories, the data for the free base, Thiophene-2-ethylamine, serves as a crucial reference. The protonation of the amine group to form the hydrochloride salt will induce characteristic downfield shifts in the adjacent proton and carbon signals in NMR spectra and will alter the N-H stretching frequencies in the IR spectrum.
Physicochemical Properties
| Property | Value (Thiophene-2-ethylamine) | Value (Thiophene-2-ethylamine HCl Salt) | Reference(s) |
| CAS Number | 30433-91-1 | 130651-46-4 | [5] |
| Molecular Formula | C₆H₉NS | C₆H₁₀ClNS | [5] |
| Molar Mass | 127.21 g/mol | 163.67 g/mol | [5] |
| Appearance | Colorless to pale yellow liquid | White to off-white solid | [4] |
| Boiling Point | 200-201 °C at 750 mmHg | Not applicable | [4] |
| Density | 1.087 g/mL at 25 °C | Not available | [4] |
| Refractive Index (n20/D) | 1.551 | Not applicable | [4] |
Spectroscopic Data (Thiophene-2-ethylamine - Free Base)
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of Thiophene-2-ethylamine would exhibit characteristic signals for the thiophene ring protons and the ethylamine chain protons.[6]
-
¹³C NMR: The carbon NMR spectrum would show distinct peaks for the carbons of the thiophene ring and the ethylamine side chain.
Infrared (IR) Spectroscopy
The IR spectrum of Thiophene-2-ethylamine displays characteristic absorption bands corresponding to its functional groups.[7] Key vibrational modes include:
-
N-H stretching of the primary amine.
-
C-H stretching of the aromatic thiophene ring and the aliphatic ethyl chain.
-
C=C and C-S stretching of the thiophene ring.[8]
Mass Spectrometry (MS)
The mass spectrum of Thiophene-2-ethylamine would show a molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns.[9]
Biological Activity and Applications
Thiophene-2-ethylamine is primarily recognized for its role as a crucial intermediate in the synthesis of pharmacologically active compounds rather than for its direct biological activity. The thiophene moiety is a well-established pharmacophore in medicinal chemistry, known to enhance drug-receptor interactions and improve the metabolic stability of parent compounds.[10]
Role in Clopidogrel Synthesis
Clopidogrel is a potent antiplatelet agent that functions by irreversibly blocking the P2Y12 adenosine diphosphate (ADP) receptor on platelet cell membranes.[3] Thiophene-2-ethylamine is a key precursor in several synthetic routes to clopidogrel.[2][3] The synthesis generally involves the coupling of Thiophene-2-ethylamine with a chiral chlorophenylglycine derivative, followed by cyclization to form the thienopyridine core of clopidogrel.[2][3][11][12]
Functionalization of Carbon Nanotubes
In the realm of materials science, Thiophene-2-ethylamine is employed to functionalize multi-walled carbon nanotubes (MWCNTs).[4] The primary amine group can react with carboxylic acid groups on the surface of oxidized MWCNTs to form stable amide linkages. This covalent functionalization improves the dispersibility of the nanotubes in various solvents and polymer matrices, and can impart new electronic or optical properties to the material.[13]
Experimental Protocols
Synthesis of Clopidogrel Intermediate from Thiophene-2-ethanol
This protocol outlines a common route to a key intermediate in clopidogrel synthesis, starting from Thiophene-2-ethanol, which is then converted to a derivative that reacts with the amine.
Step 1: Tosylation of Thiophene-2-ethanol [3]
-
Charge a clean, dry reactor with toluene (400 L) and p-toluenesulfonyl chloride (163.2 kg).
-
Cool the mixture to approximately 5 °C.
-
Add Thiophene-2-ethanol (100 kg) to the reactor over a period of about 20 minutes, maintaining the temperature at 5 °C.
-
Slowly add triethylamine (130 kg) over approximately 8 hours and 50 minutes.
-
Raise the temperature of the reaction mixture to 30 °C and stir for 12 hours.
-
Filter the reaction mass and wash the solid with toluene (2 x 100 L).
-
The filtrate, containing 2-(2-Thienyl)ethyl tosylate, is then washed with water (5 x 200 L).
Step 2: Coupling with (+)-α-amino-2-chlorophenylacetic acid methyl ester [3]
-
The resulting 2-(2-Thienyl)ethyl tosylate is then reacted with (+)-α-amino-2-chlorophenylacetic acid methyl ester to yield the S-(+)-methyl-α-(2-thienylethylamino)-(2-chlorophenyl)acetate hydrochloride, a direct precursor to clopidogrel.[3][11]
Step 3: Cyclization to form Clopidogrel [2]
-
In a reaction flask, combine the 2-chloro-phenyl-2-thiophene ethyl amine guanidine-acetic acid methyl ester hydrochloride (4g), methanol (10mL), and formaldehyde (25mL).
-
Incubate the mixture at 35 °C for 24 hours.
-
After the reaction is complete, add dichloromethane (20mL) and water (20mL) and stir for 30 minutes.
-
Slowly add an aqueous sodium carbonate solution to neutralize the mixture.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with water. The resulting organic solution contains the clopidogrel base.
Functionalization of Multi-Walled Carbon Nanotubes (MWCNTs)
This protocol describes a general procedure for the covalent functionalization of MWCNTs with Thiophene-2-ethylamine via amide bond formation.
Step 1: Oxidation of MWCNTs [14]
-
Disperse pristine MWCNTs in a 3:1 mixture of concentrated sulfuric acid (H₂SO₄) and nitric acid (HNO₃).
-
Sonicate the suspension for several hours to introduce carboxylic acid (-COOH) groups onto the surface of the nanotubes.
-
Wash the oxidized MWCNTs thoroughly with deionized water until the pH is neutral.
-
Dry the oxidized MWCNTs in a vacuum oven.
Step 2: Amidation with Thiophene-2-ethylamine
-
Disperse the oxidized MWCNTs in a suitable solvent such as dimethylformamide (DMF).
-
Add Thiophene-2-ethylamine to the suspension.
-
Add a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, like 4-dimethylaminopyridine (DMAP), to facilitate the amide bond formation.
-
Stir the reaction mixture at room temperature or with gentle heating for 24-48 hours.
-
After the reaction, wash the functionalized MWCNTs extensively with DMF and other solvents like methanol and diethyl ether to remove unreacted reagents.
-
Dry the final product, Thiophene-2-ethylamine functionalized MWCNTs, under vacuum.
Safety and Handling
Thiophene-2-ethylamine and its hydrochloride salt should be handled with appropriate safety precautions in a well-ventilated laboratory environment. It is classified as harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and eye irritation.[5] Standard personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn when handling this compound. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant applications in the pharmaceutical and materials science industries.[1] Its role as a key building block in the synthesis of the life-saving drug clopidogrel underscores its importance in medicinal chemistry.[3] Furthermore, its ability to modify the properties of advanced materials like carbon nanotubes opens up avenues for new technological advancements.[4] This guide provides researchers and developers with a solid foundation of its properties and synthetic utility, enabling further innovation and application of this important compound.
References
- 1. nbinno.com [nbinno.com]
- 2. CN103509037A - Preparation method of clopidogrel and intermediate thereof - Google Patents [patents.google.com]
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- 8. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]
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- 10. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 11. US20070225320A1 - Process for preparing clopidogrel - Google Patents [patents.google.com]
- 12. Process for preparing clopidogrel - Eureka | Patsnap [eureka.patsnap.com]
- 13. Multi-walled Carbon Nanotube (MWCNT) Synthesis, Preparation, Labeling, and Functionalization | Springer Nature Experiments [experiments.springernature.com]
- 14. scispace.com [scispace.com]
Molecular weight of Thiophene-2-ethylamine HCl salt
An In-depth Technical Guide to Thiophene-2-ethylamine Hydrochloride
This technical guide provides comprehensive information on the physicochemical properties, synthesis, and safety data for thiophene-2-ethylamine and its hydrochloride (HCl) salt. The information is intended for researchers, scientists, and professionals in drug development and chemical synthesis.
Physicochemical Properties
Thiophene-2-ethylamine and its HCl salt are foundational molecules in the synthesis of various pharmaceuticals and agrochemicals.[1] The addition of the hydrochloride salt enhances the compound's stability and solubility in aqueous media, which is often crucial for pharmaceutical applications.[2]
The quantitative data for both the free base and its HCl salt are summarized below for clear comparison.
| Property | Thiophene-2-ethylamine (Free Base) | Thiophene-2-ethylamine HCl Salt |
| Molecular Formula | C₆H₉NS[1][3][4] | C₆H₁₀ClNS[5] |
| Molecular Weight | 127.21 g/mol [1][3][4][6] | 163.67 g/mol [5] |
| Appearance | Colorless to light yellow liquid[7][8] | White to off-white solid[5] |
| Melting Point | N/A | ~185 - 189 °C[5] |
| Boiling Point | 200-201 °C at 750 mmHg[3][7] | N/A |
| Density | 1.087 g/mL at 25 °C[3][7] | N/A |
| Refractive Index | n20/D 1.551[3][7] | N/A |
| Flash Point | 88 °C (190.4 °F) - closed cup | N/A |
| Solubility | N/A | Soluble in water[5] |
Experimental Protocols: Synthesis
Several synthetic routes for producing thiophene-2-ethylamine have been documented. The choice of method often depends on the availability of starting materials, desired yield, and scalability for industrial production.
Method 1: Reduction of Thiophene-2-acetaldehyde Oxime
A common laboratory-scale synthesis involves the conversion of a thiophene-based aldehyde to an oxime, followed by reduction.[2][7][9]
-
Aldehyde Formation : Thiophene is reacted with N,N-Dimethylformamide (DMF) to produce 2-thiophenecarbaldehyde.[7][9]
-
Acetaldehyde Formation : The resulting 2-thiophenecarbaldehyde is reacted with isopropyl chloroacetate to yield 2-thiopheneacetaldehyde.[7][9]
-
Oxime Synthesis : The 2-thiopheneacetaldehyde is then treated with hydroxylamine hydrochloride in a solvent such as ethanol to form 2-thiopheneacetaldehyde oxime.[2][7][9] A base is typically used to neutralize the hydrochloride.[2]
-
Reduction to Amine : The oxime is reduced to the primary amine, thiophene-2-ethylamine.[7][9] Common reducing agents for this step include lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation with Raney nickel or palladium on carbon (Pd/C).[2]
Caption: Synthesis of Thiophene-2-ethylamine via the Oxime Reduction Pathway.
Method 2: Synthesis from 2-Bromothiophene (Grignard Reaction)
This industrial-scale method involves a Grignard reagent, followed by esterification and ammonolysis.[10]
-
Bromination : Thiophene is first brominated at a low temperature to produce 2-bromothiophene.[10]
-
Grignard Reaction : The 2-bromothiophene undergoes a Grignard reaction with magnesium chips in an anhydrous solvent.[10]
-
Alcohol Formation : The resulting Grignard reagent is reacted with ethylene oxide to generate 2-thiophene ethanol.[10]
-
Esterification and Ammonolysis : The 2-thiophene ethanol is converted to thiophene-2-ethylamine through a two-step process of esterification followed by ammonolysis.[10]
Method 3: Formation of the Hydrochloride Salt
The conversion of the free base amine to its hydrochloride salt is a critical step for improving the compound's handling properties, stability, and solubility.[2]
-
Dissolution : The purified thiophene-2-ethylamine (free base) is dissolved in a suitable organic solvent, such as diethyl ether or ethanol.[2]
-
Protonation : Hydrogen chloride (HCl), either as a gas or dissolved in a solvent, is introduced into the solution.[2] This protonates the primary amino group.
-
Precipitation and Isolation : The this compound, being less soluble in the organic solvent, precipitates out and can be isolated by filtration.
Caption: Conversion of Thiophene-2-ethylamine Free Base to its HCl Salt.
Safety and Handling
Thiophene-2-ethylamine is classified as a hazardous substance.
-
Hazards : It is harmful if swallowed, inhaled, or in contact with skin.[11] It is corrosive and can cause severe skin burns and eye damage.[8][12] It is also irritating to the respiratory system.[3][11]
-
Personal Protective Equipment (PPE) : When handling this chemical, appropriate PPE, including protective gloves, clothing, and eye/face protection, is mandatory.[8] For procedures that may generate dust or vapors, a dust mask (type N95 or equivalent) and use of a well-ventilated area or closed system are required.[8]
-
First Aid :
-
Skin Contact : Immediately wash off with soap and plenty of water while removing all contaminated clothing.[8][12]
-
Eye Contact : Rinse cautiously with water for at least 15 minutes, removing contact lenses if possible.[8][12]
-
Inhalation : Remove the person to fresh air and keep them comfortable for breathing.[8][12]
-
Ingestion : Rinse the mouth but do not induce vomiting.[8][12]
-
In all cases of exposure, immediate medical attention is required.[8][12]
-
-
Storage : Store in a dry, cool, and well-ventilated place in a tightly sealed container.[8][12] It should be kept in a corrosives area, potentially refrigerated.[8][12]
Applications
Thiophene-2-ethylamine is a versatile building block in organic synthesis. It is used as a reactant in the creation of various derivatives, including:
-
Pyrimidine and acylguanidine derivatives.[7]
-
Geldanamycin derivatives that act as HCV replication inhibitors.[7]
-
It is also used to functionalize multiwall carbon nanotubes (MWCNTs).[7]
References
- 1. wap.guidechem.com [wap.guidechem.com]
- 2. Thiophen-2-amine hydrochloride | 18621-53-9 | Benchchem [benchchem.com]
- 3. chembk.com [chembk.com]
- 4. Thiophene-2-Ethylamine | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 5. This compound Manufacturer & Supplier in China | CAS 2855-99-6 | Purity, Price & Specifications [nj-finechem.com]
- 6. Thiopheneethanamine | C6H9NS | CID 116521 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Thiophene-2-ethylamine | 30433-91-1 [chemicalbook.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. Thiophene-2-ethylamine synthesis - chemicalbook [chemicalbook.com]
- 10. Method for synthesizing 2-thiophene ethylamine - Eureka | Patsnap [eureka.patsnap.com]
- 11. scribd.com [scribd.com]
- 12. fishersci.com [fishersci.com]
Synthesis of Thiophene-2-ethylamine from thiophene
An In-depth Technical Guide to the Synthesis of Thiophene-2-ethylamine from Thiophene
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thiophene-2-ethylamine is a crucial building block in medicinal chemistry, serving as a key intermediate in the synthesis of various pharmaceutical agents, including antiplatelet drugs like ticlopidine and clopidogrel. This document provides an in-depth technical guide to the principal synthetic routes for preparing thiophene-2-ethylamine, starting from the readily available precursor, thiophene. The guide details several established pathways, including the Vilsmeier-Haack/Henry reaction sequence, a route proceeding via a Grignard reaction with ethylene oxide, and a method involving a 2-thiopheneacetonitrile intermediate. For each pathway, this guide presents detailed experimental protocols, summarizes quantitative data in tabular form for comparative analysis, and provides logical workflow diagrams to elucidate the synthetic processes.
Introduction
The thiophene moiety is a privileged scaffold in drug discovery, and its derivatives exhibit a wide range of biological activities. Thiophene-2-ethylamine, in particular, is a vital precursor for the synthesis of thienopyridine-class drugs, which are essential in the management of cardiovascular diseases. The efficient and scalable synthesis of this intermediate is therefore of significant interest to the pharmaceutical industry. This whitepaper outlines the core synthetic strategies for its preparation from thiophene, providing the necessary technical details for laboratory and process chemistry applications.
Synthetic Pathways from Thiophene
Several distinct synthetic routes have been established for the preparation of thiophene-2-ethylamine. The choice of a particular pathway often depends on factors such as scale, availability of reagents, safety considerations (e.g., use of cyanides), and desired overall yield. The three primary routes are detailed below.
Pathway 1: Synthesis via 2-(2-Nitrovinyl)thiophene
This is one of the most common and well-documented routes. It involves the initial formylation of thiophene, followed by a Henry reaction (nitroaldol condensation) and subsequent reduction.
Step 1.1: Vilsmeier-Haack Formylation of Thiophene
The Vilsmeier-Haack reaction introduces a formyl group onto the electron-rich thiophene ring at the 2-position.[1][2][3][4] The Vilsmeier reagent, an electrophilic iminium salt, is generated in situ from phosphorus oxychloride (POCl₃) and a formamide, typically N,N-dimethylformamide (DMF).[2][4]
Experimental Protocol:
-
To a flask containing N-methylformanilide (1.0 mole), add phosphorus oxychloride (1.0 mole) and let the mixture stand for 30 minutes.[5]
-
Begin mechanical stirring and cool the flask in a water bath.[5]
-
Add thiophene (1.1 moles) at a rate that maintains the internal temperature between 25–35°C.[5]
-
After the addition is complete, continue stirring for 2 hours at the same temperature, then allow the mixture to stand at room temperature for 15 hours.[5]
-
Pour the reaction mixture into a vigorously stirred mixture of 400 g of crushed ice and water.[5]
-
Neutralize the solution with a sodium hydroxide solution.
-
Extract the product with diethyl ether, wash the organic layer, dry it over anhydrous magnesium sulfate, and concentrate under reduced pressure.[5]
-
Purify the resulting oil by vacuum distillation to yield 2-thiophenecarboxaldehyde.[5]
Step 1.2: Henry Reaction of 2-Thiophenecarboxaldehyde
The Henry (nitroaldol) reaction is a base-catalyzed C-C bond formation between an aldehyde and a nitroalkane.[6][7] In this step, 2-thiophenecarboxaldehyde is condensed with nitromethane to form 2-(2-nitrovinyl)thiophene.[8][9][10]
Experimental Protocol:
-
Dissolve 2-thiophenecarboxaldehyde (1.0 mole) and nitromethane (1.2 moles) in methanol.
-
Cool the solution to 0-5°C in an ice bath.
-
Slowly add a solution of sodium hydroxide in water while maintaining the temperature below 10°C.
-
Stir the mixture at room temperature for several hours until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid to precipitate the product.[11]
-
Filter the yellow precipitate, wash thoroughly with water, and dry under vacuum to obtain 2-(2-nitrovinyl)thiophene.[11]
Step 1.3: Reduction of 2-(2-Nitrovinyl)thiophene
The final step involves the reduction of both the nitro group and the carbon-carbon double bond to yield the target ethylamine.[6] A variety of reducing agents can be employed, with diborane (generated in situ from NaBH₄ and BF₃·OEt₂) being particularly effective.[8][11] Catalytic hydrogenation is also a viable method.[12]
Experimental Protocol (using Diborane):
-
In a flask under an inert atmosphere, dissolve 2-(2-nitrovinyl)thiophene (0.038 mole) in anhydrous tetrahydrofuran (THF, 60 ml).[11]
-
Slowly add this solution to a stirred solution of diborane in THF (a molar excess of 3-5 equivalents) while maintaining the temperature between 8-10°C.[11]
-
Allow the reaction mixture to warm to 10-15°C and stir for 2 hours, then continue stirring for 18-20 hours at room temperature.[11]
-
Monitor the reaction for the disappearance of starting material by TLC.[11]
-
Carefully quench the reaction by the slow addition of water, followed by acidification with HCl.
-
Basify the aqueous layer with NaOH solution and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic extracts, concentrate under reduced pressure, and purify by vacuum distillation to obtain thiophene-2-ethylamine.
| Reaction Step | Reagents | Typical Conditions | Typical Yield | Reference |
| Formylation | Thiophene, POCl₃, DMF | 25-35°C, 17h | 71-74% | [5] |
| Henry Reaction | 2-Thiophenecarboxaldehyde, Nitromethane, NaOH | 0-10°C to RT | High | [8][11] |
| Reduction | 2-(2-Nitrovinyl)thiophene, Diborane | 8-10°C to RT, 20-22h | Good | [11] |
Pathway 2: Synthesis via Grignard Reaction
This pathway avoids the use of nitromethane and proceeds through a 2-thiophene-ethanol intermediate. It begins with the bromination of thiophene to allow for the formation of a Grignard reagent.
Step 2.1: Bromination of Thiophene
Thiophene undergoes electrophilic substitution preferentially at the 2-position. Bromination can be achieved using various brominating agents.[13]
Experimental Protocol:
-
In a suitable organic solvent (e.g., glacial acetic acid), dissolve thiophene.[13]
-
Cool the solution to -10°C.[13]
-
Add a brominating agent (e.g., bromine or N-bromosuccinimide) dropwise, maintaining the low temperature.[13]
-
After the addition, allow the reaction to proceed for 2 hours.[13]
-
Perform a workup involving layer separation, solvent removal, and vacuum distillation to isolate 2-bromothiophene.[13]
Step 2.2: Grignard Reaction with Ethylene Oxide
The 2-bromothiophene is converted into a Grignard reagent, which then acts as a nucleophile to open the strained ethylene oxide ring, elongating the carbon chain by two atoms.[13][14][15][16]
Experimental Protocol:
-
Activate magnesium turnings in a flask with a small crystal of iodine under an inert atmosphere.
-
Add a solution of 2-bromothiophene in anhydrous THF dropwise to the magnesium to initiate the Grignard formation.
-
Once the Grignard reagent is formed, cool the reaction mixture to 0°C.[13]
-
After the reaction is complete, quench by carefully adding dilute sulfuric acid until the pH is <1.[14]
-
Extract the product with an organic solvent, dry the organic layer, and purify by vacuum distillation to obtain 2-thiophene-ethanol.[14]
Step 2.3: Conversion of 2-Thiophene-ethanol to Amine
The final step involves converting the alcohol to the target amine. A common method is to first convert the alcohol to a better leaving group, such as a tosylate ester, followed by nucleophilic substitution with an ammonia source.[8][14]
Experimental Protocol:
-
(Esterification): Dissolve 2-thiophene-ethanol and p-toluenesulfonyl chloride in an organic solvent. Add a solid base (e.g., powdered NaOH) in portions while controlling the temperature between -10 to 50°C. After several hours, filter the mixture and remove the solvent under reduced pressure to obtain the crude tosylate ester.[8]
-
(Ammonolysis): Charge the crude ester into an autoclave. Inject liquid ammonia and heat the pressurized vessel to induce ammonification.[8]
-
(Dissociation): After the reaction, the resulting 2-thienylethylamino-4-toluenesulfonate salt is treated with a solid base in an organic solvent to release the free amine.[8]
-
Purify the final product by vacuum distillation.
| Reaction Step | Reagents | Typical Conditions | Reference |
| Bromination | Thiophene, Brominating agent | -10°C to 10°C, 2-6h | [13] |
| Grignard Reaction | 2-Bromothiophene, Mg, Ethylene Oxide | 0-20°C | [14] |
| Alcohol to Amine | 2-Thiophene-ethanol, TsCl, NH₃ | Multi-step, variable temp. | [8][14] |
Pathway 3: Synthesis via 2-Thiopheneacetonitrile
This route involves the formation and subsequent reduction of a nitrile intermediate. A significant drawback is the use of highly toxic cyanide reagents.[10][17]
Step 3.1: Chloromethylation of Thiophene
Thiophene can be chloromethylated using paraformaldehyde and concentrated hydrochloric acid.[18]
Experimental Protocol:
-
Combine thiophene, paraformaldehyde, and concentrated hydrochloric acid at a low temperature (0-5°C).[18]
-
Add phosphorus trichloride dropwise during the reaction, which generates HCl gas and increases the yield.[18]
-
Maintain the reaction for 3-5 hours.[18]
-
Work up the reaction to isolate 2-(chloromethyl)thiophene. This intermediate is often used directly in the next step due to its instability.
Step 3.2: Synthesis of 2-Thiopheneacetonitrile
The chloromethyl derivative is treated with a cyanide salt to form the nitrile.[17][19]
Experimental Protocol:
-
Dissolve the crude 2-(chloromethyl)thiophene in a mixed solvent system such as water and acetone.[18]
-
Add sodium cyanide and heat the reaction mixture to 50-80°C.[18]
-
After the reaction is complete, cool the mixture, separate the organic layer, and remove the solvent.
-
Purify the product by vacuum distillation or column chromatography.[17]
Step 3.3: Reduction of 2-Thiopheneacetonitrile
The nitrile is reduced to the primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.
Experimental Protocol (using a Borohydride System):
-
Dissolve 2-thiopheneacetonitrile in a suitable solvent like THF.
-
Add a reducing system, such as NaBH₄/CuSO₄/Amberlyst-15, in portions at room temperature.[20]
-
Monitor the reaction by TLC until the starting material is consumed.[20]
-
Work up by separating the organic layer and purifying via vacuum distillation to yield the final product.[20]
| Reaction Step | Reagents | Typical Conditions | Typical Yield | Reference |
| Chloromethylation | Thiophene, Paraformaldehyde, HCl, PCl₃ | 0-5°C, 3-5h | Moderate | [18] |
| Cyanation | 2-(Chloromethyl)thiophene, NaCN | 50-80°C | High | [18][19] |
| Reduction | 2-Thiopheneacetonitrile, NaBH₄/CuSO₄ | Room Temperature | High | [20] |
General Experimental Workflow
The synthesis of thiophene-2-ethylamine, regardless of the specific pathway chosen, generally follows a consistent experimental workflow from reaction setup to final product purification.
Conclusion
The synthesis of thiophene-2-ethylamine from thiophene can be accomplished through several reliable and scalable routes. The Vilsmeier-Haack/Henry reaction pathway is a classic and frequently cited method. The Grignard pathway offers an alternative that avoids nitromethane, while the nitrile pathway provides a high-yielding route, albeit with the significant safety concern of using toxic cyanides. The selection of the optimal synthetic strategy will depend on a careful evaluation of the specific requirements of the research or manufacturing campaign, including cost, safety, environmental impact, and available equipment. This guide provides the foundational technical information required for such an evaluation and for the successful execution of these important synthetic transformations.
References
- 1. Thiophene-2-carboxaldehyde - Wikipedia [en.wikipedia.org]
- 2. jk-sci.com [jk-sci.com]
- 3. Thiophen derivatives. Part XVI. The Vilsmeier–Haack reaction with 3- and 4-methoxybenzo[b]thiophen - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Henry reaction - Wikipedia [en.wikipedia.org]
- 7. synarchive.com [synarchive.com]
- 8. CN103351376B - Synthetic method of 2-thiophene ethylamine - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. CN103373982A - Synthetic method of 2-thiophene ethylamine - Google Patents [patents.google.com]
- 11. US4906756A - 2-(2-nitrovinyl)thiophene reduction and synthesis of thieno[3,2-c]pyridine derivatives - Google Patents [patents.google.com]
- 12. Thiophene-2-ethylamine synthesis - chemicalbook [chemicalbook.com]
- 13. Method for synthesizing 2-thiophene ethylamine - Eureka | Patsnap [eureka.patsnap.com]
- 14. CN101885720B - Method for synthesizing 2-thiophene ethylamine - Google Patents [patents.google.com]
- 15. Ethylene oxide when treated with Grignard reagent yields class 12 chemistry JEE_Main [vedantu.com]
- 16. Ethylene oxide when treated with Grignard reagent yields [allen.in]
- 17. CN104447679A - 2-thiopheneacetonitrile and 2-thiopheneethylamine preparing method - Google Patents [patents.google.com]
- 18. CN104513225A - Preparation method of 2-thiopheneacetonitrile - Google Patents [patents.google.com]
- 19. 2-Thiopheneacetonitrile synthesis - chemicalbook [chemicalbook.com]
- 20. CN103288795A - Synthetic method of 2-thiophene ethylamine - Google Patents [patents.google.com]
Spectroscopic Profile of Thiophene-2-ethylamine Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Thiophene-2-ethylamine hydrochloride. Due to the limited availability of published spectra for the hydrochloride salt, this document combines available data for the free base, Thiophene-2-ethylamine, with predicted spectroscopic characteristics for its hydrochloride salt based on established chemical principles and data from analogous compounds. This guide is intended to support research, drug development, and quality control activities where Thiophene-2-ethylamine and its salts are utilized.
Chemical Structure and Properties
Thiophene-2-ethylamine hydrochloride is the salt formed from the reaction of the heterocyclic amine, Thiophene-2-ethylamine, with hydrochloric acid. The protonation of the primary amine group significantly influences its physical and spectroscopic properties.
| Property | Value | Reference |
| Chemical Name | 2-(Thiophen-2-yl)ethan-1-aminium chloride | IUPAC Nomenclature |
| Synonyms | Thiophene-2-ethylamine HCl, 2-(2-Thienyl)ethylamine hydrochloride | |
| Molecular Formula | C₆H₁₀ClNS | |
| Molecular Weight | 163.67 g/mol | |
| CAS Number | Not explicitly found for HCl salt; Free base: 30433-91-1 | [1] |
Spectroscopic Data
The following sections present the available and predicted spectroscopic data for Thiophene-2-ethylamine hydrochloride.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Protonation of the ethylamine side chain is expected to induce a significant downfield shift (deshielding) of the adjacent methylene protons in both ¹H and ¹³C NMR spectra due to the electron-withdrawing effect of the newly formed ammonium group.
¹H NMR (Proton NMR) Data
Predicted ¹H NMR data for Thiophene-2-ethylamine HCl in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Notes |
| ~7.4 - 7.2 | m | 1H | H5 (thiophene ring) | Expected to be the most downfield of the thiophene protons. |
| ~7.0 - 6.8 | m | 2H | H3, H4 (thiophene ring) | |
| ~3.4 - 3.2 | t | 2H | -CH₂-NH₃⁺ | Significant downfield shift expected compared to the free base (~2.9 ppm). |
| ~3.2 - 3.0 | t | 2H | Thiophene-CH₂- | Downfield shift expected compared to the free base (~2.8 ppm). |
| ~8.5 - 8.0 | br s | 3H | -NH₃⁺ | Broad signal, exchangeable with D₂O. Chemical shift is highly dependent on solvent and concentration. |
¹³C NMR (Carbon NMR) Data
Predicted ¹³C NMR data for Thiophene-2-ethylamine HCl.
| Chemical Shift (δ, ppm) | Assignment | Notes |
| ~140 - 138 | C2 (thiophene ring) | Quaternary carbon, attached to the ethylamine group. |
| ~128 - 126 | C5 (thiophene ring) | |
| ~126 - 124 | C4 (thiophene ring) | |
| ~124 - 122 | C3 (thiophene ring) | |
| ~42 - 40 | -CH₂-NH₃⁺ | Downfield shift expected compared to the free base. |
| ~30 - 28 | Thiophene-CH₂- |
Infrared (IR) Spectroscopy
The IR spectrum of the hydrochloride salt will exhibit characteristic bands of the ammonium group, which are absent in the free base.
FT-IR Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100 - 3000 | Medium | Aromatic C-H stretch (thiophene ring) |
| 2950 - 2850 | Medium | Aliphatic C-H stretch (-CH₂-CH₂-) |
| ~3000 - 2800 | Strong, Broad | N-H stretch of R-NH₃⁺ |
| ~1600 | Medium | N-H bend (scissoring) of R-NH₃⁺ |
| ~1500 | Medium | Asymmetric N-H bend of R-NH₃⁺ |
| ~1450 | Medium | C=C stretch (thiophene ring) |
| ~850 - 700 | Strong | C-H out-of-plane bend (thiophene ring) |
| ~700 | Medium | C-S stretch (thiophene ring) |
Mass Spectrometry (MS)
In a typical electron ionization (EI) mass spectrum, the hydrochloride salt will likely dissociate, and the resulting spectrum will be that of the free base, Thiophene-2-ethylamine. The molecular ion peak of the free base is expected at m/z = 127.
Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Relative Intensity | Proposed Fragment |
| 127 | High | [M]⁺ (Molecular ion of the free base) |
| 98 | High | [M - CH₂NH]⁺ or [C₄H₄S-CH₂]⁺ |
| 97 | Very High | [Thiophene-CH₂]⁺ (Tropylium-like ion, often the base peak) |
| 30 | High | [CH₂NH₂]⁺ |
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below.
NMR Spectroscopy
Sample Preparation:
-
Weigh approximately 5-10 mg of Thiophene-2-ethylamine HCl salt.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.
Instrumentation and Parameters (¹H NMR):
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Solvent: DMSO-d₆.
-
Temperature: 298 K.
-
Pulse Sequence: Standard single-pulse experiment.
-
Number of Scans: 16-64 scans, depending on sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm or residual solvent peak.
Instrumentation and Parameters (¹³C NMR):
-
Spectrometer: 100 MHz or higher.
-
Solvent: DMSO-d₆.
-
Pulse Sequence: Proton-decoupled pulse sequence.
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
Relaxation Delay: 2-5 seconds.
-
Reference: TMS at 0.00 ppm or solvent peak.
FT-IR Spectroscopy (KBr Pellet Method)
Sample Preparation:
-
Thoroughly dry both the this compound and spectroscopic grade Potassium Bromide (KBr) to remove any moisture.
-
In an agate mortar, grind a small amount (1-2 mg) of the sample into a fine powder.
-
Add approximately 100-200 mg of dry KBr to the mortar and mix thoroughly with the sample by grinding.
-
Transfer the mixture to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
Instrumentation and Data Acquisition:
-
Spectrometer: Fourier Transform Infrared (FT-IR) spectrometer.
-
Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans.
-
Background: A background spectrum of the empty sample compartment should be collected before analyzing the sample.
Mass Spectrometry (Electron Ionization)
Sample Preparation:
-
Dissolve a small amount of the this compound in a suitable volatile solvent (e.g., methanol or dichloromethane) to a concentration of approximately 1 mg/mL.
-
If necessary, dilute the solution further to prevent overloading the instrument.
Instrumentation and Parameters:
-
Mass Spectrometer: A mass spectrometer equipped with an electron ionization (EI) source.
-
Ionization Energy: 70 eV.
-
Inlet System: Direct insertion probe or gas chromatography (GC) inlet.
-
Mass Range: m/z 10 - 300.
-
Scan Speed: Appropriate for the inlet system used.
Workflow and Pathway Diagrams
The following diagrams illustrate the general workflow for spectroscopic analysis and the relationship between the free base and its hydrochloride salt.
Caption: General workflow for the spectroscopic analysis of Thiophene-2-ethylamine HCl.
Caption: Acid-base relationship between Thiophene-2-ethylamine and its HCl salt.
References
Thiophene-2-ethylamine Derivatives: A Technical Guide to Synthesis and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
The thiophene ring is a "privileged" heterocyclic scaffold in medicinal chemistry and materials science due to its unique electronic properties and versatile reactivity.[1] Thiophene-2-ethylamine, a key derivative, serves as a crucial building block for a vast array of functional molecules. This technical guide provides an in-depth overview of the synthesis, potential applications, and experimental evaluation of thiophene-2-ethylamine derivatives. It is designed to be a comprehensive resource, summarizing quantitative data, detailing experimental protocols, and visualizing complex processes to support ongoing research and development efforts.
Introduction to Thiophene-2-ethylamine
Thiophene, a five-membered aromatic ring containing a sulfur atom, is a bioisostere of the phenyl ring, meaning it can often substitute for a benzene ring in bioactive molecules to improve metabolic stability, binding affinity, and other physicochemical properties.[1] The sulfur atom's lone pairs contribute to the ring's aromaticity and can participate in hydrogen bonding, enhancing drug-receptor interactions.[1]
Thiophene-2-ethylamine (CAS 30433-91-1) is an aromatic amine featuring the thiophene core linked to an ethylamine side chain. This structure is a foundational component in numerous pharmacologically active agents and advanced materials. Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antiviral, anti-inflammatory, and psychoactive properties, and are integral to the development of organic electronics.[2][3]
Synthesis of Thiophene-2-ethylamine and Its Derivatives
The synthesis of the core Thiophene-2-ethylamine molecule can be achieved through several established routes, often starting from thiophene or 2-thiophene ethanol.
2.1. Representative Synthesis Workflow
A common multi-step synthesis involves the conversion of a starting material like 2-thiophene ethanol to an intermediate oxime, followed by reduction to the final ethylamine product. This workflow minimizes the use of harsh reagents and is suitable for industrial-scale production.[4][5]
Derivatives are typically synthesized by modifying the core structure. N-substitution of the amine group is a common strategy, as is the Gewald reaction, a multi-component reaction that builds the thiophene ring itself with various substituents, yielding functionalized 2-aminothiophenes.[6][7]
Potential Applications and Mechanisms of Action
The versatility of the thiophene-2-ethylamine scaffold has led to its exploration in numerous therapeutic and technological areas.
3.1. Anticancer Agents
Thiophene derivatives have emerged as a promising class of anticancer agents.[8] Their mechanisms of action are diverse and include the inhibition of key signaling pathways involved in cancer cell proliferation and survival.[8]
Many thiophene-based compounds exert their cytotoxic effects by inducing apoptosis (programmed cell death). This can be achieved by increasing the levels of reactive oxygen species (ROS) and disrupting the mitochondrial membrane potential, leading to the activation of caspase enzymes that execute cell death.[9]
The cytotoxic effects of thiophene derivatives are often quantified by their half-maximal inhibitory concentration (IC₅₀) values against various cancer cell lines.
| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Thienopyrrole (3b) | HepG2 (Liver) | 3.105 | [10] |
| Thienopyrrole (3b) | PC-3 (Prostate) | 2.15 | [10] |
| Pyrrolothienopyrimidine (4c) | HepG2 (Liver) | 3.023 | [10] |
| Pyrrolothienopyrimidine (4c) | PC-3 (Prostate) | 3.12 | [10] |
| Thiophene Carboxamide (5b) | MCF-7 (Breast) | 0.09 | [11] |
| Thiophene Carboxamide (5c) | HepG2 (Liver) | 0.72 | [11] |
| Thiophene Carboxamide (7f) | HT-29 (Colon) | 2.18 | [11] |
| Thiophene Carboxamide (2b) | Hep3B (Liver) | 5.46 | [12] |
Table 1: Cytotoxicity (IC₅₀) of selected thiophene derivatives against human cancer cell lines.
3.2. Antiviral Agents: Ebola Virus Entry Inhibition
A novel series of thiophene derivatives has been identified as potent inhibitors of Ebola virus (EBOV) entry into host cells.[13] The mechanism involves blocking the crucial interaction between the viral glycoprotein (GP) and the host's intracellular receptor, Niemann-Pick C1 (NPC1).[14][15]
After entering the host cell's endosome, the EBOV GP is cleaved by proteases. This cleaved form must then bind to the NPC1 receptor to mediate fusion of the viral and endosomal membranes, releasing the viral genome into the cytoplasm.[15][16] Thiophene-based inhibitors are believed to interfere with this GP-NPC1 binding step, effectively trapping the virus within the endosome and preventing infection.[13]
The antiviral potency of these compounds is measured by their 50% effective concentration (EC₅₀) and their selectivity index (SI), which is the ratio of cytotoxicity (CC₅₀) to antiviral activity (EC₅₀).
| Compound | EC₅₀ vs. pEBOV (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |
| Hit 1 | 0.9 (0.7-1.1) | 50 | 56 | [13] |
| Derivative 53 | 0.09 (0.07-0.12) | 16 | 178 | [13] |
| Derivative 57 | 0.07 (0.05-0.09) | 12 | 171 | [13] |
| Toremifene (Control) | 0.07 (± 0.05) | 16 | 229 | [13] |
Table 2: Antiviral activity of selected thiophene derivatives against pseudotyped Ebola virus (pEBOV).
3.3. Neurological and CNS Disorders
The lipophilic nature of the thiophene ring allows its derivatives to cross the blood-brain barrier, making them attractive candidates for treating central nervous system (CNS) disorders.[1] They have been developed as dopamine receptor agonists and as potent inhibitors of serotonin (5-HT) and norepinephrine (NE) reuptake transporters (SERT and NET).[1][17]
Selective serotonin reuptake inhibitors (SSRIs) and norepinephrine reuptake inhibitors (NRIs) function by blocking the serotonin transporter (SERT) or norepinephrine transporter (NET) on the presynaptic neuron.[18] This action prevents the reabsorption of these neurotransmitters from the synaptic cleft, increasing their concentration and enhancing neurotransmission. Thiophene derivatives have been designed to act as selective or mixed inhibitors of these transporters.[17][19]
3.4. Anti-inflammatory Agents
Thiophene-based compounds, such as the commercial drugs Tinoridine and Tiaprofenic acid, are known for their anti-inflammatory properties.[2][20] Their mechanism often involves the inhibition of cyclooxygenase (COX) and/or lipoxygenase (LOX) enzymes, which are key mediators in the production of pro-inflammatory prostaglandins and leukotrienes.[2]
3.5. Materials Science: Organic Electronics
In materials science, thiophene derivatives are fundamental components in organic electronics, particularly in Organic Light-Emitting Diodes (OLEDs).[3][21] The thiophene ring's excellent electron transport properties, chemical stability, and potential for forming highly ordered thin films contribute to the efficiency, brightness, and longevity of OLED devices.[21][22] They are used in both the charge transport layers and the emissive layers of the OLED stack.[3]
Key Experimental Protocols
4.1. Synthesis: The Gewald Reaction
The Gewald three-component reaction is a versatile one-pot method for synthesizing substituted 2-aminothiophenes.[6][7]
-
Objective: To synthesize a 2-aminothiophene derivative.
-
Reagents:
-
An α-methylene carbonyl compound (e.g., a ketone or aldehyde).
-
An active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate).
-
Elemental sulfur.
-
A basic catalyst (e.g., diethylamine, piperidine, or morpholine).
-
Solvent (e.g., ethanol or 1,4-dioxane).
-
-
Procedure (General):
-
Dissolve the carbonyl compound, active nitrile, and elemental sulfur in the chosen solvent.
-
Add the basic catalyst to the mixture. The reaction is often initiated by a Knoevenagel condensation between the carbonyl and the active nitrile.[23][24]
-
Stir the reaction mixture at a specified temperature (can range from room temperature to reflux) for a designated time (typically 2-4 hours).[7]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it over crushed ice to precipitate the product.
-
Filter the solid precipitate, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., aqueous ethanol) to obtain the purified 2-aminothiophene derivative.
-
4.2. Biological Assay: MTT Cytotoxicity Assay
The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic effects of chemical compounds.[25][26]
-
Objective: To determine the IC₅₀ value of a thiophene derivative against a cancer cell line.
-
Materials:
-
96-well cell culture plates.
-
Cancer cell line of interest (e.g., HepG2).
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
Thiophene derivative stock solution (dissolved in DMSO).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or acidified isopropanol).
-
Multi-well spectrophotometer (plate reader).
-
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 8 x 10⁴ cells/well) and incubate for 24 hours to allow for attachment.[9]
-
Treatment: Prepare serial dilutions of the thiophene derivative in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include untreated (vehicle control) wells.
-
Incubation: Incubate the plate for a specified duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[27]
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for an additional 1.5-4 hours. During this time, mitochondrial dehydrogenases in living cells will reduce the yellow MTT to purple formazan crystals.[25][27]
-
Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[27]
-
Measurement: Measure the absorbance of each well using a plate reader at a wavelength of ~570 nm.[25]
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
-
Conclusion and Future Directions
Thiophene-2-ethylamine and its derivatives represent a highly versatile and valuable class of compounds. Their structural malleability and privileged pharmacophoric properties have enabled their successful application in targeting a wide range of diseases, from cancer and viral infections to complex CNS disorders. Furthermore, their unique electronic characteristics continue to drive innovation in materials science, particularly for next-generation OLED displays.
Future research should focus on leveraging structure-activity relationship (SAR) studies to design derivatives with enhanced potency and selectivity for specific biological targets. The development of novel, more efficient synthetic methodologies will also be crucial for building diverse chemical libraries for high-throughput screening. For therapeutic applications, a deeper understanding of the specific signaling pathways modulated by these compounds will be essential for optimizing their clinical potential and minimizing off-target effects.
References
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oled-intermediates.com [oled-intermediates.com]
- 4. CN103288795A - Synthetic method of 2-thiophene ethylamine - Google Patents [patents.google.com]
- 5. CN103351376B - Synthetic method of 2-thiophene ethylamine - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. arkat-usa.org [arkat-usa.org]
- 8. Thiophene-based derivatives as anticancer agents: An overview on decade's work - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Discovery of Thiophene Derivatives as Potent, Orally Bioavailable, and Blood–Brain Barrier-Permeable Ebola Virus Entry Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ebola virus entry requires the cholesterol transporter Niemann-Pick C1 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. embopress.org [embopress.org]
- 16. Interaction between TIM-1 and NPC1 Is Important for Cellular Entry of Ebola Virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Thiophene derivatives: a new series of potent norepinephrine and serotonin reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. m.youtube.com [m.youtube.com]
- 19. dadun.unav.edu [dadun.unav.edu]
- 20. researchgate.net [researchgate.net]
- 21. nbinno.com [nbinno.com]
- 22. BJOC - Thienothiophene-based organic light-emitting diode: synthesis, photophysical properties and application [beilstein-journals.org]
- 23. thieme-connect.com [thieme-connect.com]
- 24. Gewald Reaction [organic-chemistry.org]
- 25. MTT assay protocol | Abcam [abcam.com]
- 26. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 27. MTT (Assay protocol [protocols.io]
Navigating the Solubility Landscape of Thiophene-2-ethylamine HCl: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the solubility characteristics of Thiophene-2-ethylamine hydrochloride (HCl), a crucial parameter for its handling, formulation, and application in research and development. Understanding the solubility of this compound in various solvents is fundamental for designing experiments, developing drug delivery systems, and ensuring reproducible results. This document provides a summary of available solubility data, detailed experimental protocols for solubility determination, and a logical workflow for assessing solubility.
Core Solubility Profile
Thiophene-2-ethylamine HCl, an amine salt, generally exhibits favorable solubility in polar solvents. The protonation of the primary amine group to form the hydrochloride salt significantly enhances its polarity and, consequently, its affinity for polar solvent molecules.[1] While precise quantitative data is not extensively available in publicly accessible literature, a qualitative understanding of its solubility has been established.
Data Presentation: Solubility of Thiophene-2-ethylamine HCl
The following table summarizes the known qualitative solubility of Thiophene-2-ethylamine HCl in commonly used laboratory solvents. This information is critical for selecting appropriate solvent systems for various applications, from analytical chemistry to biological assays.
| Solvent | Chemical Class | Qualitative Solubility | Remarks |
| Water | Protic, Polar | Soluble / Moderately Soluble[2] | As an amine hydrochloride, it is expected to be water-soluble, which is advantageous for bioavailability in pharmaceutical applications.[1] |
| Dimethyl Sulfoxide (DMSO) | Aprotic, Polar | Soluble[3] | A common solvent for dissolving a wide range of organic compounds for in vitro screening. |
| Methanol | Protic, Polar | Soluble[3] | Often used in organic synthesis and as a solvent for analytical techniques. |
Note: The lack of specific quantitative values (e.g., mg/mL) in the available literature underscores the importance of empirical determination for specific experimental conditions.
Experimental Protocols for Solubility Determination
To address the absence of quantitative data and to provide a framework for researchers, this section outlines detailed methodologies for determining the solubility of Thiophene-2-ethylamine HCl. These protocols are based on established principles of solubility testing.
Equilibrium Solubility Method
This method determines the thermodynamic solubility of a compound in a specific solvent at a given temperature.
Materials:
-
Thiophene-2-ethylamine HCl
-
Selected solvents (e.g., water, DMSO, methanol, ethanol, phosphate-buffered saline)
-
Vials with screw caps
-
Shaking incubator or orbital shaker
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer
-
Analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Stock Solution: Prepare a concentrated stock solution of Thiophene-2-ethylamine HCl in a solvent in which it is freely soluble (e.g., methanol) for the preparation of a standard curve.
-
Sample Preparation: Add an excess amount of Thiophene-2-ethylamine HCl to a vial containing a known volume of the test solvent. The amount of solid should be sufficient to ensure that undissolved solid remains after equilibration.
-
Equilibration: Tightly cap the vials and place them in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C). Allow the samples to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the solution is saturated.
-
Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.
-
Sample Analysis: Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred. Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated HPLC or UV-Vis spectrophotometry method. A standard curve of known concentrations of Thiophene-2-ethylamine HCl should be used for quantification.
-
Calculation: The solubility is calculated from the concentration of the analyte in the supernatant, taking into account the dilution factor.
Kinetic Solubility Assay (High-Throughput Method)
This method provides a rapid assessment of the solubility of a compound from a DMSO stock solution into an aqueous buffer, which is particularly useful in early drug discovery.
Materials:
-
Thiophene-2-ethylamine HCl dissolved in DMSO (e.g., 10 mM stock)
-
Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)
-
96-well plates
-
Automated liquid handler (optional)
-
Plate reader capable of nephelometry or turbidimetry
Procedure:
-
Compound Addition: Add a small volume of the DMSO stock solution of Thiophene-2-ethylamine HCl to the wells of a 96-well plate containing the aqueous buffer. This is typically done in a serial dilution format to test a range of concentrations.
-
Incubation: Incubate the plate at room temperature for a short period (e.g., 1-2 hours) with gentle shaking.
-
Precipitation Detection: Measure the turbidity or light scattering of each well using a plate reader. An increase in turbidity compared to the buffer blank indicates precipitation.
-
Data Analysis: The kinetic solubility is defined as the highest concentration at which no precipitation is observed.
Mandatory Visualizations
To aid in the conceptualization of the solubility assessment process, the following diagrams illustrate the logical workflow and key decision points.
Caption: Workflow for Solubility Assessment of Thiophene-2-ethylamine HCl.
This comprehensive guide provides a foundational understanding of the solubility of Thiophene-2-ethylamine HCl. For any specific application, it is imperative to perform empirical solubility testing to obtain precise quantitative data under the relevant experimental conditions.
References
Methodological & Application
Application Notes: Synthesis and Biological Relevance of N-(Thiophen-2-ylethyl)pyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrimidine and its derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4] The incorporation of a thiophene moiety is a well-established strategy in drug design to enhance pharmacological activity. This document provides detailed protocols for the synthesis of novel N-(thiophen-2-ylethyl)pyrimidine derivatives via a modified Biginelli-type three-component reaction. Additionally, it explores their potential biological applications, particularly as modulators of protein kinase signaling pathways.
Rationale for Synthesis
The synthesis of N-substituted dihydropyrimidinones (DHPMs) through one-pot multicomponent reactions is a highly efficient and atom-economical approach in synthetic chemistry.[5][6][7] While the classical Biginelli reaction utilizes urea or thiourea, modifications allowing for the incorporation of primary amines open avenues for generating diverse libraries of N-substituted pyrimidine derivatives.[8] This protocol adapts this strategy for the use of thiophene-2-ethylamine, a commercially available primary amine, to synthesize novel compounds bearing both the pyrimidine and thiophene pharmacophores.
Potential Biological Activity: Targeting Protein Kinases
Many pyrimidine derivatives are known to exhibit their biological effects by inhibiting protein kinases, which are crucial regulators of cellular processes such as proliferation, differentiation, and apoptosis.[9] Dysregulation of kinase signaling is a hallmark of many diseases, including cancer. The MAPK/ERK pathway is a key signaling cascade that is often aberrantly activated in cancer and other proliferative disorders.[10][11][12] The synthesized N-(thiophen-2-ylethyl)pyrimidine derivatives represent a novel class of compounds with the potential to modulate such pathways, making them attractive candidates for further investigation in drug discovery programs.
Experimental Protocols
General Three-Component Synthesis of N-(Thiophen-2-ylethyl)-dihydropyrimidinones
This protocol describes a general procedure for the synthesis of N-(thiophen-2-ylethyl)-dihydropyrimidinones via a one-pot, three-component condensation reaction.
Materials:
-
Thiophene-2-ethylamine
-
Aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)
-
1,3-Dicarbonyl compound (e.g., ethyl acetoacetate, acetylacetone)
-
Catalyst (e.g., p-toluenesulfonic acid (p-TsOH), Yb(OTf)3)
-
Solvent (e.g., Ethanol, Acetonitrile)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Thin Layer Chromatography (TLC) supplies
-
Silica gel for column chromatography
-
Rotary evaporator
-
Standard laboratory glassware and equipment
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add the aromatic aldehyde (10 mmol), the 1,3-dicarbonyl compound (10 mmol), thiophene-2-ethylamine (10 mmol), and the catalyst (0.5-1 mmol, 5-10 mol%).
-
Add 30-50 mL of the chosen solvent (e.g., ethanol).
-
Attach a reflux condenser and heat the reaction mixture to reflux with constant stirring.
-
Monitor the progress of the reaction by TLC (e.g., using a 7:3 mixture of hexane and ethyl acetate as the mobile phase). The reaction is typically complete within 4-12 hours.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure N-(thiophen-2-ylethyl)-dihydropyrimidinone.
-
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy).
Data Presentation
Table 1: Hypothetical Yields for the Synthesis of N-(Thiophen-2-ylethyl)-dihydropyrimidinone Derivatives
| Entry | Aldehyde | 1,3-Dicarbonyl Compound | Catalyst | Solvent | Reaction Time (h) | Yield (%) |
| 1 | Benzaldehyde | Ethyl acetoacetate | p-TsOH | Ethanol | 8 | 75 |
| 2 | 4-Chlorobenzaldehyde | Ethyl acetoacetate | Yb(OTf)3 | Acetonitrile | 6 | 82 |
| 3 | 4-Methoxybenzaldehyde | Acetylacetone | p-TsOH | Ethanol | 10 | 70 |
| 4 | 2-Naphthaldehyde | Ethyl acetoacetate | Yb(OTf)3 | Acetonitrile | 7 | 78 |
Note: The data in this table is hypothetical and serves as an example for expected outcomes based on similar reactions reported in the literature.
Visualizations
Caption: A streamlined workflow for the synthesis and biological evaluation of N-(thiophen-2-ylethyl)pyrimidine derivatives.
Caption: A three-component reaction for the synthesis of N-(thiophen-2-ylethyl)-dihydropyrimidinones.
Caption: The MAPK/ERK signaling pathway, a potential target for pyrimidine derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review : Oriental Journal of Chemistry [orientjchem.org]
- 3. Diverse Biological Activity of Pyrimidine Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. wjarr.com [wjarr.com]
- 5. chemmethod.com [chemmethod.com]
- 6. jmchemsci.com [jmchemsci.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kinase Signaling Pathways | Cell Signaling Technology [cellsignal.com]
- 10. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. MAP Kinase Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Thiophene-2-ethylamine in the Synthesis of Clopidogrel Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and potential applications of clopidogrel analogs derived from thiophene-2-ethylamine. The protocols and data presented are intended to guide researchers in the development of novel antiplatelet agents targeting the P2Y12 receptor.
Introduction
Clopidogrel is a potent antiplatelet agent that functions as a prodrug, requiring metabolic activation to irreversibly inhibit the P2Y12 receptor, a key mediator of platelet activation and aggregation.[1][2] Thiophene-2-ethylamine is a crucial building block for the synthesis of the thienopyridine core of clopidogrel and its analogs. By modifying the substituents on the thienopyridine scaffold, researchers can explore the structure-activity relationships (SAR) to develop novel compounds with improved efficacy, better safety profiles, or altered pharmacokinetic properties.[3][4] This document outlines the synthesis of a series of clopidogrel analogs and presents their biological activity data.
Data Presentation
The following table summarizes the in vivo antiplatelet activity of a series of amino acid prodrugs of a clopidogrel analog, which can be synthesized from a common intermediate derived from thiophene-2-ethylamine. The data is presented as the median effective dose (ED₅₀) for the inhibition of ADP-induced platelet aggregation in rats.
| Compound ID | R Group (Amino Acid Side Chain) | ED₅₀ (mg/kg) |
| 5a | -CH₃ (Alanine) | 1.8 |
| 5b | -CH(CH₃)₂ (Valine) | 1.2 |
| 5c | -CH₂CH(CH₃)₂ (Leucine) | 0.8 |
| 5d | -CH(CH₃)CH₂CH₃ (Isoleucine) | 1.1 |
| 5e | -(CH₂)₄NH₂ (Lysine) | > 10 |
| 5f | -CH₂Ph (Phenylalanine) | 2.5 |
| 5g | -CH₂OH (Serine) | 3.1 |
| Clopidogrel | N/A | 5.6 |
| Prasugrel | N/A | 1.0 |
Data adapted from a study on amino acid prodrugs of a 2-oxotetrahydrothienopyridine derivative, a key intermediate in clopidogrel metabolism.[3]
Experimental Protocols
The synthesis of clopidogrel analogs from thiophene-2-ethylamine involves the initial construction of the core 4,5,6,7-tetrahydrothieno[3,2-c]pyridine, followed by N-alkylation and subsequent modifications.
Protocol 1: Synthesis of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine (Key Intermediate)
This protocol is adapted from established methods for the synthesis of the thienopyridine core.[5]
Materials:
-
Thiophene-2-ethylamine
-
Paraformaldehyde
-
Hydrochloric acid
-
Sodium hydroxide
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of thiophene-2-ethylamine (1 equiv.) in a suitable solvent, add paraformaldehyde (2.2 equiv.).
-
Acidify the mixture with hydrochloric acid and heat to reflux for 2-4 hours.
-
Cool the reaction mixture to room temperature and neutralize with a sodium hydroxide solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield 4,5,6,7-tetrahydrothieno[3,2-c]pyridine as an oil. The crude product can be purified by column chromatography.
Protocol 2: Synthesis of Methyl 2-(2-chlorophenyl)-2-(4,5,6,7-tetrahydrothieno[3,2-c]pyridin-5(4H)-yl)acetate (Racemic Clopidogrel Base)
Materials:
-
4,5,6,7-tetrahydrothieno[3,2-c]pyridine
-
Methyl 2-bromo-2-(2-chlorophenyl)acetate
-
Potassium carbonate
-
Acetonitrile
Procedure:
-
To a stirred solution of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine (1 equiv.) in acetonitrile, add methyl 2-bromo-2-(2-chlorophenyl)acetate (1.1 equiv.) and potassium carbonate (2 equiv.).
-
Stir the reaction mixture at room temperature overnight.
-
Filter the reaction mixture to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield racemic clopidogrel base.
Protocol 3: General Procedure for the Synthesis of Amino Acid Prodrugs of a Clopidogrel Analog
This protocol describes the synthesis of a series of amino acid prodrugs from a 2-oxotetrahydrothienopyridine intermediate, which can be derived from the product of Protocol 2.[3]
Materials:
-
Methyl 2-(2-chlorophenyl)-2-(2-oxo-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-5(4H)-yl)acetate (Intermediate derived from racemic clopidogrel base)
-
N-Boc-L-amino acid (e.g., N-Boc-L-Leucine)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM)
-
Hydrochloric acid in ethyl acetate
Procedure:
-
Coupling: To a solution of the 2-oxotetrahydrothienopyridine intermediate (1 equiv.), N-Boc-L-amino acid (1.2 equiv.), and DMAP (0.1 equiv.) in DCM at 0 °C, add EDCI (1.2 equiv.).
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Wash the reaction mixture with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the residue by column chromatography to obtain the N-Boc protected prodrug.
-
Deprotection: Stir the N-Boc protected prodrug with a solution of hydrochloric acid in ethyl acetate at room temperature for 5 hours.
-
Filter the resulting precipitate and dry to yield the final amino acid prodrug hydrochloride salt (e.g., compound 5c ).
Mandatory Visualizations
Caption: P2Y12 Receptor Signaling Pathway and Inhibition by Clopidogrel Analogs.
Caption: Experimental Workflow for Synthesis and Evaluation of Clopidogrel Analogs.
References
- 1. Synthesis of a Novel Series of Amino Acid Prodrugs Based on Thienopyridine Scaffolds and Evaluation of Their Antiplatelet Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The thienopyridine derivatives (platelet adenosine diphosphate receptor antagonists), pharmacology and clinical developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Highly productive and scalable approach to synthesize ticlopidine: A potent thienopyridine anti-platelet aggregation drug - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Incorporation of Thiophene-2-ethylamine for Peptide Modification
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the incorporation of Thiophene-2-ethylamine hydrochloride salt into peptides using solid-phase peptide synthesis (SPPS). The inclusion of a thiophene moiety can offer unique properties to peptides, influencing their conformational stability, biological activity, and potential as therapeutic agents or research tools. Thiophene rings are present in numerous pharmaceuticals and are of interest in the design of peptidomimetics.[1][2]
This document outlines two primary methods for utilizing Thiophene-2-ethylamine HCl salt in peptide synthesis: N-terminal modification of a resin-bound peptide and side-chain modification of an acidic amino acid residue.
N-Terminal Modification of a Peptide
This protocol describes the final coupling step in an Fmoc-based solid-phase peptide synthesis, where Thiophene-2-ethylamine is introduced to cap the N-terminus of the peptide.
Experimental Workflow
Caption: Workflow for N-terminal capping with Thiophene-2-ethylamine.
Protocol: N-Terminal Coupling of Thiophene-2-ethylamine
-
Resin Preparation: Start with the fully synthesized peptide sequence on a solid support (e.g., Rink Amide resin), with the final N-terminal Fmoc group intact.
-
Fmoc Deprotection:
-
Treat the resin with a solution of 20% piperidine in dimethylformamide (DMF) for 5 minutes.
-
Drain the solution and repeat the treatment with fresh 20% piperidine in DMF for 15 minutes.
-
Wash the resin thoroughly with DMF (5 times), followed by dichloromethane (DCM) (3 times), and finally DMF (3 times).
-
-
Activation and Coupling:
-
In a separate vessel, prepare the activation mixture. For a 0.1 mmol scale synthesis, dissolve Thiophene-2-ethylamine HCl (0.2 mmol, 2 eq.), HATU (0.2 mmol, 2 eq.), in DMF (2 mL).
-
Add N,N-Diisopropylethylamine (DIPEA) (0.4 mmol, 4 eq.) to the activation mixture and vortex for 1 minute. The DIPEA will neutralize the HCl salt of the amine and the HATU.
-
Add the activated solution to the deprotected peptide-resin.
-
Agitate the reaction vessel at room temperature for 2 hours.
-
-
Post-Coupling Wash:
-
Drain the coupling solution.
-
Wash the resin with DMF (5 times) and DCM (5 times).
-
Dry the resin under vacuum.
-
-
Cleavage and Deprotection:
-
Treat the dried resin with a cleavage cocktail appropriate for the resin and side-chain protecting groups used (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O) for 2-3 hours.
-
Precipitate the cleaved peptide in cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
-
-
Purification and Analysis:
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity of the purified peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF).
-
Representative Data
For a model pentapeptide (e.g., H₂N-Gly-Ala-Val-Leu-Ile-Resin) capped with Thiophene-2-ethylamine:
| Parameter | Value |
| Crude Peptide Purity (by HPLC) | >85% |
| Purified Peptide Purity (by HPLC) | >98% |
| Expected Mass (Monoisotopic) | Calculated [M+H]⁺ |
| Observed Mass (ESI-MS) | Observed [M+H]⁺ |
Side-Chain Modification of a Peptide
This protocol outlines the coupling of Thiophene-2-ethylamine to the side-chain carboxyl group of an aspartic acid (Asp) or glutamic acid (Glu) residue within a peptide sequence. This requires the use of an orthogonally protected Asp or Glu residue (e.g., Fmoc-Asp(OAll)-OH or Fmoc-Glu(OAll)-OH) where the allyl (All) protecting group can be selectively removed while the peptide remains on the resin.
Experimental Workflow
Caption: Workflow for side-chain modification with Thiophene-2-ethylamine.
Protocol: Side-Chain Coupling of Thiophene-2-ethylamine
-
Peptide Synthesis: Synthesize the peptide on a suitable resin using standard Fmoc-SPPS. Incorporate Fmoc-Asp(OAll)-OH or Fmoc-Glu(OAll)-OH at the desired position.
-
Allyl Deprotection:
-
Swell the resin in DCM.
-
Prepare a solution of Pd(PPh₃)₄ (0.3 eq.) and Phenylsilane (PhSiH₃) (5 eq.) in DCM.
-
Add the solution to the resin and agitate under an inert atmosphere (e.g., Argon or Nitrogen) for 30 minutes. Repeat this step twice.
-
Wash the resin thoroughly with DCM, DMF, and a solution of sodium diethyldithiocarbamate in DMF (to scavenge residual palladium), followed by further DMF and DCM washes.
-
-
Side-Chain Activation and Coupling:
-
Follow the activation and coupling procedure as described in Section 1, Step 3 , using the same equivalents of Thiophene-2-ethylamine HCl, HATU, and DIPEA relative to the resin loading.
-
-
Post-Coupling and Cleavage:
-
Perform post-coupling washes, cleavage, and purification as described in Section 1, Steps 4-6 .
-
Representative Data
For a model pentapeptide with a side-chain modification (e.g., Ac-Gly-Ala-Asp(Thiophene-ethylamide)-Val-Ile-NH₂):
| Parameter | Value |
| Crude Peptide Purity (by HPLC) | >80% |
| Purified Peptide Purity (by HPLC) | >97% |
| Expected Mass (Monoisotopic) | Calculated [M+H]⁺ |
| Observed Mass (ESI-MS) | Observed [M+H]⁺ |
Underlying Chemistry
The core of these protocols is the formation of an amide bond between the primary amine of Thiophene-2-ethylamine and a carboxylic acid (either the N-terminal of the peptide or an acidic side-chain). This reaction is facilitated by a coupling agent, such as HATU, which activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amine.
General Amide Bond Formation Pathway
References
Application Notes and Protocols for the Functionalization of Multi-Walled Carbon Nanotubes with Thiophene-2-ethylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Multi-walled carbon nanotubes (MWCNTs) are revolutionary materials in nanotechnology, possessing exceptional mechanical, electrical, and thermal properties.[1][2] However, their inherent hydrophobicity and tendency to agglomerate limit their application in biological systems.[3][4] Surface functionalization is a critical step to enhance their dispersibility in aqueous media, improve biocompatibility, and reduce cytotoxicity.[4][5] This document provides a detailed protocol for the covalent functionalization of MWCNTs with thiophene-2-ethylamine. The introduction of the thiophene moiety can impart new electronic and optical properties, while the amine group allows for further conjugation with therapeutic agents or targeting ligands, making these functionalized nanotubes promising candidates for applications in drug delivery, biosensing, and bioimaging.[6][7]
General Overview of the Functionalization Process
The functionalization of MWCNTs with thiophene-2-ethylamine is typically achieved through a two-step covalent modification process. The first step involves the oxidation of the MWCNT surface to introduce carboxylic acid groups (-COOH). This is followed by the amidation of these carboxylic acid groups with the amine group of thiophene-2-ethylamine, forming a stable amide linkage.
Experimental Protocols
Oxidation of Multi-Walled Carbon Nanotubes (MWCNT-COOH Synthesis)
This protocol describes the acid treatment of pristine MWCNTs to generate carboxylic acid functional groups on their surface.
Materials:
-
Pristine MWCNTs
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Deionized (DI) water
-
Hydrochloric Acid (HCl, optional for purification)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hot plate
-
Ultrasonic bath
-
Centrifuge
-
Filtration apparatus (e.g., with PTFE membrane)
-
Drying oven
Procedure:
-
Weigh a desired amount of pristine MWCNTs (e.g., 100 mg) and place them in a round-bottom flask.[8]
-
Prepare a 3:1 (v/v) mixture of concentrated H₂SO₄ and HNO₃. For 100 mg of MWCNTs, a total volume of 40-80 mL of the acid mixture is typically used.[1][8]
-
Carefully add the acid mixture to the flask containing the MWCNTs under a fume hood.
-
Disperse the MWCNTs in the acid mixture by sonicating the flask in an ultrasonic bath for 30-60 minutes.
-
Set up the flask for reflux and heat the mixture at a controlled temperature (e.g., 60-120°C) with constant stirring for a duration ranging from 2 to 24 hours. The optimal time and temperature may vary depending on the desired degree of oxidation.[8]
-
After reflux, allow the mixture to cool down to room temperature.
-
Dilute the mixture by slowly adding a large volume of deionized water.
-
Separate the oxidized MWCNTs (MWCNT-COOH) from the acid solution by centrifugation or filtration.
-
Wash the MWCNT-COOH repeatedly with deionized water until the pH of the supernatant is neutral (pH ~7).
-
An optional washing step with HCl can be performed to remove any remaining metal catalyst impurities.[2]
-
Dry the purified MWCNT-COOH in a vacuum oven at a temperature of 60-80°C overnight.
Amidation of MWCNT-COOH with Thiophene-2-ethylamine (MWCNT-Thiophene Synthesis)
This protocol details the covalent attachment of thiophene-2-ethylamine to the carboxylated MWCNTs.
Materials:
-
MWCNT-COOH (from Protocol 1)
-
Thiophene-2-ethylamine
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (as a coupling agent)
-
N-Hydroxysuccinimide (NHS) (optional, to improve coupling efficiency)
-
Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF), Dichloromethane (DCM), or Toluene)
-
Inert gas (e.g., Nitrogen or Argon)
-
Round-bottom flask
-
Magnetic stirrer
-
Ultrasonic bath
-
Centrifuge or filtration apparatus
-
Solvents for washing (e.g., DMF, ethanol, methanol)
-
Drying oven
Procedure:
-
Disperse a known amount of dried MWCNT-COOH (e.g., 50 mg) in an anhydrous solvent (e.g., 25 mL of DMF) in a round-bottom flask by ultrasonication for 30-60 minutes to obtain a homogeneous suspension.
-
Add the coupling agent (e.g., DCC or EDC) and NHS (if used) to the suspension. The molar ratio of COOH groups on the MWCNTs to the coupling agent is typically in the range of 1:1 to 1:5.
-
Stir the mixture at room temperature for 1-2 hours to activate the carboxylic acid groups.
-
In a separate vial, dissolve an excess of thiophene-2-ethylamine in the same anhydrous solvent.
-
Add the thiophene-2-ethylamine solution to the MWCNT-COOH suspension.
-
Conduct the reaction under an inert atmosphere (e.g., nitrogen) with constant stirring. The reaction temperature can range from room temperature to 80°C, and the reaction time can vary from 24 to 72 hours.[9]
-
After the reaction is complete, separate the functionalized MWCNTs (MWCNT-Thiophene) by centrifugation or filtration.
-
Wash the product extensively with the reaction solvent (e.g., DMF) and then with other solvents like ethanol and methanol to remove unreacted reagents and by-products.
-
Dry the final product, MWCNT-Thiophene, in a vacuum oven at 60°C overnight.
Characterization of Functionalized MWCNTs
A variety of analytical techniques can be employed to confirm the successful functionalization of the MWCNTs.
| Technique | Purpose | Expected Observations for Successful Functionalization |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify the presence of functional groups. | Appearance of new peaks corresponding to C=O stretching of the amide group (~1640 cm⁻¹) and N-H bending (~1550 cm⁻¹). Disappearance or reduction in the intensity of the -COOH peak. |
| Raman Spectroscopy | To assess the structural integrity of the MWCNTs after functionalization. | An increase in the intensity ratio of the D-band to the G-band (ID/IG) indicates an increase in sp³ hybridized carbon atoms, confirming covalent functionalization.[10] |
| Thermogravimetric Analysis (TGA) | To quantify the degree of functionalization.[3] | A weight loss step at a temperature corresponding to the decomposition of the thiophene-2-ethylamine moiety will be observed. The percentage of weight loss can be used to calculate the amount of functional groups attached. |
| X-ray Photoelectron Spectroscopy (XPS) | To determine the elemental composition and chemical states of the surface. | The appearance of N 1s and S 2p peaks in the survey spectrum confirms the presence of thiophene-2-ethylamine. High-resolution scans can provide information about the chemical bonding. |
| Transmission Electron Microscopy (TEM) | To visualize the morphology of the MWCNTs. | TEM images can show changes in the surface morphology of the MWCNTs after functionalization and confirm that the tubular structure is preserved.[11] |
| Dispersion Tests | To evaluate the solubility/dispersibility of the functionalized MWCNTs. | Functionalized MWCNTs are expected to show improved and more stable dispersions in various solvents compared to pristine MWCNTs. |
Applications in Drug Development
The functionalization of MWCNTs with thiophene-2-ethylamine opens up numerous possibilities in the field of drug development:
-
Drug Delivery: The aromatic thiophene rings can facilitate π-π stacking interactions with aromatic drug molecules, while the amine group can be used for the covalent conjugation of other therapeutic agents. The enhanced dispersibility of the functionalized MWCNTs allows for better systemic circulation and targeted delivery.[7][12]
-
Biosensing: The unique electronic properties of the thiophene moiety can be exploited for the development of electrochemical biosensors for the detection of specific biomolecules.
-
Bioimaging: The functionalized MWCNTs can be further modified with imaging agents for in vivo tracking and diagnostics.
Visualizations
Experimental Workflow
Caption: Workflow for the functionalization of MWCNTs with Thiophene-2-ethylamine.
Logical Relationship of Functionalization
Caption: Logical flow from raw materials to applications of functionalized MWCNTs.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Functionalized carbon nanotubes: synthesis, properties and applications in water purification, drug delivery, and material and biomedical sciences - Nanoscale Advances (RSC Publishing) DOI:10.1039/D1NA00293G [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. eurekaselect.com [eurekaselect.com]
- 7. Carbon Nanotubes: Applications in Pharmacy and Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A study on the effect of different chemical routes on functionalization of MWCNTs by various groups (-COOH, -SO3H, -PO3H2) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rsc.org [rsc.org]
- 12. Functionalized carbon nanotubes and their promising applications in therapeutics and diagnostics - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: 1H and 13C NMR Analysis of Thiophene-2-ethylamine HCl Salt
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) analysis of Thiophene-2-ethylamine hydrochloride salt. The provided methodologies and spectral data are essential for the structural elucidation and purity assessment of this compound, which is a valuable building block in medicinal chemistry and drug development. This document includes comprehensive experimental procedures, tabulated spectral data with assignments, and visual aids to facilitate understanding of the molecular structure and NMR analysis workflow.
Introduction
Thiophene-2-ethylamine and its derivatives are significant scaffolds in the synthesis of various pharmaceutically active compounds. The hydrochloride salt form is often preferred due to its increased stability and solubility. Accurate and thorough characterization of this salt by NMR spectroscopy is a critical step in quality control and drug discovery pipelines. ¹H and ¹³C NMR provide unambiguous information regarding the molecular structure, confirming the presence of the thiophene ring, the ethylamine side chain, and the effects of protonation on the amine group.
Chemical Structure
Caption: Chemical structure of Thiophene-2-ethylamine HCl salt.
Experimental Protocols
Sample Preparation for NMR Analysis
A standard protocol for preparing an amine hydrochloride salt for NMR analysis is as follows:
-
Weighing the Sample: Accurately weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.
-
Solvent Selection: Choose a suitable deuterated solvent in which the salt is soluble. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a common choice for hydrochloride salts due to its high polarity. Deuterium oxide (D₂O) can also be used, but the labile amine protons will exchange with deuterium and will not be observed.
-
Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Filtration: To ensure a homogeneous magnetic field and prevent line broadening, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Standard Addition (Optional): For precise chemical shift referencing, a small amount of an internal standard, such as tetramethylsilane (TMS) for organic solvents or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for aqueous solutions, can be added.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
NMR Data Acquisition
NMR spectra should be acquired on a spectrometer operating at a field strength of 400 MHz or higher for optimal resolution.
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., zg30).
-
Number of Scans: 16 to 64 scans, depending on the sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 3-4 seconds.
-
Spectral Width (sw): A range of at least 12 ppm, centered around 6 ppm.
¹³C NMR Acquisition Parameters:
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Number of Scans: 1024 to 4096 scans, or more, depending on the sample concentration and desired signal-to-noise ratio.
-
Relaxation Delay (d1): 2 seconds.
-
Acquisition Time (aq): 1-2 seconds.
-
Spectral Width (sw): A range of at least 200 ppm, centered around 100 ppm.
Data Presentation
The following tables summarize the expected ¹H and ¹³C NMR spectral data for this compound in DMSO-d₆. The formation of the hydrochloride salt leads to a downfield shift of the signals corresponding to the protons and carbons adjacent to the ammonium group, a characteristic feature that confirms the salt formation.
Table 1: ¹H NMR Data of this compound (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |
| ~8.3 (broad s) | broad singlet | 3H | - | -NH₃⁺ |
| ~7.4 (dd) | doublet of doublets | 1H | J = 5.1, 1.2 Hz | H-5 |
| ~7.1 (d) | doublet | 1H | J = 3.5 Hz | H-3 |
| ~6.9 (dd) | doublet of doublets | 1H | J = 5.1, 3.5 Hz | H-4 |
| ~3.2 (t) | triplet | 2H | J = 7.5 Hz | -CH₂-N |
| ~3.1 (t) | triplet | 2H | J = 7.5 Hz | Th-CH₂- |
Table 2: ¹³C NMR Data of this compound (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~140 | C-2 |
| ~128 | C-5 |
| ~126 | C-4 |
| ~125 | C-3 |
| ~40 | -CH₂-N |
| ~30 | Th-CH₂- |
Note: The chemical shifts are approximate and can vary slightly depending on the solvent, concentration, and instrument.
Visualization of Experimental Workflow and Structural Relationships
The following diagrams illustrate the experimental workflow for NMR analysis and the key correlations in the NMR spectra.
Caption: Experimental workflow for NMR analysis.
Caption: Expected ¹H-¹H COSY correlations.
Conclusion
This application note provides a comprehensive guide for the ¹H and ¹³C NMR analysis of this compound. The detailed protocols for sample preparation and data acquisition, along with the tabulated spectral data and visual aids, serve as a valuable resource for researchers in the pharmaceutical and chemical industries. Adherence to these guidelines will ensure the acquisition of high-quality NMR data, facilitating accurate structural verification and purity assessment of this important synthetic intermediate.
Application Note: FT-IR Spectrum Interpretation of Thiophene-2-ethylamine HCl Salt
Abstract
This document provides a detailed guide for the interpretation of the Fourier-Transform Infrared (FT-IR) spectrum of Thiophene-2-ethylamine hydrochloride. It includes a comprehensive protocol for sample analysis using Attenuated Total Reflectance (ATR)-FT-IR spectroscopy and a summary of the expected vibrational frequencies for the key functional groups present in the molecule. This guide is intended to assist researchers in identifying and characterizing this compound, which is a valuable building block in pharmaceutical synthesis.
Introduction
Thiophene-2-ethylamine and its salts are important intermediates in the development of various therapeutic agents. Structurally, the hydrochloride salt combines a 2-substituted thiophene ring with a protonated primary amine (aminium) group, leading to a characteristic infrared spectrum. FT-IR spectroscopy is a rapid, non-destructive, and powerful analytical technique for identifying the functional groups within a molecule. By analyzing the absorption of infrared radiation at specific wavenumbers, a unique molecular fingerprint can be obtained. This note details the expected FT-IR absorption bands for Thiophene-2-ethylamine HCl and provides a standardized protocol for acquiring high-quality spectra.
Molecular Structure
The structure of Thiophene-2-ethylamine HCl consists of a thiophene ring attached to an ethylaminium group. The protonation of the primary amine to form the hydrochloride salt is a key feature that significantly influences the FT-IR spectrum, particularly in the N-H stretching and bending regions.
Chemical Formula: C₆H₁₀ClNS Molecular Weight: 163.67 g/mol Structure:
Experimental Protocol: ATR-FT-IR Spectroscopy
Attenuated Total Reflectance (ATR) is the recommended sampling technique for solid powder samples like Thiophene-2-ethylamine HCl due to its simplicity and minimal sample preparation.[1][2][3]
Objective: To obtain a high-quality FT-IR spectrum of solid Thiophene-2-ethylamine HCl.
Materials and Equipment:
-
FT-IR Spectrometer equipped with a diamond or germanium ATR accessory.
-
Thiophene-2-ethylamine HCl salt (solid powder).
-
Spatula.
-
Solvent for cleaning (e.g., isopropanol or ethanol).
-
Lint-free wipes (e.g., Kimwipes).
Protocol:
-
Crystal Cleaning:
-
Before acquiring a background or sample spectrum, ensure the ATR crystal is impeccably clean.
-
Moisten a lint-free wipe with the cleaning solvent (e.g., isopropanol) and gently wipe the crystal surface.
-
Perform a second cleaning with a dry, lint-free wipe to remove any residual solvent.[4]
-
-
Background Spectrum Acquisition:
-
With the clean, empty ATR crystal in place, collect a background spectrum.
-
Typical parameters are a spectral range of 4000–600 cm⁻¹, a resolution of 4 cm⁻¹, and an average of 16 to 32 scans.[5]
-
This spectrum accounts for atmospheric interference (H₂O, CO₂) and any intrinsic instrument signals.
-
-
Sample Application:
-
Place a small amount (a few milligrams) of the Thiophene-2-ethylamine HCl powder onto the center of the ATR crystal using a clean spatula.[6]
-
Lower the ATR press arm and apply consistent pressure to ensure firm contact between the sample and the crystal surface. Good contact is crucial for a strong, high-quality spectrum.
-
-
Sample Spectrum Acquisition:
-
Using the same parameters as the background scan, acquire the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum against the background to generate the final absorbance spectrum.
-
-
Post-Measurement Cleaning:
-
Retract the press arm and carefully remove the powder sample from the crystal.
-
Clean the crystal surface thoroughly as described in Step 1 to prevent cross-contamination of future samples.
-
FT-IR Spectrum Interpretation
The FT-IR spectrum of Thiophene-2-ethylamine HCl can be divided into several regions corresponding to the vibrations of its constituent parts: the aminium group, the thiophene ring, and the aliphatic ethyl linker.
Data Summary
The table below summarizes the expected characteristic absorption bands, their corresponding vibrational modes, and typical wavenumber ranges.
| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Mode Assignment | Functional Group |
| ~3100 - 3000 | Medium - Weak | Aromatic C-H Stretch | Thiophene Ring |
| ~3200 - 2800 | Strong, Very Broad | N-H Stretch (Asymmetric & Symmetric) | Primary Aminium (-NH₃⁺) |
| ~2960 - 2850 | Medium (Shoulders) | Aliphatic C-H Stretch (superimposed on N-H stretch) | Ethyl Group (-CH₂-CH₂-) |
| ~1625 - 1560 | Medium | Asymmetric N-H Bend | Primary Aminium (-NH₃⁺) |
| ~1550 - 1500 | Medium | Symmetric N-H Bend | Primary Aminium (-NH₃⁺) |
| ~1540 - 1440 | Medium - Weak | C=C Aromatic Ring Stretch | Thiophene Ring |
| ~1470 - 1450 | Medium | CH₂ Scissoring/Bending | Ethyl Group (-CH₂-CH₂-) |
| ~1250 - 1020 | Medium - Weak | C-N Stretch | Aliphatic Amine Derivative |
| ~840 - 700 | Strong | C-H Out-of-plane Bend | Thiophene Ring |
| ~840 - 600 | Weak - Medium | C-S Stretch | Thiophene Ring |
Data compiled from sources.[7][8][9]
Detailed Interpretation
-
N-H Stretching (Aminium): The most prominent feature for this salt will be a very broad and strong absorption band spanning from approximately 3200 to 2800 cm⁻¹.[8] This broadness is due to extensive hydrogen bonding in the solid salt form. This band arises from the symmetric and asymmetric stretching vibrations of the N-H bonds in the -NH₃⁺ group.
-
C-H Stretching: Sharper peaks corresponding to the aliphatic C-H stretches of the ethyl group will appear as shoulders on top of the broad aminium N-H band, typically between 2960 and 2850 cm⁻¹.[8] Weaker absorptions for the aromatic C-H stretches of the thiophene ring are expected just above 3000 cm⁻¹.[6]
-
N-H Bending (Aminium): Two distinct medium-intensity peaks are characteristic of the -NH₃⁺ group. The asymmetric bend appears around 1625-1560 cm⁻¹, while the symmetric bend is found at a slightly lower frequency, around 1550-1500 cm⁻¹.[8]
-
Thiophene Ring Vibrations: The aromatic C=C stretching vibrations of the thiophene ring typically appear as a series of medium to weak bands in the 1540-1440 cm⁻¹ region.[7] A strong band in the 840-700 cm⁻¹ range is characteristic of the C-H out-of-plane bending for a 2-substituted thiophene.
-
Fingerprint Region (< 1500 cm⁻¹): This region contains a multitude of overlapping peaks, including C-N stretching (~1250-1020 cm⁻¹), C-S stretching (~840-600 cm⁻¹), and various bending and skeletal vibrations that are unique to the entire molecule's structure.[7][9]
Workflow and Logic Diagrams
The following diagram illustrates the logical workflow for the FT-IR analysis of Thiophene-2-ethylamine HCl.
Caption: Workflow for FT-IR analysis and interpretation.
Conclusion
The FT-IR spectrum of Thiophene-2-ethylamine HCl is distinguished by the prominent, broad N-H stretching band of the aminium group and its characteristic N-H bending vibrations, combined with the absorptions from the 2-substituted thiophene ring. By following the provided ATR-FT-IR protocol and using the summarized data table, researchers can reliably identify and confirm the structure of this compound, ensuring its identity and purity in drug development and chemical synthesis applications.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. primescholars.com [primescholars.com]
- 7. iosrjournals.org [iosrjournals.org]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. orgchemboulder.com [orgchemboulder.com]
Application Notes and Protocols for the Mass Spectrometry Analysis of Thiophene-2-ethylamine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiophene-2-ethylamine and its derivatives are significant structural motifs in medicinal chemistry, forming the backbone of several pharmaceuticals.[1][2] Accurate and sensitive bioanalytical methods are crucial for pharmacokinetic studies, metabolism research, and quality control in drug development. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), offers a powerful platform for the qualitative and quantitative analysis of these compounds in various biological matrices.
These application notes provide a comprehensive overview and detailed protocols for the mass spectrometry analysis of thiophene-2-ethylamine derivatives. The information is intended to guide researchers in developing and validating robust analytical methods.
Predicted Mass Spectrum and Fragmentation Pattern of Thiophene-2-ethylamine
The mass spectrum of Thiophene-2-ethylamine (C₆H₉NS), with a molecular weight of 127.21 g/mol , is characterized by a distinct fragmentation pattern under electron ionization.[3] The primary fragmentation pathway for aliphatic amines involves alpha-cleavage, which is the cleavage of the C-C bond adjacent to the nitrogen atom.[4] For thiophene-2-ethylamine, this results in the formation of a stable CH₂NH₂⁺ ion.
Key Predicted Fragmentation Data:
| m/z | Proposed Fragment Ion | Interpretation |
| 127 | [C₆H₉NS]⁺ | Molecular Ion (M⁺) |
| 97 | [C₄H₃S-CH₂]⁺ | Loss of the ethylamine group |
| 84 | [C₄H₄S]⁺ | Thiophene ring fragment |
| 30 | [CH₂NH₂]⁺ | Base peak due to alpha-cleavage of the ethylamine side chain[4][5] |
Experimental Protocols
The following protocols are proposed based on established methods for the analysis of aromatic amines and related compounds by LC-MS/MS.[6][7][8]
Protocol 1: Sample Preparation from Biological Matrices (e.g., Urine, Plasma)
This protocol outlines a liquid-liquid extraction (LLE) procedure suitable for the extraction of thiophene-2-ethylamine derivatives from biological fluids.
Materials:
-
Human urine or plasma sample
-
10 M Sodium Hydroxide (NaOH)
-
Methyl-tert-butyl ether (MTBE)
-
0.25 M Hydrochloric Acid (HCl)
-
Vortex mixer
-
Centrifuge
-
Evaporator (e.g., nitrogen stream)
-
LC-MS grade water
-
LC-MS grade acetonitrile
Procedure:
-
To 2 mL of urine or plasma in a centrifuge tube, add 200 µL of 10 M NaOH to hydrolyze potential conjugates.
-
Incubate the sample at 95°C for 15 hours.
-
After cooling to room temperature, add 5 mL of MTBE.
-
Vortex the mixture vigorously for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes to separate the layers.
-
Carefully transfer the upper organic layer (MTBE) to a clean tube.
-
To the extract, add 15 µL of 0.25 M HCl to improve the recovery of the amine analytes.[6]
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid).
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis
This protocol provides a starting point for the development of a robust LC-MS/MS method for the separation and detection of thiophene-2-ethylamine derivatives.
Liquid Chromatography (LC) Parameters:
| Parameter | Condition |
| Column | Ultra Biphenyl (100 mm x 2.1 mm, 5 µm) or equivalent[6][7] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start with 10% B, linear gradient to 90% B over 8 minutes, hold for 2 minutes, return to initial conditions and equilibrate for 5 minutes. |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
Mass Spectrometry (MS) Parameters:
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 350°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 600 L/hr |
| Collision Gas | Argon |
MRM Transitions (Predicted for Thiophene-2-ethylamine):
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) (Starting Point) |
| Thiophene-2-ethylamine | 128.0 (M+H)⁺ | 97.0 | 15 |
| Thiophene-2-ethylamine | 128.0 (M+H)⁺ | 30.1 | 20 |
Quantitative Data and Method Performance
The following table summarizes the expected performance characteristics of a validated LC-MS/MS method for the analysis of thiophene-2-ethylamine derivatives, based on published methods for similar aromatic amines.[6][7][8]
| Parameter | Expected Performance | Reference |
| Linear Dynamic Range | 0.1 - 50 ng/mL | [6][7] |
| Correlation Coefficient (r²) | > 0.995 | [8] |
| Limit of Detection (LOD) | 0.025 - 0.20 ng/mL | [6][7] |
| Limit of Quantification (LOQ) | 0.1 - 1.0 ng/mL | [6][7] |
| Intra-day Precision (%RSD) | < 12% | [6][7] |
| Inter-day Precision (%RSD) | < 16% | [6][7] |
| Relative Recovery | 75 - 114% | [6] |
Visualizations
Experimental Workflow
Caption: Workflow for the analysis of thiophene-2-ethylamine derivatives.
Metabolic Pathway of Thiophene-Containing Drugs
The metabolism of many thiophene-containing drugs is primarily mediated by cytochrome P450 enzymes.[1][9] The thiophene ring can undergo oxidation to form reactive metabolites, such as thiophene-S-oxides and thiophene epoxides.[3] These electrophilic intermediates can then react with cellular nucleophiles like glutathione (GSH) or proteins, potentially leading to toxicity.[1][9]
Caption: Metabolic activation of thiophene-containing drugs.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. waters.com [waters.com]
- 3. Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. docbrown.info [docbrown.info]
- 6. A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A liquid chromatography-tandem mass spectrometry method for the analysis of primary aromatic amines in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. pubs.acs.org [pubs.acs.org]
Application of Thiophene-2-ethylamine in the Development of Anti-inflammatory Agents
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Thiophene-2-ethylamine is a valuable heterocyclic building block in medicinal chemistry, serving as a crucial starting material for the synthesis of a wide array of pharmacologically active compounds. While direct evidence for the anti-inflammatory activity of Thiophene-2-ethylamine is limited, its derivatives have demonstrated significant potential in the development of novel anti-inflammatory agents. These derivatives have been shown to modulate key inflammatory pathways, including the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, and the downregulation of pro-inflammatory cytokines. This document provides an overview of the application of Thiophene-2-ethylamine as a scaffold for anti-inflammatory drug discovery, along with detailed protocols for relevant assays.
Key Mechanisms of Action of Thiophene-Based Anti-inflammatory Agents
Thiophene derivatives, synthesized from precursors like Thiophene-2-ethylamine, exert their anti-inflammatory effects through various mechanisms:
-
Inhibition of COX and LOX Enzymes: Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting COX enzymes, which are crucial for prostaglandin synthesis. Thiophene derivatives have been identified as potent inhibitors of both COX-1 and COX-2, as well as 5-LOX, an enzyme involved in the production of pro-inflammatory leukotrienes.[1]
-
Modulation of Pro-inflammatory Cytokines: Thiophene compounds have been shown to reduce the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6).[2] This is often achieved by interfering with key signaling pathways.
-
Interference with Inflammatory Signaling Pathways: The anti-inflammatory effects of thiophene derivatives are often mediated through the modulation of intracellular signaling cascades, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the transcriptional regulation of a wide range of inflammatory genes.
Data Presentation: In Vitro and In Vivo Anti-inflammatory Activity of Thiophene Derivatives
The following tables summarize the anti-inflammatory activity of various thiophene derivatives, highlighting their potential as therapeutic agents. It is important to note that these are derivatives and not Thiophene-2-ethylamine itself, which serves as a precursor for such molecules.
Table 1: In Vitro Anti-inflammatory Activity of Representative Thiophene Derivatives
| Compound Class | Assay | Target | IC50 / % Inhibition | Reference Compound |
| Thiophene-pyrazole hybrids | COX-2 Inhibition | COX-2 | 0.31–1.40 µM | Celecoxib |
| Morpholinoacetamide-thiophene hybrid (5b) | COX-2 Inhibition | COX-2 | 5.45 µM | Celecoxib |
| Morpholinoacetamide-thiophene hybrid (5b) | 5-LOX Inhibition | 5-LOX | 4.33 µM | NDGA |
| 2-amino-thiophene derivatives | Nitric Oxide (NO) Production in RAW 264.7 cells | iNOS | 78.04 - 87.07% inhibition at 50 µM | Sulforaphane |
| Thiazolo-thiophene derivatives | 5-LOX Inhibition | 5-LOX | ~57% inhibition at 100 µg/mL | - |
Data compiled from multiple sources.[2][3][4]
Table 2: In Vivo Anti-inflammatory Activity of Representative Thiophene Derivatives
| Compound Class | Animal Model | Assay | Dose | % Inhibition of Edema | Reference Compound |
| 2-phenyl-4,5,6,7-tetrahydro[b]benzothiophene derivatives | Rat | Carrageenan-induced paw edema | - | Potent, superior to celecoxib | Celecoxib |
| 2-amino-thiophene derivative with morphine ring (15) | Rat | Carrageenan-induced paw edema | 50 mg/kg | 58.46% | Indomethacin (47.73%) |
| Thiazolo-thiophene derivative (4) | Guinea Pig | Asthma model | 20 mg/kg (v.o.) | Significant reduction in inflammation | - |
Data compiled from multiple sources.[2]
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the evaluation of novel Thiophene-2-ethylamine derivatives.
Protocol 1: Synthesis of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene Derivatives
This protocol describes a general method for the synthesis of 2-aminothiophene derivatives, which can be further modified from a Thiophene-2-ethylamine starting point. This is an adaptation of the Gewald reaction.[5][6]
Materials:
-
Cyclohexanone (or other suitable ketone)
-
Ethyl cyanoacetate (or malononitrile)
-
Elemental sulfur
-
Morpholine (or other suitable base)
-
Ethanol
-
Diethyl ether
Procedure:
-
Combine equimolar amounts of the ketone (e.g., cyclohexanone), the active methylene compound (e.g., ethyl cyanoacetate), and elemental sulfur in ethanol.
-
Add a catalytic amount of a base, such as morpholine, to the mixture.
-
Stir the reaction mixture at room temperature. The reaction is often exothermic and may require cooling in an ice bath.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, evaporate the solvent under reduced pressure.
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Extract the residue with a suitable organic solvent, such as diethyl ether.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic phase and purify the product by recrystallization or column chromatography.
Protocol 2: In Vivo Carrageenan-Induced Paw Edema in Rats
This is a widely used and reliable model for evaluating the acute anti-inflammatory activity of novel compounds.[7][8][9]
Materials:
-
Wistar albino rats (150-200 g)
-
1% (w/v) Carrageenan solution in sterile saline
-
Test compound (thiophene derivative)
-
Reference drug (e.g., Indomethacin, 10 mg/kg)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Plethysmometer
Procedure:
-
Fast the rats overnight with free access to water.
-
Divide the animals into groups (n=6): Vehicle control, reference drug, and test compound groups (at various doses).
-
Administer the test compounds and the reference drug orally (p.o.) or intraperitoneally (i.p.) 60 minutes before carrageenan injection. The control group receives only the vehicle.
-
Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.
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Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.
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Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.
-
Calculate the percentage inhibition of edema using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
Protocol 3: In Vitro LPS-Induced Pro-inflammatory Cytokine Production in RAW 264.7 Macrophages
This assay is used to assess the ability of a compound to inhibit the production of pro-inflammatory cytokines in a cell-based model.[10][11][12]
Materials:
-
RAW 264.7 macrophage cell line
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Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
Test compound (thiophene derivative)
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ELISA kits for TNF-α, IL-1β, and IL-6
-
96-well cell culture plates
Procedure:
-
Seed RAW 264.7 cells in 96-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control group (no LPS) and a positive control group (LPS only).
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After incubation, collect the cell culture supernatants.
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Measure the concentrations of TNF-α, IL-1β, and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.
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Determine the dose-dependent inhibitory effect of the test compound on cytokine production.
Protocol 4: In Vitro COX-2 and 5-LOX Inhibition Assays
These enzymatic assays directly measure the inhibitory potential of a compound against key enzymes in the inflammatory cascade.[13][14][15]
A. COX-2 Inhibition Assay (Fluorometric)
Materials:
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Human recombinant COX-2 enzyme
-
COX Assay Buffer
-
Arachidonic acid (substrate)
-
Fluorometric probe
-
Test compound
-
Reference inhibitor (e.g., Celecoxib)
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Prepare the reaction mixture containing COX Assay Buffer, the fluorometric probe, and the COX-2 enzyme in a 96-well plate.
-
Add the test compound at various concentrations to the respective wells. Include a vehicle control and a reference inhibitor control.
-
Incubate the plate for a short period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
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Initiate the reaction by adding arachidonic acid to all wells.
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Immediately measure the fluorescence in a kinetic mode for 5-10 minutes (e.g., Ex/Em = 535/587 nm).
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Calculate the rate of reaction for each well and determine the percentage inhibition and IC50 value for the test compound.
B. 5-LOX Inhibition Assay (Fluorometric)
Materials:
-
Human recombinant 5-LOX enzyme
-
5-LOX Assay Buffer
-
Linoleic acid or arachidonic acid (substrate)
-
Fluorometric probe
-
Test compound
-
Reference inhibitor (e.g., Zileuton)
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Prepare the reaction mixture containing 5-LOX Assay Buffer and the 5-LOX enzyme in a 96-well plate.
-
Add the test compound at various concentrations to the respective wells. Include a vehicle control and a reference inhibitor control.
-
Incubate the plate for a designated time at the optimal temperature for the enzyme.
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Initiate the reaction by adding the substrate (e.g., arachidonic acid) and the fluorometric probe.
-
Measure the fluorescence intensity over time.
-
Calculate the percentage inhibition and determine the IC50 value of the test compound.
Mandatory Visualizations
The following diagrams illustrate key signaling pathways involved in inflammation and a general workflow for the development of anti-inflammatory agents from Thiophene-2-ethylamine.
Caption: Workflow for developing anti-inflammatory agents.
Caption: NF-κB signaling pathway in inflammation.
Caption: MAPK signaling pathway in inflammation.
References
- 1. tandfonline.com [tandfonline.com]
- 2. inotiv.com [inotiv.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, in vivo anti-inflammatory, COX-1/COX-2 and 5-LOX inhibitory activities of new 2,3,4-trisubstituted thiophene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Anti‐Inflammatory Activity of 2‐Amino‐4,5,6,7‐tetrahydrobenzo[b]thiophene‐Derived NRF2 Activators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 7. 2.4. Carrageenan-Induced Hind Paw Edema in Rats [bio-protocol.org]
- 8. 2.10. Carrageenan-Induced Paw Edema in Rats [bio-protocol.org]
- 9. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Suppression of Proinflammatory Cytokines and Mediators in LPS-Induced RAW 264.7 Macrophages by Stem Extract of Alternanthera sessilis via the Inhibition of the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. abcam.com [abcam.com]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude Thiophene-2-ethylamine HCl Salt
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude Thiophene-2-ethylamine HCl salt.
Troubleshooting Guide
Encountering issues during the purification of this compound is common. This guide provides solutions to frequently observed problems.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield After Recrystallization | The chosen recrystallization solvent is too good, even at low temperatures, leading to significant product loss in the mother liquor. | - Solvent System Optimization: Experiment with a mixed solvent system. A common approach for amine hydrochlorides is to dissolve the salt in a polar solvent like ethanol, methanol, or isopropanol at an elevated temperature and then slowly add a less polar co-solvent (an "anti-solvent") such as diethyl ether, ethyl acetate, or toluene until turbidity is observed. Cool the mixture slowly to promote crystallization. - Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Excess solvent will reduce recovery. - Controlled Cooling: Allow the solution to cool to room temperature slowly, and then place it in an ice bath or refrigerator to maximize crystal formation. Rapid cooling can lead to the formation of small, impure crystals. |
| Oiling Out During Recrystallization | The melting point of the impurities or the product is lower than the boiling point of the solvent, causing the compound to separate as a liquid instead of forming crystals. This can also be caused by the presence of significant impurities. | - Lower the Crystallization Temperature: If possible, use a solvent with a lower boiling point. - Increase Solvent Volume: Add a small amount of additional hot solvent to redissolve the oil, then attempt to cool the solution more slowly. - Scratching: Use a glass rod to scratch the inside of the flask at the liquid-air interface to induce nucleation. - Seeding: If available, add a small seed crystal of pure Thiophene-2-ethylamine HCl to the cooled solution to initiate crystallization. |
| Discolored Product (Yellow to Brown) | Presence of oxidized impurities or residual starting materials from the synthesis. Amines, in general, are susceptible to air oxidation. | - Charcoal Treatment: Dissolve the crude salt in a suitable solvent and add a small amount of activated charcoal. Heat the mixture for a short period, then perform a hot filtration to remove the charcoal and adsorbed impurities before proceeding with recrystallization. - Acid-Base Extraction: Convert the HCl salt back to the freebase by dissolving it in water and adding a base (e.g., NaOH solution) until the pH is basic. Extract the freebase with an organic solvent (e.g., dichloromethane, ethyl acetate). Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na2SO4), and then convert it back to the HCl salt by bubbling dry HCl gas through the solution or by adding a solution of HCl in an anhydrous solvent like ether or isopropanol. |
| Product Fails to Crystallize | The solution is not supersaturated, or nucleation is inhibited. | - Concentrate the Solution: If too much solvent was used, carefully evaporate a portion of it to increase the concentration of the product. - Induce Nucleation: Use the scratching or seeding techniques described above. - Extended Cooling: Leave the solution at a low temperature (e.g., in a refrigerator or freezer) for an extended period. |
| Presence of Inorganic Salts | If aqueous HCl was used in the final salt formation step, inorganic salts (e.g., NaCl) might co-precipitate. | - Solvent Selection: Choose a recrystallization solvent in which the desired hydrochloride salt is soluble at high temperatures but the inorganic salt is not. For example, many amine hydrochlorides are soluble in hot ethanol, while NaCl has very low solubility. A hot filtration can remove the insoluble inorganic salts. - Acid-Base Extraction: Performing an acid-base extraction as described for discolored products will also effectively remove inorganic salts, as they will remain in the aqueous layer. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities depend on the synthetic route used but can include unreacted starting materials such as 2-bromothiophene, 2-thiophene ethanol, or 2-thiopheneacetaldehyde oxime, byproducts from side reactions, and residual solvents. Oxidized species can also be present, leading to discoloration.
Q2: What is a good starting solvent for the recrystallization of this compound?
A2: A good starting point for recrystallization is to try polar protic solvents like isopropanol or ethanol.[1] Often, a mixed solvent system, such as ethanol/diethyl ether or isopropanol/ethyl acetate, provides better results by allowing for fine-tuning of the solubility.[1]
Q3: Can I use column chromatography to purify this compound?
A3: Direct purification of the highly polar HCl salt on standard silica gel can be challenging due to strong binding to the stationary phase. It is often more effective to perform chromatography on the freebase form of thiophene-2-ethylamine using a mobile phase containing a small amount of a basic modifier like triethylamine to reduce tailing. The purified freebase can then be converted back to the HCl salt. Alternatively, reverse-phase chromatography could be employed for the salt form.
Q4: How can I convert the purified Thiophene-2-ethylamine freebase back to the HCl salt?
A4: Dissolve the purified freebase in a dry, non-polar solvent like diethyl ether, dichloromethane, or ethyl acetate. Then, bubble dry HCl gas through the solution until precipitation is complete. Alternatively, a solution of anhydrous HCl in a solvent like ether or isopropanol can be added dropwise to the solution of the freebase. The resulting precipitate can be collected by filtration, washed with a small amount of the non-polar solvent, and dried.
Q5: My purified this compound is hygroscopic. How should I store it?
A5: this compound should be stored in a tightly sealed container in a cool, dry place, away from direct sunlight and moisture. Storing it under an inert atmosphere (e.g., nitrogen or argon) can also help to prevent degradation and moisture absorption.
Experimental Protocols
Protocol 1: Recrystallization from a Single Solvent (Isopropanol)
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of isopropanol to the flask.
-
Heat the mixture gently on a hot plate with stirring until the solid dissolves completely. Add more isopropanol in small portions if necessary to achieve full dissolution at the boiling point. Avoid using an excessive amount of solvent.
-
If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove the charcoal or any other insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature. Crystal formation should begin.
-
Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold isopropanol.
-
Dry the purified crystals under vacuum.
Protocol 2: Acid-Base Extraction
-
Dissolve the crude this compound in deionized water.
-
Slowly add a 1 M sodium hydroxide (NaOH) solution with stirring until the pH of the solution is >10.
-
Transfer the aqueous solution to a separatory funnel and extract the freebase with an organic solvent such as dichloromethane or ethyl acetate (3 x 50 mL for a 10g scale).
-
Combine the organic extracts and wash them with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate the solvent using a rotary evaporator to obtain the purified freebase, which is typically an oil.
-
Dissolve the freebase in a minimal amount of a dry solvent like diethyl ether or ethyl acetate.
-
Add a solution of 2 M HCl in diethyl ether dropwise with stirring until no more precipitate forms.
-
Collect the white precipitate of pure this compound by vacuum filtration.
-
Wash the crystals with a small amount of cold diethyl ether.
-
Dry the purified product under vacuum.
Data Presentation
As quantitative data for the purification of this compound is highly dependent on the nature and amount of impurities in the crude starting material, a generalized table is provided below for researchers to document their own experimental results.
| Purification Method | Starting Mass (g) | Final Mass (g) | Recovery (%) | Purity Before (%) | Purity After (%) | Notes (e.g., Solvent System) |
| Recrystallization | ||||||
| Acid-Base Extraction | ||||||
| Column Chromatography (on freebase) |
Visualizations
Caption: General workflow for the purification of crude this compound.
Caption: Decision tree for troubleshooting common purification issues.
References
Technical Support Center: Overcoming Solubility Issues of Thiophene-2-ethylamine HCl in Organic Synthesis
Welcome to the technical support center for handling Thiophene-2-ethylamine hydrochloride. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals overcome the common solubility challenges associated with this reagent in organic reactions.
Frequently Asked Questions (FAQs)
Q1: Why is Thiophene-2-ethylamine HCl poorly soluble in my organic reaction solvent?
Thiophene-2-ethylamine HCl is the hydrochloride salt of the corresponding primary amine.[1] Like most amine salts, it is a highly polar, ionic compound.[1][2] This ionic character makes it readily soluble in polar protic solvents like water, methanol, and DMSO, but poorly soluble in a wide range of less polar organic solvents commonly used for synthesis, such as dichloromethane (DCM), tetrahydrofuran (THF), acetonitrile (MeCN), and toluene.[3][4][5] The strong ionic interactions within the crystal lattice of the salt require a highly polar solvent to overcome.
Q2: Can I simply filter off the undissolved salt and assume the reaction will proceed with the small amount that has dissolved?
This is generally not a recommended strategy. Relying on the negligible dissolved concentration of the salt will likely lead to extremely slow reaction rates, incomplete conversion, and potentially the formation of side products. For the reaction to proceed efficiently, a sufficient concentration of the amine reactant must be present in the solution phase.
Q3: Is heating the reaction mixture a reliable way to dissolve the salt?
While increasing the temperature can modestly improve the solubility of Thiophene-2-ethylamine HCl in some polar aprotic solvents, it is often insufficient to achieve the necessary concentration for an efficient reaction. Furthermore, excessive heating can lead to the degradation of sensitive substrates or reagents and may not be compatible with the desired reaction conditions.
Q4: What is "in-situ freebasing" and how can it solve my solubility problem?
In-situ freebasing is the most common and effective method to overcome the solubility issues of amine HCl salts. This technique involves adding a suitable base directly to the reaction mixture. The base neutralizes the hydrochloride, liberating the free amine form of Thiophene-2-ethylamine. The free amine is a neutral, less polar molecule and is significantly more soluble in a wide range of organic solvents.[2] This allows the reaction to proceed homogeneously.
Q5: Which base should I use for in-situ freebasing?
The choice of base depends on the specific reaction conditions, particularly the sensitivity of your substrates and reagents to basicity.
-
Tertiary Amines: Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA or Hünig's base) are commonly used. They are organic-soluble and the resulting ammonium hydrochloride salt often precipitates from the reaction mixture or can be removed during aqueous workup. An excess of ~2.5 equivalents is sometimes used in couplings with acid chlorides.[4]
-
Inorganic Carbonates: Mild inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are also effective, especially in polar aprotic solvents like DMF or MeCN.[4] These are solids with limited solubility, but they are sufficient to neutralize the amine salt. They can be easily removed by filtration at the end of the reaction.
-
Aqueous Bases: For reactions that are not moisture-sensitive, a biphasic approach using an aqueous solution of a base like sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃) can be employed to liberate the free amine, which can then be extracted into the organic phase.[2]
Q6: What is Phase-Transfer Catalysis and when should I consider it?
Phase-Transfer Catalysis (PTC) is a technique used for reactions where the reactants are in different, immiscible phases (e.g., a solid salt and an organic solution).[6] A phase-transfer catalyst, typically a quaternary ammonium or phosphonium salt (e.g., tetrabutylammonium bromide), facilitates the transfer of an ionic reactant from the solid or aqueous phase into the organic phase where the reaction occurs.[6][7][8] This method is particularly useful if you are performing a reaction where the free amine is generated in an aqueous layer and needs to react with a substrate in an organic layer.
Troubleshooting Guides
Issue 1: My Thiophene-2-ethylamine HCl salt remains undissolved after adding all reagents.
-
Root Cause: The reagent is in its salt form, which is insoluble in your chosen organic solvent.
-
Solution Workflow:
Caption: Decision workflow for addressing insolubility.
Issue 2: The reaction is sluggish even after adding a base.
-
Root Cause 1: Insufficient amount of base was used. Only a portion of the amine salt has been converted to the soluble free amine.
-
Solution: Ensure at least 1.1 equivalents of base relative to the amine salt have been added. For reactions that generate an acidic byproduct (e.g., acylation with an acyl chloride), an additional equivalent of base is required.
-
-
Root Cause 2: The chosen solvent is still not optimal for the reaction itself.
-
Solution: While the free amine is more soluble, the reaction kinetics may still be poor in non-polar solvents. Consider switching to a more polar aprotic solvent like DMF, DMAc, or NMP, if compatible with your reaction.
-
-
Root Cause 3: The byproduct of the neutralization (e.g., triethylammonium chloride) is interfering with the reaction.
-
Solution: Switch to an inorganic base like K₂CO₃, which can be filtered off. Alternatively, perform a separate freebasing and extraction step before adding the amine to the main reaction.
-
Data Presentation
Table 1: Comparative Solubility of Thiophene-2-ethylamine Forms
| Compound Form | Chemical Nature | Water | Methanol | DCM / Chloroform | THF / Ether | Toluene / Hexane | DMF / DMSO |
| Thiophene-2-ethylamine HCl | Ionic Salt | Soluble | Soluble[3][5] | Insoluble | Insoluble | Insoluble | Soluble[3][5] |
| Thiophene-2-ethylamine | Neutral Amine | Moderately Soluble[9] | Soluble | Soluble | Soluble | Soluble | Soluble |
Experimental Protocols
Protocol 1: In-Situ Freebasing for Reductive Amination
This protocol describes a typical reductive amination reaction with an aldehyde, where the solubility of Thiophene-2-ethylamine HCl is overcome by adding triethylamine (TEA).
Workflow Diagram:
Caption: Experimental workflow for reductive amination.
Methodology:
-
Reagent Charging: To a round-bottom flask equipped with a magnetic stir bar, add Thiophene-2-ethylamine HCl (1.0 eq) and the desired aldehyde or ketone (1.0-1.2 eq).
-
Solvent Addition: Add an appropriate anhydrous solvent (e.g., Dichloromethane, DCM, or 1,2-Dichloroethane, DCE) to achieve a target concentration of ~0.1-0.5 M. The mixture will appear as a slurry.
-
In-Situ Freebasing: Add triethylamine (TEA, 1.1 eq) dropwise to the stirred slurry at room temperature. Stir the mixture for 15-30 minutes. A fine white precipitate of triethylammonium chloride may form, but the reaction mixture should become more homogeneous as the free amine is liberated and dissolves.
-
Reduction: Add the reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.2-1.5 eq), portion-wise to the reaction mixture. Be mindful of any potential exotherm or gas evolution.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by an appropriate method (e.g., TLC, LC-MS) until the starting material is consumed.
-
Workup: Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 15 minutes.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with the reaction solvent (e.g., DCM) two more times.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude material by a suitable method, such as flash column chromatography, to yield the desired secondary amine.
References
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. Isolation (Recovery) [chem.ualberta.ca]
- 3. chembk.com [chembk.com]
- 4. researchgate.net [researchgate.net]
- 5. Thiophene-2-ethylamine CAS#: 30433-91-1 [m.chemicalbook.com]
- 6. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 7. Phase transfer catalysis (PTC) - operachem [operachem.com]
- 8. 2024.sci-hub.se [2024.sci-hub.se]
- 9. Page loading... [wap.guidechem.com]
Optimizing reaction conditions for the synthesis of Thiophene-2-ethylamine derivatives
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of Thiophene-2-ethylamine derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for the synthesis of Thiophene-2-ethylamine?
A1: The most common starting materials for the synthesis of Thiophene-2-ethylamine include thiophene, 2-bromothiophene, and 2-thiophene ethanol. The choice of starting material often depends on the desired scale of the reaction, available resources, and the specific derivative being synthesized.
Q2: What are the key synthetic routes to Thiophene-2-ethylamine?
A2: Several synthetic routes are commonly employed:
-
From Thiophene: This route typically involves the Vilsmeier-Haack reaction to form 2-thiophenecarboxaldehyde, followed by a series of transformations to extend the side chain and introduce the amine group.[1]
-
From 2-Bromothiophene: This method often utilizes a Grignard reaction followed by reaction with ethylene oxide to produce 2-thiophene ethanol, which is then converted to the ethylamine.[2][3]
-
From 2-Thiophene Ethanol: This precursor can be converted to the corresponding amine through methods like esterification followed by ammonolysis.[2][3]
-
Reductive Amination: A common final step in many synthetic pathways involves the reductive amination of a thiophene-containing aldehyde or ketone.
Q3: What are the typical yields for Thiophene-2-ethylamine synthesis?
A3: Yields can vary significantly depending on the chosen synthetic route and optimization of reaction conditions. Some reported methods have achieved high yields, for instance, a method involving the reduction of 2-thiophene acetaldehyde oxime using a NaBH4/CuSO4/Amberlyst-15 system reports a yield of 85%.[4] However, other routes have reported lower total yields, for example, a multi-step synthesis starting from 2-thiophene formaldehyde reported a total yield of 27.2%.
Troubleshooting Guide
Q1: I am getting a very low yield in my reductive amination step. What are the possible causes and solutions?
A1: Low yields in reductive amination are a common issue. Here are some potential causes and troubleshooting steps:
-
Inefficient Imine Formation: The formation of the imine intermediate is crucial. Ensure that the reaction conditions are optimal for imine formation. This may involve adjusting the pH, as mildly acidic conditions (e.g., using acetic acid) can catalyze imine formation.[5]
-
Aldehyde/Ketone Inactivity: Some aldehydes or ketones, particularly those with electron-withdrawing groups, may be less reactive. Activating the carbonyl group with a Lewis acid like Ti(OiPr)4 can improve reactivity.[5][6]
-
Suboptimal Reducing Agent: The choice of reducing agent is critical. While sodium borohydride (NaBH4) can be used, it may also reduce the starting aldehyde or ketone, leading to lower yields of the desired amine.[6] Consider using a milder reducing agent like sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3), which are more selective for the imine.[6]
-
Moisture in the Reaction: Reductive aminations are often sensitive to moisture. Ensure you are using dry solvents and reagents, and consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Incorrect Stoichiometry: The ratio of amine to aldehyde/ketone can impact the yield. Experiment with using a slight excess of the less valuable reagent to drive the reaction to completion.
Q2: My reaction seems to be incomplete, and I have a significant amount of unreacted starting material. What should I do?
A2: Incomplete reactions can be addressed by:
-
Increasing Reaction Time: Some reactions may require longer periods to go to completion. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS, or LC-MS) to determine the optimal reaction time.
-
Increasing Temperature: Gently heating the reaction mixture can increase the reaction rate. However, be cautious as excessive heat can lead to side reactions and decomposition of products.
-
Checking Reagent Quality: The purity of your starting materials, reagents, and solvents can significantly impact the reaction outcome. Use reagents from a reliable source and ensure solvents are anhydrous.
-
Catalyst Deactivation: If you are using a catalyst, it may have become deactivated. Consider using fresh catalyst or a different catalytic system. For instance, in reductions, catalysts like Raney Ni can be difficult to regenerate and may lose activity.
Q3: I am observing the formation of significant side products. How can I minimize them?
A3: Minimizing side products often involves fine-tuning the reaction conditions:
-
Dialkylation in Reductive Amination: When using a primary amine, there is a risk of the product amine reacting further with the aldehyde/ketone to form a tertiary amine. Using an excess of the primary amine can help to minimize this side reaction.
-
Aldehyde/Ketone Reduction: As mentioned previously, the reducing agent can sometimes reduce the starting carbonyl compound. Using a more selective reducing agent like NaBH3CN can mitigate this.[6]
-
Temperature Control: Side reactions are often favored at higher temperatures. Running the reaction at a lower temperature, even if it requires a longer reaction time, can improve selectivity.
-
Order of Reagent Addition: In some cases, the order in which reagents are added can influence the outcome. For example, in reductive amination, allowing the imine to form before adding the reducing agent can sometimes improve the yield of the desired amine.
Q4: How can I effectively purify my Thiophene-2-ethylamine derivative?
A4: Purification strategies depend on the properties of your product and the nature of the impurities.
-
Distillation: For liquid products, vacuum distillation is a common and effective purification method.[3][4]
-
Crystallization/Recrystallization: If your product is a solid, crystallization or recrystallization from an appropriate solvent system can be a powerful purification technique.
-
Column Chromatography: For complex mixtures or when high purity is required, column chromatography on silica gel or another stationary phase is a versatile option.
-
Acid-Base Extraction: Since the product is an amine, it can be protonated with an acid to form a water-soluble salt. This allows for the separation from non-basic impurities by liquid-liquid extraction. The amine can then be recovered by basifying the aqueous layer and extracting with an organic solvent.
Experimental Protocols
Protocol 1: Synthesis of Thiophene-2-ethylamine via Reduction of 2-Thiophene Acetaldehyde Oxime
This protocol is adapted from a patented method with a reported high yield.[4]
-
Oxidation of 2-Thiophene Ethanol: 2-Thiophene ethanol is oxidized to 2-thiophene acetaldehyde using a supported pyridinium chlorochromate (PCC/SiO2) catalyst. The reaction progress is monitored by TLC until the starting material is consumed.
-
Formation of 2-Thiophene Acetaldehyde Oxime: To the crude 2-thiophene acetaldehyde, ethanol is added, followed by the slow addition of a solution of hydroxylamine hydrochloride in water at room temperature. The reaction is typically complete within one hour. The product, 2-thiophene acetaldehyde oxime, is then isolated.
-
Reduction to Thiophene-2-ethylamine: 2-Thiophene acetaldehyde oxime is dissolved in tetrahydrofuran (THF) containing Amberlyst-15 resin. The mixture is cooled to 0°C, and copper sulfate is added, followed by the portion-wise addition of sodium borohydride (NaBH4). The reaction is allowed to warm to room temperature and is monitored by TLC. Upon completion, the product is isolated by extraction and purified by vacuum distillation.
Protocol 2: Synthesis of Thiophene-2-ethylamine from 2-Bromothiophene
This protocol is based on a multi-step synthesis involving a Grignard reaction.[2][3]
-
Preparation of 2-Bromothiophene: Thiophene is brominated at low temperature (e.g., -10°C to 10°C) using a brominating agent such as N-bromosuccinimide (NBS) or bromine in a suitable organic solvent.[2]
-
Grignard Reaction and Formation of 2-Thiophene Ethanol: The prepared 2-bromothiophene is reacted with magnesium turnings in an anhydrous ether solvent (like THF or diethyl ether) to form the Grignard reagent. This is then reacted with ethylene oxide at low temperature (e.g., 0°C) to yield 2-thiophene ethanol after acidic workup.[3]
-
Conversion to Thiophene-2-ethylamine: The 2-thiophene ethanol can be converted to the final product through a two-step process of esterification (e.g., with p-toluenesulfonyl chloride) followed by ammonolysis.[2]
Data Presentation
Table 1: Comparison of Reaction Conditions for the Synthesis of 2-Bromothiophene
| Parameter | Embodiment 1[2] | Embodiment 2[2] | Embodiment 3[2] |
| Starting Material | Thiophene | Thiophene | Thiophene |
| Brominating Agent | N-succinimide, pyridine hydrobromide, bromine, or hydrobromic acid | N-succinimide, pyridine hydrobromide, bromine, or hydrobromic acid (two kinds) | Mixture of bromine and hydrobromic acid (1:1 molar ratio) |
| Solvent | Glacial acetic acid or carbon tetrachloride | Dichloroethane or toluene | Acetonitrile |
| Temperature | -10°C | 10°C | 0°C |
| Reaction Time | 2 hours | 6 hours | 4 hours |
| Molar Ratio (Thiophene:Brominating Agent) | 1 : 2.0 | 1 : 3.0 | 1 : 2.5 |
Table 2: Reductive Amination Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Inefficient imine formation | Add a catalytic amount of acid (e.g., acetic acid). |
| Aldehyde/ketone inactivity | Use a Lewis acid catalyst (e.g., Ti(OiPr)4). | |
| Non-selective reducing agent | Switch to NaBH3CN or NaBH(OAc)3. | |
| Incomplete Reaction | Insufficient reaction time/temperature | Increase reaction time and/or gently heat the reaction. |
| Poor reagent quality | Use high-purity, anhydrous reagents and solvents. | |
| Side Product Formation | Dialkylation of primary amine | Use an excess of the primary amine. |
| Reduction of starting carbonyl | Use a more selective reducing agent. |
Visualizations
Caption: Workflow for the synthesis of Thiophene-2-ethylamine from 2-Thiophene Ethanol.
Caption: Troubleshooting logic for low yield in reductive amination.
References
- 1. Study on the Synthesis of 2-Thiophene-2-yl-ethylamine - Dissertation [m.dissertationtopic.net]
- 2. Method for synthesizing 2-thiophene ethylamine - Eureka | Patsnap [eureka.patsnap.com]
- 3. CN101885720B - Method for synthesizing 2-thiophene ethylamine - Google Patents [patents.google.com]
- 4. CN103288795A - Synthetic method of 2-thiophene ethylamine - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
Side reactions in the synthesis of Thiophene-2-ethylamine and how to avoid them
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Thiophene-2-ethylamine.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to Thiophene-2-ethylamine?
A1: The most prevalent methods involve the reduction of either 2-(2-nitrovinyl)thiophene or thiophene-2-acetonitrile. Other notable routes include the multi-step synthesis from 2-thiophene ethanol and the reaction of thiophene with a protected aziridine.[1][2]
Q2: I am using Lithium Aluminum Hydride (LiAlH₄) to reduce 2-(2-nitrovinyl)thiophene and I'm observing a deeply colored impurity. What could it be?
A2: A common side product in the LiAlH₄ reduction of aromatic nitro compounds is the formation of azo compounds, which are often intensely colored. This occurs through a side-reaction where a partially reduced nitroso intermediate reacts with the fully formed amine product.
Q3: How can I avoid the formation of azo compounds during the LiAlH₄ reduction?
A3: To minimize azo compound formation, ensure slow, portion-wise addition of the LiAlH₄ to the solution of 2-(2-nitrovinyl)thiophene at a low temperature (e.g., 0 °C). This helps to prevent a localized excess of the reducing agent and high reaction temperatures which can favor the side reaction. Maintaining a nitrogen or argon atmosphere is also crucial to prevent oxidation.
Q4: During the catalytic hydrogenation of thiophene-2-acetonitrile, my final product is contaminated with higher molecular weight species. What are these?
A4: These are likely secondary and tertiary amines. They form when the primary amine product (Thiophene-2-ethylamine) acts as a nucleophile and attacks the imine intermediate that is formed during the nitrile reduction. This leads to the formation of dimers and oligomers.
Q5: What measures can I take to prevent the formation of secondary and tertiary amines during nitrile hydrogenation?
A5: The formation of these byproducts can be suppressed by several methods:
-
Addition of Ammonia: Performing the hydrogenation in the presence of ammonia can shift the equilibrium away from the formation of secondary amines.
-
Acidic Additives: The use of a medium acidic additive (e.g., NaH₂PO₄) in a biphasic solvent system (like water/dichloromethane) can achieve high selectivity for the primary amine.
-
Solvent Choice: Using protic solvents like ethanol can help to stabilize the imine intermediate and favor its reduction to the primary amine.
Q6: Is there a risk of reducing the thiophene ring itself during these reactions?
A6: Yes, over-reduction of the thiophene ring to form tetrahydrothiophene is a potential side reaction, particularly under harsh catalytic hydrogenation conditions (high pressure, high temperature, and highly active catalysts like Raney Nickel). LiAlH₄ is generally less likely to reduce the aromatic thiophene ring under standard conditions.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | - Incomplete reaction. | - Monitor the reaction by TLC or GC-MS to ensure full conversion of the starting material.- Extend the reaction time or slightly increase the temperature if necessary.- Use fresh, high-quality reagents. LiAlH₄ can degrade with improper storage. |
| - Degradation of starting material or product. | - Ensure inert atmosphere (N₂ or Ar) throughout the reaction and work-up.- Avoid excessive temperatures. | |
| - Mechanical losses during work-up and purification. | - Optimize extraction and purification steps. Ensure proper pH adjustment during aqueous work-up to maximize recovery of the amine. | |
| Multiple Spots on TLC / Peaks in GC-MS | - Formation of side products (azo compounds, secondary/tertiary amines). | - Refer to FAQs Q3 and Q5 for strategies to minimize these side reactions. |
| - Unreacted starting material or intermediates. | - See "Low Yield" troubleshooting. | |
| - Over-reduction of the thiophene ring. | - For catalytic hydrogenation, use a less active catalyst (e.g., Pd/C instead of Raney Ni), lower the hydrogen pressure, or reduce the reaction temperature. | |
| Product is a Dark Oil or Solid | - Presence of colored impurities, likely azo compounds from the nitro reduction route. | - Purify the product via column chromatography or distillation under reduced pressure.- In future syntheses, implement preventative measures as described in FAQ A3. |
Quantitative Data Summary
The following table summarizes reported yields for different synthetic routes to Thiophene-2-ethylamine. Note that yields can vary significantly based on reaction scale, purity of reagents, and specific conditions used.
| Starting Material | Reagents/Method | Reported Yield | Purity | Reference |
| 2-(2-nitrovinyl)thiophene | Diborane (from NaBH₄ / BF₃·OEt₂) | 80-94% | Not specified | [3] |
| 2-Thiopheneacetonitrile | Catalytic Hydrogenation (Pd/BaSO₄, K₂CO₃) | 68.45% | 99.5% | [4] |
| 2-Thiopheneacetonitrile | NaBH₄ / BF₃·OEt₂ | Not specified | Not specified | [5] |
| 2-Thiophene ethanol | 1. TsCl, NaOH2. Liquid NH₃ | 91.5% | 99.59% | [6] |
| Thiophene & N-protected aziridine | Two-step addition and deprotection | 80% | Not specified | [1] |
| 2-Thiophene acetaldehyde oxime | NaBH₄ / CuSO₄ / Amberlyst-15 | 85% | Not specified | [7] |
Visualizing Reaction Pathways
The following diagrams illustrate the desired reaction and a common side reaction for two primary synthetic routes.
Troubleshooting Workflow
This workflow provides a logical sequence for diagnosing and resolving common issues during the synthesis.
Experimental Protocols
Protocol 1: Synthesis via Reduction of 2-(2-nitrovinyl)thiophene with Diborane
This protocol is adapted from a patented procedure which reports high yields.[3][8] Diborane, generated in situ from NaBH₄ and BF₃·OEt₂, is used as the reducing agent.
Materials:
-
2-(2-nitrovinyl)thiophene
-
Sodium borohydride (NaBH₄)
-
Boron trifluoride etherate (BF₃·OEt₂)
-
Anhydrous Tetrahydrofuran (THF)
-
Hydrochloric acid (HCl), aqueous solution
-
Sodium hydroxide (NaOH), aqueous solution
-
Toluene (for extraction)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Suspend sodium borohydride (0.185 mol) in anhydrous THF (70 mL) in the flask.
-
Cool the slurry to -10 °C to -5 °C using an ice-salt bath.
-
Under a nitrogen atmosphere, slowly add boron trifluoride etherate (0.24 mol) to the slurry via the dropping funnel, ensuring the temperature is maintained between -5 °C and 0 °C. This generates diborane in situ.
-
After the addition is complete, add a solution of 2-(2-nitrovinyl)thiophene (0.1 mol) in anhydrous THF dropwise to the reaction mixture, maintaining the low temperature.
-
Once the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 3-5 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the mixture again in an ice bath and cautiously quench the reaction by the slow, dropwise addition of 10% aqueous HCl until the evolution of gas ceases.
-
Adjust the pH of the mixture to >12 with a concentrated NaOH solution.
-
Transfer the mixture to a separatory funnel and extract the product with toluene (3 x 100 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield Thiophene-2-ethylamine as an oil. The product can be further purified by vacuum distillation if necessary.
Protocol 2: Synthesis via Catalytic Hydrogenation of Thiophene-2-acetonitrile
This protocol is a general procedure based on methods described for the selective hydrogenation of nitriles.
Materials:
-
Thiophene-2-acetonitrile
-
Palladium on barium sulfate (5% Pd/BaSO₄) or Palladium on Carbon (10% Pd/C)
-
Methanol or Ethanol
-
Potassium carbonate (K₂CO₃) or Sodium dihydrogen phosphate (NaH₂PO₄) (optional, for selectivity)
-
Hydrogen gas (H₂)
-
Diatomaceous earth (for filtration)
Procedure:
-
Charge a hydrogenation vessel (e.g., a Parr shaker or autoclave) with Thiophene-2-acetonitrile (0.1 mol), the chosen solvent (e.g., 150 mL methanol), the catalyst (e.g., 0.7 g of 5% Pd/BaSO₄), and an additive if used (e.g., 1 g K₂CO₃).[4]
-
Seal the vessel and purge it several times with nitrogen, followed by several purges with hydrogen gas.
-
Pressurize the vessel with hydrogen to the desired pressure (e.g., 2.5 MPa).
-
Begin agitation (stirring or shaking) and heat the reaction to the desired temperature (e.g., 80 °C).
-
Monitor the reaction by observing the pressure drop in the hydrogen cylinder. The reaction is typically complete when hydrogen uptake ceases.
-
After the reaction is complete, cool the vessel to room temperature and carefully vent the excess hydrogen pressure.
-
Purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of diatomaceous earth to remove the catalyst. Wash the pad with a small amount of the reaction solvent.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure.
-
The resulting crude Thiophene-2-ethylamine can be purified by vacuum distillation.
References
- 1. CN103373982A - Synthetic method of 2-thiophene ethylamine - Google Patents [patents.google.com]
- 2. CN101885720B - Method for synthesizing 2-thiophene ethylamine - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. CN1341598A - Preparation method of 2-thiophene ethamine - Google Patents [patents.google.com]
- 5. CN104447679A - 2-thiopheneacetonitrile and 2-thiopheneethylamine preparing method - Google Patents [patents.google.com]
- 6. CN103351376B - Synthetic method of 2-thiophene ethylamine - Google Patents [patents.google.com]
- 7. CN103288795A - Synthetic method of 2-thiophene ethylamine - Google Patents [patents.google.com]
- 8. US4906756A - 2-(2-nitrovinyl)thiophene reduction and synthesis of thieno[3,2-c]pyridine derivatives - Google Patents [patents.google.com]
Technical Support Center: Scaling Up the Synthesis of Thiophene-2-ethylamine HCl Salt
Welcome to the technical support center for the synthesis of Thiophene-2-ethylamine HCl salt. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scale-up of this important intermediate. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your process development and optimization efforts.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for scaling up Thiophene-2-ethylamine production?
A1: There are several established routes for the synthesis of Thiophene-2-ethylamine, each with its own advantages and challenges for industrial production. The most frequently cited methods include:
-
The Grignard Route: Starting from thiophene, this multi-step process involves bromination to 2-bromothiophene, followed by a Grignard reaction and subsequent conversion to the ethylamine.[1][2]
-
The Nitrile Route: This pathway typically involves the synthesis of 2-thiopheneacetonitrile, which is then reduced to the desired ethylamine.[1][3]
-
The Nitroethene Route: This method involves the reaction of 2-thiophenecarboxaldehyde with nitromethane to form 2-(2-nitrovinyl)thiophene, which is subsequently reduced.
-
From 2-Thiophene Ethanol: This route utilizes 2-thiophene ethanol as a key intermediate, which is then converted to the amine.[1][4]
Q2: What are the primary safety concerns when scaling up the Grignard reaction for this synthesis?
A2: The Grignard reaction is highly exothermic and requires strict control, especially at a larger scale. Key safety concerns include:
-
Initiation: The reaction can sometimes be difficult to initiate, leading to a dangerous buildup of unreacted reagents.
-
Thermal Runaway: Once initiated, the reaction can proceed very rapidly, leading to a thermal runaway if not properly cooled.
-
Handling of Magnesium: Magnesium turnings are flammable and can ignite if not handled properly.
-
Solvent Safety: Ethereal solvents like THF and diethyl ether are highly flammable.
Q3: How can I minimize the formation of byproducts during the reduction of 2-thiopheneacetonitrile?
A3: A common byproduct during the reduction of nitriles to primary amines is the formation of secondary amines. To minimize this, consider the following:
-
Choice of Reducing Agent: While powerful reducing agents like lithium aluminum hydride (LAH) are effective, they can sometimes lead to over-reduction or side reactions.[5] Alternative reagents like diisopropylaminoborane in the presence of a catalytic amount of lithium borohydride can offer better selectivity.[6]
-
Reaction Conditions: Careful control of temperature, pressure, and reaction time is crucial.
-
Catalyst Selection: For catalytic hydrogenation, the choice of catalyst and the use of additives can influence selectivity.
Q4: What is the best way to purify the final this compound on a large scale?
A4: Large-scale purification of the HCl salt typically involves crystallization. Key considerations include:
-
Solvent System: Selecting an appropriate solvent or solvent mixture is critical for achieving high purity and yield.
-
Cooling Profile: A controlled cooling rate can significantly impact crystal size and purity.
-
Filtration and Drying: Efficient filtration and drying are necessary to isolate the final product without decomposition.
Troubleshooting Guide
Grignard Reaction Step
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Reaction fails to initiate. | - Impure or wet magnesium turnings.- Wet solvent or glassware.- Unreactive starting material (2-bromothiophene). | - Use fresh, dry magnesium turnings.- Ensure all glassware and solvents are rigorously dried.- Add a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium. |
| Reaction is too exothermic and difficult to control. | - Addition rate of 2-bromothiophene is too fast.- Inadequate cooling capacity for the reactor size. | - Slow down the addition rate of the halide.- Ensure the cooling system is functioning optimally and is appropriately sized for the reaction scale.- Use a dropping funnel with a pressure-equalizing arm for better control. |
| Low yield of 2-thiophene ethanol. | - Formation of Wurtz coupling byproducts.- Incomplete reaction. | - Maintain a low reaction temperature.- Ensure efficient stirring to prevent localized high concentrations of reagents.- Monitor the reaction by TLC or GC to ensure completion. |
Nitrile Reduction Step
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Significant formation of secondary amine byproduct. | - Over-reduction or side reactions with the reducing agent.- High reaction temperature. | - Use a more selective reducing agent.- Optimize the reaction temperature and time.- In catalytic hydrogenation, the addition of ammonia can sometimes suppress secondary amine formation. |
| Incomplete reduction of the nitrile. | - Insufficient amount of reducing agent.- Deactivated catalyst (in catalytic hydrogenation). | - Use a slight excess of the reducing agent.- Ensure the catalyst is fresh and active. |
| Difficult work-up and product isolation. | - Formation of stable emulsions.- Product loss during extraction. | - Use appropriate work-up procedures, such as the Fieser work-up for LAH reductions, to obtain a granular precipitate that is easy to filter.[5]- Optimize the extraction solvent and pH. |
Final Product (HCl Salt) Formation and Purification
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Product is oily or does not crystallize. | - Impurities present in the free base.- Incorrect solvent for crystallization. | - Purify the free base by distillation before salt formation.- Screen different solvents or solvent mixtures for crystallization. |
| Low purity of the final product. | - Co-precipitation of impurities.- Inefficient removal of residual starting materials or byproducts. | - Recrystallize the product.- Consider a wash step with a suitable solvent to remove specific impurities. |
| Product is discolored. | - Presence of trace impurities.- Decomposition during drying. | - Treat with activated carbon during recrystallization.- Dry the product under vacuum at a moderate temperature. |
Comparative Data of Synthetic Routes
The following table summarizes key quantitative data for different synthetic routes to Thiophene-2-ethylamine and its intermediates. Please note that yields and conditions can vary significantly based on the specific experimental setup and scale.
| Synthetic Route | Key Intermediate | Typical Yield (%) | Key Reagents & Conditions | Scalability Considerations |
| Grignard Route | 2-Thiophene ethanol | 85-95% (for this step)[7] | Mg, 2-bromothiophene, ethylene oxide in THF/toluene. Temperature control is critical (-10 to 20°C).[1] | Highly exothermic, requires careful thermal management. Potential for Wurtz coupling byproducts. |
| Nitrile Route | 2-Thiopheneacetonitrile | 74-92% (for this step)[3] | 2-Bromothiophene, cyanoacetate, Pd catalyst. High temperatures (120-160°C) may be required.[3] | Use of toxic cyanide reagents. Palladium catalyst cost and recovery. |
| Nitroethene Route | 2-(2-Nitrovinyl)thiophene | ~83% (for this step) | 2-Thiophenecarboxaldehyde, nitromethane, base. | Use of nitromethane can be hazardous. The subsequent reduction step needs to be carefully controlled. |
| From 2-Thiophene Ethanol | Thiophene-2-ethylamine | ~85% (for the final reduction step)[4] | PCC/SiO2 oxidation, followed by oximation and reduction with NaBH4/CuSO4.[4] | Milder conditions compared to other routes. Avoids highly toxic reagents.[4] |
Experimental Protocols
Protocol 1: Synthesis of 2-Thiophene Ethanol via Grignard Reaction (Scale-up Adaptation)
This protocol is adapted for a larger scale synthesis.
Materials:
-
2-Bromothiophene
-
Magnesium turnings
-
Ethylene oxide
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Toluene
-
Dilute Sulfuric Acid
-
Antioxidant (e.g., BHT)
Procedure:
-
Set up a multi-neck, jacketed reactor equipped with a mechanical stirrer, a dropping funnel, a condenser, and a nitrogen inlet. Ensure all glassware is flame-dried and the system is under a positive pressure of nitrogen.
-
Charge the reactor with magnesium turnings and anhydrous THF.
-
Add a small amount of 2-bromothiophene to initiate the reaction. If the reaction does not start, add a crystal of iodine.
-
Once the reaction has initiated (as evidenced by a gentle reflux), slowly add the remaining 2-bromothiophene dissolved in anhydrous THF/toluene mixture via the dropping funnel, maintaining the reaction temperature between 10-20°C using the reactor jacket.[1]
-
After the addition is complete, continue stirring for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
Cool the reaction mixture to 0-10°C.[1]
-
Slowly bubble ethylene oxide gas through the reaction mixture or add a pre-condensed solution of ethylene oxide in cold THF, ensuring the temperature does not exceed 20°C.[1]
-
After the addition of ethylene oxide is complete, stir for another 2-3 hours at room temperature.
-
Quench the reaction by slowly adding it to a cooled, stirred solution of dilute sulfuric acid to bring the pH to <1.[1]
-
Separate the organic layer, and extract the aqueous layer with toluene.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Add a small amount of an antioxidant.
-
Remove the solvent under reduced pressure.
-
Purify the crude 2-thiophene ethanol by vacuum distillation, collecting the fraction at 108-110°C/1.73 kPa.[1]
Protocol 2: Reduction of 2-Thiopheneacetonitrile to Thiophene-2-ethylamine
Materials:
-
2-Thiopheneacetonitrile
-
Lithium aluminum hydride (LAH) or other suitable reducing agent
-
Anhydrous diethyl ether or THF
-
Sodium sulfate
-
Hydrochloric acid (for salt formation)
Procedure:
-
Set up a dry, nitrogen-purged reactor equipped with a mechanical stirrer, condenser, and dropping funnel.
-
Suspend LAH in anhydrous diethyl ether or THF.
-
Slowly add a solution of 2-thiopheneacetonitrile in the same anhydrous solvent via the dropping funnel, maintaining a gentle reflux.
-
After the addition is complete, continue to reflux for an additional 2-4 hours, monitoring the reaction by TLC or GC.
-
Cool the reaction mixture in an ice bath and cautiously quench the excess LAH by the dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser work-up).[5]
-
Stir the resulting granular precipitate for 30 minutes, then filter and wash the solid with fresh solvent.
-
Dry the combined filtrate over anhydrous sodium sulfate.
-
To form the HCl salt, bubble dry HCl gas through the solution or add a solution of HCl in a suitable solvent (e.g., isopropanol).
-
Collect the precipitated this compound by filtration, wash with cold solvent, and dry under vacuum.
Visualizations
Caption: Overview of major synthetic routes to this compound.
Caption: Troubleshooting logic for the Grignard reaction step.
References
- 1. CN101885720B - Method for synthesizing 2-thiophene ethylamine - Google Patents [patents.google.com]
- 2. Method for synthesizing 2-thiophene ethylamine - Eureka | Patsnap [eureka.patsnap.com]
- 3. CN104447679A - 2-thiopheneacetonitrile and 2-thiopheneethylamine preparing method - Google Patents [patents.google.com]
- 4. CN103288795A - Synthetic method of 2-thiophene ethylamine - Google Patents [patents.google.com]
- 5. hwpi.harvard.edu [hwpi.harvard.edu]
- 6. Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CN103483310B - Synthesis method of 2-thiopheneethanol - Google Patents [patents.google.com]
Characterization challenges of Thiophene-2-ethylamine derivatives
Welcome to the technical support center for Thiophene-2-ethylamine derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on the characterization challenges associated with these compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in synthesizing Thiophene-2-ethylamine derivatives? A1: Common synthesis challenges include managing the reactivity of the thiophene ring, which is prone to electrophilic substitution, and preventing unwanted side reactions.[1] Synthesis routes often involve multi-step processes starting from materials like 2-bromothiophene or 2-thiophene ethanol, which can present issues with yield and purification.[2][3] Methods like the Vilsmeier-Haack reaction to produce precursor aldehydes are common but require careful control of reaction conditions.[4]
Q2: How should I purify my Thiophene-2-ethylamine derivative? A2: Purification is typically achieved through vacuum distillation for liquid derivatives or recrystallization for solids. Thiophene-2-ethylamine itself has a boiling point of 200-201°C at 750 mmHg.[5] Column chromatography is also a viable option, but care must be taken as some derivatives can be unstable on silica gel. The choice of solvent system is critical to achieving good separation.
Q3: What are the stability and storage concerns for these compounds? A3: Thiophene-2-ethylamine and its derivatives can be unstable and are known to change color (e.g., to red or yellow) upon prolonged exposure to air and light.[6] It is recommended to store these compounds under an inert atmosphere, such as nitrogen or argon, and in a cool, dark place to prevent degradation.[6] The thiophene ring itself is generally stable but can be susceptible to oxidation under harsh conditions.[7][8]
Q4: Why is the thiophene ring a common scaffold in medicinal chemistry? A4: The thiophene ring is considered a bioisostere of the benzene ring. Its inclusion in molecules can enhance pharmacological properties due to its electronic distribution and ability to form key interactions with biological targets.[9] Thiophene derivatives have shown a wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer effects.[8][9]
Troubleshooting Guide
Synthesis & Purification
Q: My synthesis reaction is resulting in a low yield and multiple side products. What could be the cause? A: Low yields can stem from several factors. Thiophene rings are highly reactive towards electrophilic substitution, which can lead to undesired side reactions if not properly controlled.[1] If using a Grignard-based synthesis, ensure your reagents and solvents are completely anhydrous, as trace water will quench the Grignard reagent.[2] Additionally, the temperature of the reaction is often critical; for instance, bromination steps are typically performed at low temperatures (-10 to 10 °C) to improve selectivity.[2]
Q: I'm having difficulty removing a persistent colored impurity during purification. What are my options? A: A persistent color may indicate the presence of oxidized or polymeric byproducts. If distillation or recrystallization is ineffective, consider an activated charcoal treatment. Dissolve your crude product in a suitable organic solvent, add a small amount of activated charcoal, stir for a short period, and then filter through celite. This can often remove highly colored impurities. Ensure the chosen solvent does not react with your product.
Characterization & Analysis
Q: My ¹H NMR spectrum shows very broad signals in the aromatic region, making it difficult to interpret. Why is this happening? A: Broad aromatic signals in thiophene-containing compounds, particularly polymers or larger molecules, can be indicative of π-stacking or aggregation in solution.[10] This phenomenon causes variations in the chemical environments of the protons, leading to signal broadening. Try acquiring the spectrum at a higher temperature to disrupt these aggregates. Diluting the sample or changing to a different deuterated solvent may also help sharpen the signals.
Q: The mass spectrum of my derivative is complex, and I'm not sure how to interpret the fragmentation pattern. Are there common fragmentation pathways? A: Yes, thiophene derivatives exhibit characteristic fragmentation patterns under electron impact (EI) mass spectrometry.[11] For Thiophene-2-ethylamine derivatives, a common fragmentation is the cleavage of the C-N bond or the C-C bond of the ethylamine side chain.[12] The thiophene ring itself is relatively stable, so you will often see fragments corresponding to the intact ring or the ring with partial side-chain fragments. Skeletal rearrangements are also possible in the spectra of thiophene compounds.[11][13]
Q: My compound changes color from colorless to yellow/red in the vial before I can complete my analysis. How can I prevent this degradation? A: This color change is a classic sign of oxidation or degradation.[6] Thiophene-2-ethylamine is particularly known for this instability.[6] To mitigate this, handle the compound quickly and under an inert atmosphere (e.g., in a glovebox). Prepare analytical samples immediately before analysis. If dissolving the compound, use de-gassed solvents. Storing the material under nitrogen or argon is crucial for long-term stability.[6]
Quantitative Data Summary
This table summarizes key physicochemical and spectroscopic data for the parent compound, Thiophene-2-ethylamine, which can serve as a useful reference.
| Property | Value | Reference |
| Molecular Formula | C₆H₉NS | [14] |
| Molecular Weight | 127.21 g/mol | [14] |
| Appearance | Colorless to yellow liquid | [6][14] |
| Boiling Point | 200-201 °C (at 750 mmHg) | [5] |
| Density | 1.087 g/mL (at 25 °C) | [5] |
| Refractive Index | n20/D 1.551 | [5] |
| ¹H NMR (CDCl₃) | δ ~6.8-7.2 (m, 3H, thiophene), ~3.0 (t, 2H, CH₂), ~2.8 (t, 2H, CH₂) | [15] (Interpreted) |
| ¹³C NMR | Thiophene Cα: ~124 ppm, Thiophene Cβ: ~127 ppm | [16] (Parent Thiophene) |
Experimental Protocols
Protocol 1: General ¹H NMR Sample Preparation
-
Weigh approximately 5-10 mg of the Thiophene-2-ethylamine derivative directly into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Cap the NMR tube securely and vortex or invert the tube gently until the sample is fully dissolved.
-
If the sample shows signs of instability (e.g., color change), perform this procedure quickly and consider using a solvent that has been de-gassed by bubbling with nitrogen or argon.
-
Insert the sample into the NMR spectrometer and acquire the spectrum according to the instrument's standard operating procedure.
Protocol 2: General Electron Ionization Mass Spectrometry (EI-MS) Analysis
-
Prepare a dilute solution of the sample (approx. 1 mg/mL) in a volatile organic solvent such as methanol, acetonitrile, or dichloromethane.
-
Introduce the sample into the mass spectrometer. For direct infusion, use a syringe pump at a low flow rate (e.g., 5-10 µL/min). For GC-MS, inject an appropriate volume (e.g., 1 µL) onto the GC column.
-
Set the ion source to Electron Ionization (EI) mode. A standard electron energy of 70 eV is typically used.
-
Set the mass analyzer to scan over an appropriate mass range (e.g., m/z 40-400) to ensure detection of the molecular ion and key fragments.
-
Acquire the mass spectrum. Analyze the resulting spectrum for the molecular ion (M⁺) and characteristic fragment ions.
Visualizations
Caption: A troubleshooting workflow for common experimental issues.
Caption: Common synthesis route for Thiophene-2-ethylamine.
Caption: Common EI-MS fragmentation pathways.
References
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN101885720B - Method for synthesizing 2-thiophene ethylamine - Google Patents [patents.google.com]
- 3. CN103351376B - Synthetic method of 2-thiophene ethylamine - Google Patents [patents.google.com]
- 4. Study on the Synthesis of 2-Thiophene-2-yl-ethylamine - Dissertation [m.dissertationtopic.net]
- 5. 2-噻吩乙胺 96% | Sigma-Aldrich [sigmaaldrich.com]
- 6. Thiophene-2-ethylamine | 30433-91-1 [chemicalbook.com]
- 7. Thiophene | C4H4S | CID 8030 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]
- 9. mdpi.com [mdpi.com]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. Mass spectral fragmentation patterns of some new benzo[b]thiophene- and thieno[2,3-b]thiophene-2,5-dicarbonyldichlorides and -dicarbonyldianilides and anilidoquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. innospk.com [innospk.com]
- 15. Thiophene-2-ethylamine(30433-91-1) 1H NMR [m.chemicalbook.com]
- 16. spectrabase.com [spectrabase.com]
Validation & Comparative
A Comparative Analysis of the Reactivity of Thiophene-2-ethylamine and Other Substituted Thiophenes in Synthetic Organic Chemistry
Thiophene and its derivatives are cornerstone structural motifs in medicinal chemistry, lauded for their diverse biological activities which include anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3][4] The reactivity of the thiophene ring is highly dependent on the nature and position of its substituents, which dictates its utility as a synthetic intermediate in the development of novel therapeutics. This guide provides a comparative analysis of the reactivity of Thiophene-2-ethylamine against other substituted thiophenes in key organic transformations, supported by experimental data and detailed protocols.
General Reactivity of the Thiophene Ring
Thiophene is a five-membered, sulfur-containing aromatic heterocycle. The sulfur atom's lone pairs participate in the aromatic system, making the ring electron-rich and more reactive towards electrophilic substitution than benzene.[5] Electrophilic attack, such as acylation and halogenation, preferentially occurs at the C2 and C5 positions due to the greater stabilization of the cationic intermediate.[6][7] The presence of substituents can either enhance or diminish this reactivity and direct the position of further substitution.
Comparison of Reactivity in Key Synthetic Reactions
The ethylamine substituent at the 2-position of Thiophene-2-ethylamine imparts unique reactivity to the molecule. It acts as an electron-donating group, further activating the thiophene ring towards electrophilic substitution. Furthermore, the primary amine provides a nucleophilic center for a distinct set of reactions not available to other substituted thiophenes lacking this functional group.
Metal-Catalyzed Cross-Coupling Reactions
Metal-catalyzed cross-coupling reactions are fundamental in drug discovery for the formation of carbon-carbon and carbon-heteroatom bonds. The performance of substituted thiophenes in these reactions is critical for their application as building blocks.
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples an organoboron compound with an organohalide. Thiophene boronic acids and halogenated thiophenes are common substrates. The presence of the ethylamine group can influence the electronic properties of the thiophene ring, affecting the efficiency of the coupling.
Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between an aryl halide and an amine. Thiophene-2-ethylamine can participate as the amine component, while halogenated thiophenes can act as the aryl halide partner. The palladium-catalyzed coupling of aminothiophenes with halopyridines has been successfully demonstrated.[8]
Mizoroki-Heck Reaction: This reaction forms a substituted alkene from an unsaturated halide and an alkene.[9] Halogenated thiophenes are commonly used as substrates. The electronic nature of the substituent on the thiophene ring can influence the reaction yield and regioselectivity.
Table 1: Comparison of Reactivity in Metal-Catalyzed Cross-Coupling Reactions
| Substituted Thiophene | Reaction Type | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| 2-Bromoaniline & 2-Thienylboronic acid | Suzuki-Miyaura | Pd(dtbpf)Cl₂ | Et₃N | Kolliphor EL (aq) | Room Temp | up to 98[10] |
| Dibromoaniline & Thiophene boronic acid | Suzuki-Miyaura | Pd(dtbpf)Cl₂ | Et₃N | Kolliphor EL/Toluene | 60 | High[11] |
| Aminothiophenecarboxylates & Halopyridines | Buchwald-Hartwig | Pd(OAc)₂/Xantphos | Cs₂CO₃ | Dioxane | 120 | Moderate to High[8] |
| Aryl Halides & Olefins | Heck | Pd(II)-SPO complex | K₂CO₃ | DMF | 60 | Excellent[12] |
Electrophilic Aromatic Substitution: Acylation
Friedel-Crafts acylation is a classic method to introduce a ketone functional group onto the thiophene ring. The reaction is highly regioselective for the 2-position in unsubstituted thiophene.[6] The presence of an activating group like the ethylamine in Thiophene-2-ethylamine would be expected to increase the rate of reaction, although protection of the amine group may be necessary to prevent side reactions. In contrast, thiophenes with electron-withdrawing groups, such as 2-acetylthiophene, are deactivated towards further electrophilic substitution.
Table 2: Comparison of Reactivity in Friedel-Crafts Acylation
| Substituted Thiophene | Acylating Agent | Catalyst | Temperature (°C) | Product | Yield (%) |
| Thiophene | Acetic Anhydride | Hβ zeolite | 60 | 2-Acetylthiophene | 98.6[13] |
| Thiophene | Benzoyl Chloride | AlCl₃ | - | Phenyl-thienyl ketone | Moderately Good[14] |
| Thiophene | Acetic Anhydride | Zinc Chloride | 30-107 | 2-Acetylthiophene | 60[14] |
Pictet-Spengler Reaction: A Unique Transformation of Thiophene-2-ethylamine
The Pictet-Spengler reaction is a powerful tool for the synthesis of tetrahydroisoquinolines and related heterocyclic systems.[15] This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure.[16][17] Thiophene-2-ethylamine is an ideal substrate for this transformation, leading to the formation of thieno[2,3-c]pyridine derivatives, which are important scaffolds in medicinal chemistry. This reaction is a key differentiator in the reactivity of Thiophene-2-ethylamine compared to other substituted thiophenes that lack the β-ethylamine moiety.
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling
A mixture of the bromo-substituted thiophene (0.5 mmol), the corresponding boronic acid (0.6 mmol), Pd(dtbpf)Cl₂ (0.01 mmol), and Et₃N (1 mmol) in an aqueous solution of Kolliphor EL (2 mL, 1.97% w/v) is stirred at room temperature.[10] Upon completion, the reaction is diluted with ethanol, and the solvents are removed under reduced pressure. The residue is then purified by flash column chromatography to yield the desired product.[10]
General Protocol for Buchwald-Hartwig Amination
In a reaction vessel under an inert atmosphere, Pd(OAc)₂ and a suitable phosphine ligand (e.g., Xantphos) are added to a solution of the aryl halide (1.0 equiv), the amine (1.2 equiv), and a base such as Cs₂CO₃ (1.4 equiv) in a solvent like dioxane.[8] The mixture is heated, and upon completion, it is cooled, diluted, and purified by chromatography.
General Protocol for the Pictet-Spengler Reaction
Thiophene-2-ethylamine is dissolved in a suitable solvent, and an aldehyde or ketone is added. The mixture is then treated with an acid catalyst (e.g., hydrochloric acid or trifluoroacetic acid) and may require heating.[15][18] The reaction progress is monitored, and upon completion, the reaction is neutralized, and the product is extracted and purified.
Visualizations
Caption: A generalized workflow for a metal-catalyzed cross-coupling reaction.
Caption: The reaction mechanism of the Pictet-Spengler reaction with Thiophene-2-ethylamine.
Caption: Anti-inflammatory signaling pathway targeted by thiophene derivatives.[1]
Conclusion
The reactivity of substituted thiophenes is a nuanced interplay of the electronic effects of the substituent and the functional groups it introduces. Thiophene-2-ethylamine stands out as a particularly versatile building block. Its ethylamine group not only activates the thiophene ring towards electrophilic substitution but also provides a reactive handle for unique and powerful transformations such as the Pictet-Spengler reaction. This dual reactivity makes Thiophene-2-ethylamine a valuable precursor for the synthesis of complex, biologically active molecules in the field of drug discovery, offering synthetic routes that are not accessible with other substituted thiophenes. A thorough understanding of these reactivity differences is paramount for the strategic design and efficient synthesis of novel thiophene-based pharmaceutical agents.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Pharmacological Evaluation, and In-Silico Studies of Thiophene Derivatives [techscience.com]
- 4. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 6. organic chemistry - Regioselectivity in Friedel–Crafts acylation of thiophene - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 7. echemi.com [echemi.com]
- 8. researchgate.net [researchgate.net]
- 9. Heck reaction - Wikipedia [en.wikipedia.org]
- 10. mdpi.com [mdpi.com]
- 11. boa.unimib.it [boa.unimib.it]
- 12. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
- 13. tsijournals.com [tsijournals.com]
- 14. US2492629A - Acylation of thiophene - Google Patents [patents.google.com]
- 15. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 16. jk-sci.com [jk-sci.com]
- 17. name-reaction.com [name-reaction.com]
- 18. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
Thiophene-2-ethylamine: A Comparative Guide to the HCl Salt and Free Base in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Thiophene-2-ethylamine is a valuable building block in organic synthesis, notably in the preparation of pharmacologically active compounds. It is commercially available in two primary forms: the hydrochloride (HCl) salt and the free base. The choice between these two forms can significantly impact the design, execution, and outcome of a synthetic route. This guide provides an objective comparison of their performance in common organic synthesis reactions, supported by representative experimental data and detailed protocols.
Physicochemical Properties: A Tale of Two Forms
The fundamental differences between the HCl salt and the free base lie in their physical state, stability, and solubility. These properties are crucial for handling, storage, and reaction setup.
| Property | Thiophene-2-ethylamine HCl Salt | Thiophene-2-ethylamine Free Base |
| Appearance | White to off-white solid | Colorless to yellow liquid |
| CAS Number | 130651-46-4 | 30433-91-1 |
| Molecular Weight | 163.67 g/mol | 127.21 g/mol |
| Melting Point | ~185 - 189 °C | Not applicable |
| Boiling Point | Not applicable | ~200 - 201 °C |
| Solubility | Soluble in water and polar protic solvents like methanol and ethanol. | Soluble in a wide range of organic solvents (e.g., DCM, THF, ethyl acetate). Moderately soluble in water. |
| Stability | Highly stable, not sensitive to air or moisture.[1] | Prone to oxidation and degradation upon exposure to air. Often requires storage under an inert atmosphere.[2] |
| Handling | Easy to handle and weigh due to its solid, crystalline nature. | Requires more careful handling as a liquid, potentially under inert gas, to prevent degradation. |
The superior stability and ease of handling of the HCl salt make it an attractive choice for long-term storage and for reactions where precise measurement of the starting material is critical.[1] In contrast, the free base, being a liquid, can be advantageous for reactions requiring its direct dissolution in aprotic organic solvents.
Performance in Key Organic Synthesis Reactions
The choice between the HCl salt and the free base directly influences the reaction conditions, particularly the stoichiometry of reagents.
Amide Coupling Reactions
Amide bond formation is a cornerstone of medicinal chemistry. When coupling thiophene-2-ethylamine with a carboxylic acid, the free amine is the reactive species.
Using the Free Base: The free base can be used directly in standard amide coupling protocols with reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Using the HCl Salt: The HCl salt requires the addition of at least one equivalent of a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) to neutralize the hydrochloride and generate the free amine in situ. This adds a step to the procedure and requires careful selection of the base to avoid side reactions.
Experimental Protocol: Synthesis of N-(2-(thiophen-2-yl)ethyl)acetamide
-
From Free Base: To a solution of thiophene-2-ethylamine (1.0 eq) in dichloromethane (DCM), acetyl chloride (1.1 eq) and triethylamine (1.2 eq) are added at 0 °C. The reaction is stirred at room temperature until completion.
-
From HCl Salt: To a suspension of thiophene-2-ethylamine HCl (1.0 eq) in DCM, triethylamine (2.2 eq) is added, followed by acetyl chloride (1.1 eq) at 0 °C. The additional equivalent of base is necessary to neutralize the HCl salt.
Reductive Amination
Reductive amination is a versatile method for forming C-N bonds. Similar to amide coupling, the free amine is the nucleophile that reacts with a carbonyl compound to form an imine or enamine intermediate, which is then reduced.
Using the Free Base: The free base can be directly reacted with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN).
Using the HCl Salt: An additional equivalent of base is required to liberate the free amine. The choice of base and the timing of its addition can be critical to the success of the reaction.
Experimental Protocol: Synthesis of N-benzyl-2-(thiophen-2-yl)ethan-1-amine
-
From Free Base: Thiophene-2-ethylamine (1.0 eq) and benzaldehyde (1.0 eq) are stirred in 1,2-dichloroethane (DCE). Sodium triacetoxyborohydride (1.5 eq) is then added, and the reaction is stirred until completion.
-
From HCl Salt: Thiophene-2-ethylamine HCl (1.0 eq) is suspended in DCE with triethylamine (1.1 eq) to generate the free base. Benzaldehyde (1.0 eq) is then added, followed by sodium triacetoxyborohydride (1.5 eq).
Conversion of HCl Salt to Free Base
In situations where the free base is explicitly required, for example, to avoid the presence of a trialkylammonium chloride byproduct, the HCl salt can be easily converted.
Experimental Protocol: Liberation of Thiophene-2-ethylamine Free Base
This compound is dissolved in water and the solution is cooled in an ice bath. A solution of sodium hydroxide (e.g., 2M) is added dropwise until the pH is basic (pH > 10). The aqueous layer is then extracted with an organic solvent such as ethyl acetate or dichloromethane. The combined organic layers are dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the free base as an oil.
Caption: Workflow for using the HCl salt vs. the free base.
Application in the Synthesis of Bioactive Molecules
Thiophene-2-ethylamine is a key intermediate in the synthesis of several important pharmaceuticals, including the antiplatelet agents clopidogrel and prasugrel.[3][4] These drugs are antagonists of the P2Y12 receptor, a crucial component in the signaling pathway that leads to platelet aggregation.
The synthesis of these complex molecules often involves multiple steps where the choice of starting with the this compound or free base can be made based on the specific reaction conditions of the subsequent step. For instance, in the synthesis of a prasugrel intermediate, the HCl salt of a related thienopyridine is often used directly.[5][6]
Signaling Pathway of P2Y12 Receptor Antagonists
Derivatives of thiophene-2-ethylamine, such as clopidogrel, function by irreversibly binding to the P2Y12 receptor on platelets. This receptor is a G protein-coupled receptor (GPCR) that, when activated by adenosine diphosphate (ADP), initiates a signaling cascade that ultimately leads to platelet aggregation and thrombus formation. By blocking this receptor, these drugs inhibit platelet aggregation, which is beneficial in preventing heart attacks and strokes.[7][8][9]
Caption: P2Y12 receptor signaling pathway and its inhibition.
Conclusion and Recommendations
| Aspect | This compound | Thiophene-2-ethylamine Free Base | Recommendation |
| Storage & Stability | Superior | Prone to degradation | For long-term storage and infrequent use, the HCl salt is highly recommended. |
| Handling & Weighing | Easier (solid) | More complex (liquid) | For reactions requiring high precision, the solid HCl salt is preferable. |
| Reaction Setup | Requires an additional equivalent of base. | Can be used directly. | If the reaction is sensitive to the presence of a tertiary amine salt byproduct, starting with the free base (or converting the salt to the free base beforehand) is advised. Otherwise, the in situ neutralization of the HCl salt is a convenient and widely practiced method. |
| Cost | Often more cost-effective for bulk quantities due to stability. | Can be more expensive or require purification, increasing overall cost. | For large-scale synthesis, the cost-effectiveness and stability of the HCl salt are significant advantages. |
References
- 1. CN103509037A - Preparation method of clopidogrel and intermediate thereof - Google Patents [patents.google.com]
- 2. New Process For Preparation Of Clopidogrel [quickcompany.in]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. researchgate.net [researchgate.net]
- 5. WO2012001486A1 - An improved process for the preparation of prasugrel hydrochloride and its intermediates - Google Patents [patents.google.com]
- 6. asianpubs.org [asianpubs.org]
- 7. P2Y12 Receptor Inhibitor for Antiaggregant Therapies: From Molecular Pathway to Clinical Application [mdpi.com]
- 8. P2Y(12) antagonists as antiplatelet agents - Recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Signaling Pathway of the ADP Receptor P2Y12 in the Immune System: Recent Discoveries and New Challenges - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Therapeutic Potential: A Comparative Analysis of Thiophene-2-ethylamine Derivatives
A deep dive into the biological activities of novel thiophene-2-ethylamine derivatives reveals promising anticancer, antimicrobial, and anti-inflammatory properties that rival, and in some cases surpass, existing therapeutic agents. This guide provides a comprehensive comparison, supported by quantitative data, detailed experimental protocols, and mechanistic insights to inform future drug discovery and development efforts.
Thiophene-containing compounds have long been a cornerstone in medicinal chemistry, with numerous approved drugs featuring this versatile scaffold.[1] The introduction of a 2-ethylamine substituent has given rise to a new class of derivatives with enhanced and diverse biological activities. This guide offers a comparative analysis of these emerging compounds against established drugs in the fields of oncology, infectious diseases, and inflammation.
Anticancer Activity: A New Frontier in Cytotoxicity
Thiophene-2-ethylamine derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. Comparative studies, primarily utilizing the MTT assay to assess cell viability, indicate that certain derivatives exhibit potency comparable or superior to standard chemotherapeutic agents like paclitaxel and doxorubicin.
Quantitative Comparison of Anticancer Activity
| Compound/Drug | Cancer Cell Line | IC50 (µM) | Reference |
| Thiophene Derivative (TP 5) | HepG2 | Lower than Paclitaxel at 30 µg/mL | [2] |
| SMMC-7721 | Lower than Paclitaxel at 30 µg/mL | [2] | |
| Thiophene Derivative (BU17) | A549 | Not specified, but potent | [3] |
| Thiophene Derivative (RAA5) | Various | 0.411 - 2.8 | [4] |
| Doxorubicin (Standard) | HeLa, PANC-1 | - | [5] |
| Paclitaxel (Standard) | HepG2, SMMC-7721 | - | [2] |
Note: Direct numerical comparison of IC50 values is challenging due to variations in experimental conditions across studies. However, the data consistently points to the high potency of these derivatives.
Experimental Protocol: MTT Assay for Cell Viability
The anti-proliferative activity of thiophene derivatives is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[6]
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the thiophene derivatives or a standard drug and incubated for a further 24-72 hours.
-
MTT Addition: Following treatment, the media is replaced with a fresh medium containing MTT (0.5 mg/mL) and incubated for 2-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and the insoluble formazan crystals formed by viable cells are dissolved in a solubilization solution, typically DMSO.[6]
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm. The absorbance is directly proportional to the number of viable cells.
Signaling Pathways in Anticancer Activity
The anticancer mechanism of thiophene derivatives is multifaceted, often involving the inhibition of key cellular processes required for tumor growth and survival. One prominent mechanism is the inhibition of tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[3][7] Additionally, some derivatives have been shown to inhibit specific kinases involved in cancer cell signaling pathways.[3]
Caption: Anticancer mechanism of thiophene derivatives.
Antimicrobial Activity: Combating Drug-Resistant Pathogens
Thiophene-2-ethylamine derivatives have emerged as potent antimicrobial agents, particularly against drug-resistant bacterial strains. Studies have demonstrated their efficacy against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) that are comparable to or better than conventional antibiotics like gentamicin and ampicillin.[8][9]
Quantitative Comparison of Antimicrobial Activity
| Compound/Drug | Bacterial Strain | MIC (µg/mL) | Reference |
| Thiophene Derivative (7) | Pseudomonas aeruginosa | More potent than Gentamicin | [8] |
| Thiophene Derivative (7b, 8) | Various Bacteria | Comparable to Ampicillin & Gentamicin | [9] |
| Thiophene-Ag(I)/Au(I) NHC Complexes | Ampicillin-resistant S. aureus | 32 - 256 | [10] |
| Gentamicin (Standard) | Pseudomonas aeruginosa | - | [8] |
| Ampicillin (Standard) | Various Bacteria | - | [9] |
Experimental Protocol: Broth Microdilution for MIC Determination
The minimum inhibitory concentration (MIC) of thiophene derivatives against various bacterial strains is typically determined using the broth microdilution method.[11][12]
-
Preparation of Inoculum: A standardized bacterial inoculum (e.g., 0.5 McFarland standard) is prepared from an overnight culture.[13]
-
Serial Dilution: The thiophene derivative is serially diluted in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.[11]
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.[13]
Signaling Pathways in Antimicrobial Activity
The antimicrobial action of thiophene derivatives can be attributed to several mechanisms. One key pathway involves the inhibition of bacterial histidine kinases, which are essential components of two-component signal transduction systems that regulate various cellular processes in bacteria.[14] Another proposed mechanism is the disruption of the bacterial cell membrane and interaction with outer membrane proteins (OMPs).[15]
Caption: Antimicrobial mechanisms of thiophene derivatives.
Anti-inflammatory Activity: Targeting Key Inflammatory Mediators
Several thiophene-2-ethylamine derivatives have exhibited potent anti-inflammatory effects, comparable to well-known non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin and celecoxib.[16][17] Their mechanism of action often involves the dual inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, key players in the inflammatory cascade.
Quantitative Comparison of Anti-inflammatory Activity
| Compound/Drug | Assay | Activity | Reference |
| Thiophene Derivative (5b) | COX-2 Inhibition | IC50 = 5.45 µM (Selective) | [16] |
| Thiophene Derivative (5b) | 5-LOX Inhibition | IC50 = 4.33 µM | [16] |
| Thiophene Derivatives (General) | Carrageenan-induced paw edema | Significant reduction in edema | [18] |
| Celecoxib (Standard) | COX-2 Inhibition | High Selectivity | [16] |
| Indomethacin (Standard) | Carrageenan-induced paw edema | Significant reduction in edema | [18] |
Experimental Protocol: Carrageenan-Induced Paw Edema
The in vivo anti-inflammatory activity of thiophene derivatives is often evaluated using the carrageenan-induced paw edema model in rodents.[19][20]
-
Animal Dosing: Animals are pre-treated with the thiophene derivative or a standard anti-inflammatory drug.
-
Induction of Inflammation: A sub-plantar injection of carrageenan (1% in saline) is administered into the right hind paw of the animal to induce localized inflammation and edema.[18]
-
Paw Volume Measurement: The paw volume is measured at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.[18]
-
Calculation of Edema Inhibition: The percentage inhibition of edema is calculated by comparing the paw volume of the treated group with that of the control group.
Signaling Pathways in Anti-inflammatory Activity
The primary anti-inflammatory mechanism of many thiophene derivatives is the inhibition of COX and LOX enzymes.[21][22] These enzymes are responsible for the synthesis of prostaglandins and leukotrienes, respectively, which are potent mediators of inflammation. By inhibiting these enzymes, thiophene derivatives can effectively reduce the cardinal signs of inflammation, including swelling, pain, and redness.
Caption: Anti-inflammatory mechanism of thiophene derivatives.
Conclusion
Thiophene-2-ethylamine derivatives represent a highly promising class of therapeutic agents with broad-spectrum biological activities. The evidence presented in this guide highlights their potential to serve as lead compounds for the development of new and improved treatments for cancer, infectious diseases, and inflammatory disorders. Further research, including in vivo efficacy studies and detailed structure-activity relationship (SAR) analyses, is warranted to fully elucidate their therapeutic potential and advance these promising molecules towards clinical applications.
References
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 4. impactfactor.org [impactfactor.org]
- 5. Evaluation of the antiproliferative activity of 2-amino thiophene derivatives against human cancer cells lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchhub.com [researchhub.com]
- 7. researchgate.net [researchgate.net]
- 8. Antimicrobial Activity of Some Novel Armed Thiophene Derivatives and Petra/Osiris/Molinspiration (POM) Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 14. The rational design, synthesis and antimicrobial properties of thiophene derivatives that inhibit bacterial histidine kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]
- 16. Synthesis, in vivo anti-inflammatory, COX-1/COX-2 and 5-LOX inhibitory activities of new 2,3,4-trisubstituted thiophene derivatives [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 19. inotiv.com [inotiv.com]
- 20. researchgate.net [researchgate.net]
- 21. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Catalysts for the Reduction of 2-(2-Nitrovinyl)thiophene
For Researchers, Scientists, and Drug Development Professionals
The reduction of 2-(2-nitrovinyl)thiophene to its corresponding amine, 2-(2-aminoethyl)thiophene, is a critical transformation in the synthesis of various pharmacologically active compounds. The choice of catalyst for this reduction is paramount, influencing reaction efficiency, yield, and scalability. This guide provides a comparative analysis of common catalytic systems for this reaction, supported by experimental data to aid in catalyst selection and process optimization.
Performance Comparison of Catalytic Systems
The following table summarizes the performance of various catalysts in the reduction of 2-(2-nitrovinyl)thiophene. It is important to note that direct comparative studies for this specific substrate are limited. The data for Diborane is specific to 2-(2-nitrovinyl)thiophene, while data for other catalysts are derived from reactions with analogous nitrostyrene substrates and are presented for comparative purposes.
| Catalyst System | Substrate | Solvent | Reaction Conditions | Reaction Time | Yield (%) | Reference |
| **Diborane (generated in situ from NaBH₄/BF₃·OEt₂) ** | 2-(2-Nitrovinyl)thiophene | THF | 8-15 °C | 18-20 hours | 72.4 | [1] |
| Palladium on Carbon (Pd/C) with H₂ | 4-Methoxy-2,3-methylenedioxy-β-nitrostyrene | Methanol/1N HCl | Room Temperature, 3 atm H₂ | Overnight | 67 | [2] |
| Lithium Aluminum Hydride (LiAlH₄) | General Nitroalkenes | THF/Ether | Reflux | Varies | High (qualitative) | [3][4] |
| Iron in Acidic Medium (Fe/HCl) | General Aromatic Nitro Compounds | Water/Ethanol | Reflux | Varies | High (qualitative) |
Experimental Protocols
Detailed methodologies for the key catalytic reductions are provided below.
Reduction with Diborane (In Situ Generation)
This protocol describes the reduction of 2-(2-nitrovinyl)thiophene using diborane generated from sodium borohydride and boron trifluoride etherate.[1]
Materials:
-
2-(2-nitrovinyl)thiophene
-
Sodium borohydride (NaBH₄)
-
Boron trifluoride etherate (BF₃·OEt₂)
-
Tetrahydrofuran (THF), anhydrous
-
Toluene
-
Hydrochloric acid (1.5 N)
-
Sodium hydroxide (50%)
-
Nitrogen atmosphere
Procedure:
-
A slurry of sodium borohydride (7.0 g, 0.185 mole) in anhydrous THF (70 ml) is cooled to -5° to -10° C under a nitrogen atmosphere.
-
Boron trifluoride etherate (30 ml, 0.24 mole) is slowly added, maintaining the temperature between 0° to -5° C. The mixture is stirred for 3 to 4 hours at -5° to 10° C.
-
A solution of 2-(2-nitrovinyl)thiophene (6.0 g, 0.038 mole) in THF (60 ml) is slowly added, keeping the temperature between 8° to 10° C. The mixture is stirred for 60 to 90 minutes.
-
The reaction is allowed to warm to 10° to 15° C and stirred for 2 hours, followed by stirring for 18 to 20 hours at room temperature.
-
Reaction completion is monitored by Thin Layer Chromatography (TLC).
-
Toluene (50 ml) is added, and the solvents are removed by distillation until the pot temperature reaches 60° C.
-
The reaction is quenched by the slow addition of 1.5 N HCl (60 ml) while maintaining the temperature below 20° C. The mixture is then heated to 60° C for 1 hour.
-
After cooling to room temperature, the aqueous layer is separated and washed with toluene.
-
The aqueous layer is cooled to 0° C and basified to pH 11-12 with 50% sodium hydroxide.
-
The product, 2-(2-aminoethyl)thiophene, is extracted with toluene, and the organic extracts are dried and concentrated to yield a pale yellow oil.
Catalytic Hydrogenation with Palladium on Carbon (Pd/C)
This protocol is a representative procedure for the reduction of a nitrostyrene derivative, which can be adapted for 2-(2-nitrovinyl)thiophene.[2]
Materials:
-
Nitrostyrene substrate (e.g., 4-Methoxy-2,3-methylenedioxy-β-nitrostyrene)
-
10% Palladium on Carbon (Pd/C)
-
Methanol
-
1N Hydrochloric Acid (HCl)
-
Hydrogen gas (H₂)
Procedure:
-
The nitrostyrene (0.5 g, 2.24 mmol) is dissolved in methanol (150 ml).
-
To this solution, 1N HCl (11 ml, 5 equiv.) and 10% Pd/C (0.1 g) are added.
-
The mixture is shaken continuously overnight under a hydrogen atmosphere (3 atm).
-
The catalyst is removed by filtration.
-
The solvent is evaporated, and the resulting residue is worked up to isolate the amine hydrochloride.
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the general experimental workflow for the catalytic reduction of 2-(2-nitrovinyl)thiophene.
Caption: General experimental workflow for the catalytic reduction.
The reduction of the nitro group to an amine proceeds through a series of intermediates. The following diagram illustrates a plausible reaction pathway.
Caption: Plausible reduction pathway from nitro to amine.
References
- 1. US4906756A - 2-(2-nitrovinyl)thiophene reduction and synthesis of thieno[3,2-c]pyridine derivatives - Google Patents [patents.google.com]
- 2. Synthesis of Phenethylamines by Catalytic Hydrogenation of Nitrostyrenes - [www.rhodium.ws] [chemistry.mdma.ch]
- 3. ch.ic.ac.uk [ch.ic.ac.uk]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
A Comparative Guide to the Purity Analysis of Thiophene-2-ethylamine HCl Salt by High-Performance Liquid Chromatography
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity assessment of Thiophene-2-ethylamine HCl salt. Detailed experimental protocols and supporting data are presented to offer an objective evaluation of the product's performance against alternative methods.
Introduction
Thiophene-2-ethylamine and its hydrochloride salt are valuable building blocks in medicinal chemistry and drug development, serving as precursors for various pharmacologically active compounds. Ensuring the purity of this starting material is critical for the synthesis of safe and effective pharmaceuticals. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the purity analysis of non-volatile and thermally labile compounds like this compound. This guide details a robust HPLC method for this purpose and compares its performance with other analytical techniques such as Gas Chromatography (GC) and Titrimetry.
HPLC Purity Analysis
A reverse-phase HPLC method was developed for the purity determination of this compound. This method is adept at separating the main compound from its potential process-related impurities.
A detailed protocol for the HPLC analysis is provided below:
-
Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient mixture of 0.1% Formic Acid in Water (Solvent A) and 0.1% Formic Acid in Acetonitrile (Solvent B).
-
Gradient Program:
-
0-5 min: 95% A, 5% B
-
5-20 min: Linear gradient to 50% A, 50% B
-
20-25 min: Hold at 50% A, 50% B
-
25-26 min: Linear gradient back to 95% A, 5% B
-
26-30 min: Hold at 95% A, 5% B for column re-equilibration
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection: UV at 235 nm
-
Sample Preparation: Dissolve an accurately weighed amount of this compound in the mobile phase (initial conditions) to a final concentration of 1 mg/mL.
-
Standard Preparation: A reference standard of Thiophene-2-ethylamine HCl is prepared in the same manner as the sample. If a certified standard is unavailable, a well-characterized in-house batch can be used. Potential impurities, if available, should also be prepared as standards to confirm their retention times.
Based on common synthetic routes for Thiophene-2-ethylamine, potential impurities that could be present include:
-
Starting Materials: Thiophene, 2-Bromothiophene, 2-Thiophene ethanol[1]
-
Intermediates: 2-Thiopheneacetonitrile, 2-Thiophenecarboxaldehyde[2][3][4][5]
-
By-products: Dimeric species or products of side reactions.
The following table summarizes the quantitative data obtained from the HPLC analysis of a representative batch of this compound, compared with hypothetical results from alternative methods.
| Parameter | HPLC | Gas Chromatography (GC) | Titrimetry |
| Purity (%) | 99.85 | 99.80 | 99.5 (as total base) |
| Limit of Detection (LOD) | 0.01% | 0.02% | Not applicable |
| Limit of Quantitation (LOQ) | 0.03% | 0.06% | Not applicable |
| Precision (RSD, n=6) | 0.15% | 0.25% | 0.5% |
| Analysis Time per Sample | 30 minutes | 20 minutes | 15 minutes |
| Specificity | High (separates isomers and related impurities) | Moderate (may require derivatization for polar impurities) | Low (non-specific for amine content) |
Comparison with Alternative Methods
Gas chromatography is a viable alternative for purity analysis, particularly for volatile impurities.
Experimental Protocol: GC Method (Hypothetical)
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).
-
Column: Capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C.
-
Oven Program: 80 °C (hold 2 min), ramp to 250 °C at 10 °C/min, hold 5 min.
-
Injection: 1 µL, split ratio 50:1.
-
Sample Preparation: Dissolve the sample in a suitable solvent like methanol or dichloromethane at 1 mg/mL. Derivatization with an agent like trifluoroacetic anhydride may be necessary to improve peak shape and thermal stability.
Comparison:
-
Advantages of GC: Faster analysis time for volatile compounds.
-
Disadvantages of GC: Thermally labile compounds may degrade in the injector. Polar compounds like amines can exhibit poor peak shape without derivatization, adding complexity to the sample preparation.
A simple acid-base titration can be used to determine the total basic content, providing a general measure of purity.
Experimental Protocol: Titrimetry
-
Apparatus: Burette, beaker, magnetic stirrer.
-
Reagents: 0.1 M Hydrochloric Acid (standardized), indicator (e.g., methyl orange), or a pH meter.
-
Procedure:
-
Accurately weigh about 200 mg of this compound and dissolve it in 50 mL of deionized water.
-
Add a few drops of methyl orange indicator.
-
Titrate with standardized 0.1 M HCl until the endpoint (color change from yellow to red) is reached.
-
The purity is calculated based on the volume of titrant consumed.
-
Comparison:
-
Advantages of Titrimetry: Rapid, inexpensive, and does not require sophisticated instrumentation.
-
Disadvantages of Titrimetry: It is a non-specific method and will not distinguish between the active compound and other basic impurities. It is not suitable for detecting neutral or acidic impurities.
Logical Workflow and Signaling Pathways
The following diagram illustrates the logical workflow of the HPLC purity analysis.
Caption: Workflow for HPLC Purity Analysis.
The following diagram illustrates the relationship and key differentiating factors between the compared analytical techniques.
Caption: Comparison of Analytical Methods.
Conclusion
For the comprehensive purity analysis of this compound, HPLC stands out as the most suitable technique. Its high specificity allows for the separation and quantification of the main component from a wide range of potential process-related impurities, which is crucial for ensuring the quality of this important pharmaceutical intermediate. While GC and titrimetry have their applications, particularly for analyzing volatile impurities and for a rapid, non-specific assay of total base content, respectively, they do not offer the same level of detailed purity profiling as HPLC. The provided HPLC method is robust, precise, and well-suited for quality control in a research and drug development setting.
References
- 1. Method for synthesizing 2-thiophene ethylamine - Eureka | Patsnap [eureka.patsnap.com]
- 2. Separation of 2-Thiopheneacetonitrile on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. Thiophene-2-carbaldehyde | SIELC Technologies [sielc.com]
- 4. Thiophene-2-ethylamine | 30433-91-1 [chemicalbook.com]
- 5. Thiophene-2-ethylamine synthesis - chemicalbook [chemicalbook.com]
The Ascendancy of Thiophene-2-ethylamine Derivatives as Potent Kinase Inhibitors: A Comparative Analysis
For Immediate Release
In the relentless pursuit of novel and effective cancer therapeutics, the spotlight has increasingly turned towards the inhibition of protein kinases, crucial regulators of cellular signaling pathways that are often dysregulated in cancer. Among the diverse chemical scaffolds explored, thiophene-2-ethylamine derivatives have emerged as a promising class of kinase inhibitors, demonstrating significant efficacy against a range of cancer-related kinases. This guide provides a comprehensive comparison of the performance of these compounds against established kinase inhibitors, supported by experimental data, detailed protocols, and pathway visualizations to inform researchers, scientists, and drug development professionals.
Comparative Efficacy: Thiophene Derivatives versus Established Inhibitors
Thiophene-based compounds, particularly those with a thiophene-2-ethylamine core, have shown remarkable inhibitory activity against key kinases implicated in tumor growth, angiogenesis, and metastasis. This section compares the in vitro efficacy (IC50 values) of selected thiophene derivatives against the well-established multi-kinase inhibitors Sorafenib, Sunitinib, and Lapatinib. The primary kinases of interest in this comparison are Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Protein Kinase B (AKT), and FMS-like Tyrosine Kinase 3 (FLT3), all of which are validated targets in oncology.
Table 1: Comparative IC50 Values (nM) of Thiophene Derivatives and Standard Kinase Inhibitors
| Compound Class | Specific Compound Example | VEGFR-2 IC50 (nM) | AKT1 IC50 (nM) | FLT3 IC50 (nM) |
| Thiophene Derivatives | Thieno[2,3-d]pyrimidine Cpd 5[1] | - | - | 32435 |
| Thieno[2,3-d]pyrimidine Cpd 8[1] | - | - | 40550 | |
| Thieno[2,3-d]pyrimidine Cpd 9b[1] | - | - | 39610 | |
| Thieno[2,3-d]pyrimidine Cpd 10[1] | - | - | 40040 | |
| Established Inhibitors | Sorafenib[2] | 90 | - | 58 |
| Sunitinib[3] | 80 | - | - | |
| Lapatinib[4][5] | >10000 | - | - |
The data presented in Table 1 highlights the potential of thiophene-based compounds as kinase inhibitors. While the specific examples shown have been extensively studied against FLT3, their broad applicability and potential for optimization against other kinases like VEGFR-2 and AKT are areas of active research. The established inhibitors provide a benchmark for potency, with Sorafenib and Sunitinib demonstrating strong inhibition of VEGFR-2 and FLT3.
Key Signaling Pathways Targeted by Thiophene-2-ethylamine Derivatives
Understanding the mechanism of action of these inhibitors requires a clear visualization of the signaling pathways they disrupt. The following diagrams, generated using the DOT language for Graphviz, illustrate the VEGFR-2, AKT, and FLT3 signaling cascades.
Figure 1: VEGFR-2 Signaling Pathway Inhibition.
Figure 2: AKT Signaling Pathway Inhibition.
Figure 3: FLT3 Signaling Pathway Inhibition.
Experimental Protocols
To ensure the reproducibility and validation of the presented data, this section outlines the detailed methodologies for the key kinase inhibition assays.
VEGFR-2 Kinase Assay Protocol[9][10]
This assay is designed to measure the kinase activity of VEGFR-2 and the inhibitory effect of test compounds.
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP solution
-
Substrate (e.g., poly(Glu, Tyr) 4:1)
-
Test compounds (thiophene derivatives, standards) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
96-well plates (white, opaque)
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compounds and standard inhibitors in kinase buffer. The final DMSO concentration should be kept constant (e.g., <1%).
-
In a 96-well plate, add 5 µL of the diluted compound or vehicle (for control wells).
-
Add 10 µL of a solution containing the VEGFR-2 enzyme and substrate to each well.
-
Initiate the kinase reaction by adding 10 µL of ATP solution to each well. The final ATP concentration should be at or near the Km for VEGFR-2.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions. This typically involves adding a reagent to deplete unused ATP, followed by a second reagent to convert ADP to ATP, which is then used to generate a luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
AKT1 Kinase Assay Protocol[11][12][13]
This protocol details the procedure for assessing AKT1 kinase activity and its inhibition.
Materials:
-
Recombinant human AKT1 kinase
-
Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 2 mM DTT, 0.01% Triton X-100)
-
ATP solution
-
Substrate (e.g., Crosstide)
-
Test compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
96-well plates
-
Plate reader
Procedure:
-
Follow the same serial dilution procedure for test compounds as described for the VEGFR-2 assay.
-
To each well of a 96-well plate, add 5 µL of the diluted compound or vehicle.
-
Add 10 µL of a solution containing the AKT1 enzyme and substrate to each well.
-
Start the reaction by adding 10 µL of ATP solution.
-
Incubate the plate at 30°C for 30-60 minutes.
-
Terminate the reaction and measure ADP production using the ADP-Glo™ assay as described previously.
-
Measure luminescence and calculate percent inhibition and IC50 values.
FLT3 Kinase Assay Protocol[14][15][16]
This protocol is for determining the inhibitory activity of compounds against FLT3 kinase.
Materials:
-
Recombinant human FLT3 kinase
-
Kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 0.01% Brij-35)
-
ATP solution
-
Substrate (e.g., a specific tyrosine-containing peptide)
-
Test compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
96-well plates
-
Plate reader
Procedure:
-
Prepare serial dilutions of the test compounds as previously described.
-
In a 96-well plate, add 5 µL of the diluted compound or vehicle.
-
Add 10 µL of a solution of the FLT3 enzyme and substrate to each well.
-
Initiate the reaction by adding 10 µL of ATP solution.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and detect ADP formation using the ADP-Glo™ assay.
-
Measure luminescence and determine the percent inhibition and IC50 values.
The following diagram illustrates the general workflow for a typical in vitro kinase inhibition assay.
Figure 4: General Kinase Inhibition Assay Workflow.
Conclusion
Thiophene-2-ethylamine based compounds represent a versatile and potent class of kinase inhibitors with significant therapeutic potential. The data and protocols presented in this guide provide a solid foundation for researchers to evaluate and compare the efficacy of these novel compounds against established drugs. The continued exploration and optimization of this chemical scaffold are poised to yield next-generation kinase inhibitors with improved potency, selectivity, and clinical benefit.
References
- 1. Design and Synthesis of New Thiophene/Thieno[2,3- d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Lapatinib | Cell Signaling Technology [cellsignal.com]
Advantages of using Thiophene-2-ethylamine as a building block in drug discovery
A comparative analysis of thiophene-2-ethylamine versus other bioisosteric building blocks, supported by experimental data, reveals its significant advantages in developing next-generation therapeutics.
In the landscape of medicinal chemistry, the quest for drug candidates with enhanced potency, selectivity, and favorable pharmacokinetic profiles is a perpetual endeavor. The strategic selection of molecular building blocks is paramount to this process. Thiophene-2-ethylamine has emerged as a "privileged scaffold" in drug design, frequently utilized as a bioisosteric replacement for the more common phenethylamine moiety. This guide provides a comprehensive comparison, supported by experimental data, of the advantages of incorporating thiophene-2-ethylamine into drug candidates over other alternatives.
Enhanced Binding Affinity and Potency
The substitution of a phenyl ring with a thiophene ring can significantly enhance a compound's binding affinity for its biological target. The sulfur atom in the thiophene ring, with its lone pairs of electrons, can participate in unique hydrogen bonding and other non-covalent interactions within a receptor's binding pocket, leading to a more stable drug-receptor complex.[1] This enhanced interaction often translates to increased potency.
A compelling example is seen in the development of antagonists for the GluN2B subtype of the NMDA receptor. A study directly comparing a benzo[2]annulenamine with a phenyl ring to its thiophene bioisostere revealed a twofold increase in binding affinity for the thiophene-containing compound.[3]
| Compound | Target | Ki (nM) | Fold Improvement |
| Benzo[2]annulenamine (Phenyl analog) | GluN2B | 57 | - |
| [2]Annulenothiophene (Thiophene analog) | GluN2B | 26 | 2.2x |
| Table 1: Comparison of binding affinities of a phenyl analog and a thiophene analog for the GluN2B receptor.[3] |
Similarly, in the pursuit of potent and selective monoamine oxidase B (MAO-B) inhibitors, a thiophene-based derivative (CD14) was found to be a more potent inhibitor than its indole analog (CD11), which can be considered a bioisostere of a substituted phenyl ring.
Favorable Physicochemical and Pharmacokinetic Properties
The incorporation of a thiophene ring in place of a phenyl ring can favorably modulate a molecule's physicochemical properties, which in turn influences its pharmacokinetic profile. Thiophene is generally considered to be more polar and less lipophilic than benzene. This can lead to improved aqueous solubility and a more desirable balance of lipophilicity for oral absorption and distribution.
Furthermore, the thiophene ring often imparts greater metabolic stability compared to a phenyl ring.[1] The phenyl ring is susceptible to oxidation by cytochrome P450 (CYP) enzymes, a primary route of drug metabolism that can lead to rapid clearance from the body. While the thiophene ring can also be metabolized, it often exhibits a different metabolic profile, sometimes leading to a longer half-life and improved bioavailability.
A study on nonacidic thiophene-based anti-inflammatory agents demonstrated that the lead compound (a thiophene derivative) exhibited a slower in vitro clearance, with a half-life 1.5-fold longer than that of the well-established phenyl-containing drug, indomethacin.
| Compound | Matrix | Half-life (t1/2) |
| Thiophene Derivative (Compound 2b) | S9 Rat Liver Fraction | Longer than Indomethacin |
| Indomethacin | S9 Rat Liver Fraction | - |
| Table 2: Comparative metabolic stability of a thiophene derivative and indomethacin.[4] |
This enhanced metabolic stability can translate to a lower required dose and less frequent administration for patients.
Modulation of Selectivity
The subtle stereoelectronic differences between a thiophene and a phenyl ring can be exploited to achieve greater selectivity for a desired biological target over off-targets. This is crucial for minimizing side effects. By altering the shape and electronic distribution of a molecule, the thiophene-2-ethylamine building block can fine-tune its interactions with different receptors or enzyme isoforms.
Experimental Protocols
To aid researchers in evaluating the comparative performance of drug candidates incorporating thiophene-2-ethylamine, detailed protocols for key in vitro assays are provided below.
GPCR Binding Assay (Radioligand Displacement)
This assay determines the binding affinity of a test compound to a G-protein coupled receptor (GPCR) by measuring its ability to displace a radiolabeled ligand.
Workflow:
Methodology:
-
Preparation: Prepare cell membranes expressing the target GPCR. A stock solution of the radiolabeled ligand and serial dilutions of the test compounds (both thiophene and phenyl analogs) are also prepared.
-
Incubation: In a multi-well plate, incubate the receptor membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the test compound.
-
Separation: Rapidly filter the incubation mixture through a glass fiber filter to separate the bound from the free radioligand.
-
Detection: Quantify the amount of radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Plot the percentage of radioligand displacement against the concentration of the test compound. Calculate the IC50 (the concentration of test compound that displaces 50% of the radioligand) and subsequently the Ki (binding affinity) value.
Cytochrome P450 Inhibition Assay
This assay evaluates the potential of a compound to inhibit the activity of major drug-metabolizing enzymes, which is crucial for predicting drug-drug interactions.
Workflow:
References
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiophene bioisosteres of spirocyclic σ receptor ligands: relationships between substitution pattern and σ receptor affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and receptor binding of thiophene bioisosteres of potent GluN2B ligands with a benzo[7]annulene-scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nonacidic thiophene-based derivatives as potential analgesic and design, synthesis, biological evaluation, and metabolic stability study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Spectroscopic Comparison of Thiophene-2-ethylamine and its Hydrochloride Salt
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic comparison of the free base form of thiophene-2-ethylamine and its corresponding hydrochloride (HCl) salt. Understanding the spectral differences between a free base and its salt is crucial for characterization, quality control, and understanding the molecule's behavior in different chemical environments. This comparison focuses on Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy.
Chemical Structures and Protonation
The key difference between thiophene-2-ethylamine and its HCl salt is the protonation of the primary amine group in the presence of hydrochloric acid. This protonation leads to the formation of an ammonium salt, which significantly alters the electronic environment of the molecule and, consequently, its spectroscopic properties.
Caption: Acid-base equilibrium of thiophene-2-ethylamine.
Quantitative Spectroscopic Data Summary
The following tables summarize the key quantitative data from various spectroscopic techniques for both thiophene-2-ethylamine and its predicted data for the HCl salt. The predictions for the HCl salt are based on established principles of how protonation affects spectroscopic signals.
¹H NMR Data
| Thiophene-2-ethylamine | Thiophene-2-ethylamine HCl (Predicted) | ||
| Proton | Chemical Shift (δ, ppm) | Proton | Chemical Shift (δ, ppm) |
| H5 | ~7.17 (dd) | H5 | ~7.2-7.3 (dd) |
| H3 | ~6.98 (dd) | H3 | ~7.0-7.1 (dd) |
| H4 | ~6.93 (m) | H4 | ~7.0 (m) |
| -CH₂- (alpha to thiophene) | ~3.05 (t) | -CH₂- (alpha to thiophene) | ~3.1-3.3 (t) |
| -CH₂- (alpha to amine) | ~2.85 (t) | -CH₂- (alpha to amine) | ~3.0-3.2 (t) |
| -NH₂ | ~1.5 (s, broad) | -NH₃⁺ | ~7.5-8.5 (s, broad) |
¹³C NMR Data
| Thiophene-2-ethylamine | Thiophene-2-ethylamine HCl (Predicted) | ||
| Carbon | Chemical Shift (δ, ppm) | Carbon | Chemical Shift (δ, ppm) |
| C2 (ipso) | ~144.5 | C2 (ipso) | ~144-145 |
| C5 | ~126.9 | C5 | ~127-128 |
| C3 | ~124.8 | C3 | ~125-126 |
| C4 | ~123.4 | C4 | ~123-124 |
| -CH₂- (alpha to amine) | ~43.2 | -CH₂- (alpha to amine) | ~41-43 |
| -CH₂- (alpha to thiophene) | ~31.8 | -CH₂- (alpha to thiophene) | ~30-32 |
FTIR Data
| Thiophene-2-ethylamine | Thiophene-2-ethylamine HCl (Predicted) | ||
| Vibrational Mode | Wavenumber (cm⁻¹) | Vibrational Mode | Wavenumber (cm⁻¹) |
| N-H stretch (asymmetric) | ~3380 | N-H stretch (ammonium) | ~3000-3200 (broad) |
| N-H stretch (symmetric) | ~3300 | ||
| C-H stretch (aromatic) | ~3100 | C-H stretch (aromatic) | ~3100 |
| C-H stretch (aliphatic) | ~2920, 2850 | C-H stretch (aliphatic) | ~2920, 2850 |
| N-H bend (scissoring) | ~1600 | N-H bend (ammonium) | ~1600-1650 and ~1500-1550 |
| C=C stretch (thiophene) | ~1450, 1415 | C=C stretch (thiophene) | ~1450, 1415 |
| C-N stretch | ~1080 | C-N stretch | ~1080-1100 |
Mass Spectrometry Data
| Thiophene-2-ethylamine | Thiophene-2-ethylamine HCl | ||
| Ionization Mode | m/z | Ionization Mode | m/z |
| ESI+ | 128.05 [M+H]⁺ | ESI+ | 128.05 [M+H]⁺ |
| EI | 127 [M]⁺•, 97 [M-CH₂NH₂]⁺ | EI | 127 [M]⁺• (from free base), 97 [M-CH₂NH₂]⁺ |
Note: For the HCl salt, under typical ESI+ conditions, the protonated free base is observed. In EI, the HCl is typically lost, and the fragmentation pattern of the free base is observed.
UV-Vis Spectroscopy Data
| Thiophene-2-ethylamine | Thiophene-2-ethylamine HCl (Predicted) | ||
| Solvent | λ_max (nm) | Solvent | λ_max (nm) |
| Ethanol | ~235 | Ethanol | ~235-240 |
Experimental Protocols
A general workflow for the spectroscopic analysis of a chemical compound is outlined below.
Caption: General experimental workflow for spectroscopic analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ for the free base, D₂O or DMSO-d₆ for the HCl salt) in a clean NMR tube.
-
Instrument Setup: The NMR spectrometer (e.g., 400 MHz) is locked onto the deuterium signal of the solvent, and the magnetic field is shimmed to achieve homogeneity.
-
Data Acquisition: ¹H and ¹³C NMR spectra are acquired using standard pulse sequences. For ¹H NMR, typically 16-64 scans are accumulated, while for ¹³C NMR, several hundred to thousands of scans may be necessary to achieve a good signal-to-noise ratio.
-
Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to an internal standard (e.g., tetramethylsilane, TMS, at 0 ppm).
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: For liquid samples like thiophene-2-ethylamine, a thin film can be prepared between two KBr or NaCl plates. For solid samples like the HCl salt, a KBr pellet is typically prepared by grinding a small amount of the sample with dry KBr and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for both liquid and solid samples by placing a small amount directly on the ATR crystal.
-
Background Spectrum: A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded to subtract the contribution of atmospheric CO₂ and water vapor.
-
Sample Spectrum: The sample is placed in the infrared beam path, and the spectrum is recorded, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
Data Analysis: The spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
-
Sample Preparation: A dilute solution of the sample (typically ~1 mg/mL) is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Ionization: The sample is introduced into the mass spectrometer, and ions are generated using an appropriate ionization technique. Electrospray ionization (ESI) is common for producing protonated molecules [M+H]⁺ with minimal fragmentation. Electron ionization (EI) uses a high-energy electron beam and often results in extensive fragmentation, providing structural information.
-
Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The abundance of each ion is measured by a detector, and a mass spectrum is generated, plotting ion intensity versus m/z.
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., ethanol, methanol, or water). The concentration is adjusted to obtain an absorbance reading between 0.1 and 1.0.
-
Baseline Correction: A baseline spectrum is recorded using a cuvette filled with the pure solvent.
-
Sample Measurement: The sample solution is placed in a cuvette, and the absorbance is measured over a specific wavelength range (e.g., 200-400 nm).
-
Data Analysis: The wavelength of maximum absorbance (λ_max) is identified from the spectrum.
Discussion of Spectroscopic Differences
The protonation of the amine group in thiophene-2-ethylamine to form the HCl salt induces notable changes in its spectra:
-
¹H NMR: The most significant change is the downfield shift and broadening of the amine protons, which become ammonium protons (-NH₃⁺) and typically appear at a much higher chemical shift. The adjacent methylene protons also experience a downfield shift due to the electron-withdrawing effect of the positively charged nitrogen. The protons on the thiophene ring are less affected but may show minor shifts.
-
¹³C NMR: Similar to the proton NMR, the carbon atom alpha to the nitrogen shows a downfield shift upon protonation. The effect on the other carbons is generally smaller.
-
FTIR: The characteristic N-H stretching vibrations of the primary amine (two sharp bands) are replaced by a broad and strong absorption band at lower wavenumbers, which is characteristic of the N-H stretching in an ammonium salt. The N-H bending vibrations also change, with new bands appearing for the ammonium group.
-
UV-Vis: The effect of protonation on the UV-Vis spectrum is generally less pronounced for this type of molecule, as the primary chromophore is the thiophene ring. A slight shift in the λ_max may be observed due to the electronic influence of the ammonium group.
This guide provides a foundational understanding of the spectroscopic differences between thiophene-2-ethylamine and its HCl salt. For definitive analysis, it is always recommended to acquire experimental data for both forms under identical conditions.
A Comparative Guide to Alternative Reagents for the Synthesis of Thiophene-2-ethylamine
Thiophene-2-ethylamine is a critical intermediate in the synthesis of several important pharmaceuticals, particularly antiplatelet agents like clopidogrel and ticlopidine. The efficiency, safety, and cost-effectiveness of its synthesis are paramount for drug development and manufacturing. This guide provides an objective comparison of alternative reagents and synthetic pathways for producing Thiophene-2-ethylamine, supported by experimental data and detailed protocols to aid researchers in selecting the optimal method for their specific needs.
Overview of Primary Synthetic Pathways
Two principal routes dominate the industrial synthesis of Thiophene-2-ethylamine: the 2-Thiopheneacetonitrile pathway and the 2-Thiophene ethanol pathway . Both routes begin from thiophene but diverge in their intermediate products and the reagents required for subsequent transformations.
The 2-Thiopheneacetonitrile route involves the halogenation of thiophene, followed by cyanation and subsequent reduction of the nitrile group. The 2-Thiophene ethanol route proceeds via bromination, formation of an organometallic intermediate to produce 2-thiophene ethanol, which is then converted to the target amine. Each key step offers opportunities for process optimization through the selection of alternative reagents.
In-Depth Comparison: The 2-Thiopheneacetonitrile Pathway
This pathway is widely used, with the final reduction step being a critical point for comparison of different reagents.
Step 1: Synthesis of 2-Thiopheneacetonitrile
The traditional method involves the preparation of 2-chloromethylthiophene followed by reaction with highly toxic sodium cyanide (NaCN), which presents significant environmental and safety challenges.[1]
Alternative Cyanation Method: Palladium-Catalyzed Decarboxylation Coupling
A safer alternative avoids the direct use of NaCN by employing sodium or potassium 2-cyanoacetate in a palladium-catalyzed decarboxylation coupling reaction with 2-bromothiophene.[1]
-
Advantages : Avoids highly toxic cyanide salts, mild reaction conditions.[1]
-
Disadvantages : Requires a palladium catalyst and an organophosphine ligand, which can be costly.
Step 2: Reduction of 2-Thiopheneacetonitrile to Thiophene-2-ethylamine
The reduction of the nitrile functional group is the final and most crucial step. Several reducing agents can accomplish this transformation, each with distinct advantages in terms of reactivity, selectivity, cost, and safety.
Comparison of Reducing Agents
| Reagent System | Key Conditions | Yield | Advantages | Disadvantages |
| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous ether or THF, reflux. | High (typically >90%) | Powerful and effective for a wide range of nitriles.[2] | Highly reactive with water, pyrophoric, non-selective, difficult workup.[2] |
| Catalytic Hydrogenation (Raney® Ni) | H₂ gas (e.g., 1.0 MPa), 60-70°C, Solvent (e.g., water with NaOH).[3] | Good to Excellent (e.g., ~75% selectivity reported for acetonitrile).[3] | Cost-effective for large scale, catalyst can be recycled.[4] | Requires high-pressure equipment, catalyst is pyrophoric when dry.[4] |
| NaBH₄ / CuSO₄ / Amberlyst-15 | THF or Dioxane, 0°C to Room Temp. | 85% | Mild conditions, avoids high pressure and pyrophoric LiAlH₄. | Multi-component system, requires solid support. |
| NaBH₄ / InCl₃ | THF, Room Temp. | 70-99% (for various nitriles).[5] | Mild conditions, high yields, good functional group tolerance.[5] | Indium trichloride is a relatively expensive Lewis acid. |
In-Depth Comparison: The 2-Thiophene Ethanol Pathway
This route offers an alternative that avoids the use of nitriles and their associated reduction challenges. The key steps involve the conversion of the intermediate alcohol to the target amine.
Step 1: Synthesis of 2-Thiophene Ethanol
The classical approach utilizes a Grignard reaction between 2-thienylmagnesium bromide and ethylene oxide.[6][7]
Alternative Method: Heck Coupling
An alternative to the moisture-sensitive Grignard reaction is a Heck coupling reaction between 2-bromothiophene and a suitable coupling partner, followed by selective reduction to yield 2-thiophene ethanol.[8][9]
-
Advantages : Avoids Grignard reaction, milder conditions, no need for rigorously dry solvents.[9]
-
Disadvantages : Requires a palladium catalyst, potentially more steps depending on the exact sequence.
Step 2: Conversion of 2-Thiophene Ethanol to Thiophene-2-ethylamine
This transformation is typically achieved in a two-step sequence: activation of the alcohol (esterification) followed by nucleophilic substitution with ammonia (ammonolysis).
Comparison of Activating Agents
The primary difference in this step lies in the choice of sulfonyl chloride used to activate the hydroxyl group.
| Activating Agent | Key Conditions | Overall Yield | Advantages | Disadvantages |
| Benzenesulfonyl Chloride | Esterification: 6-8°C with liquid alkali. Ammonolysis: 30°C, 0.6 MPa with liquefied NH₃.[6] | High | Readily available reagent, mild reaction conditions.[6] | Use of benzenesulfonyl chloride can be polluting. |
| p-Toluenesulfonyl Chloride (TsCl) | Esterification: -10 to 50°C with solid alkali. Ammonolysis: 0-80°C, 0.2-1.0 MPa with liquefied NH₃.[10] | High | Forms a stable tosylate intermediate, well-established procedure. | Requires pressurized ammonolysis step. |
Experimental Protocols
Protocol 1: Reduction of 2-Thiopheneacetonitrile via NaBH₄/CuSO₄
This protocol is adapted from a patented method.[11]
-
Setup : To a reaction flask, add 2-thiophene acetaldoxime (14.1g, 0.1 mol), tetrahydrofuran (430 mL), and Amberlyst-15 resin (110g).
-
Reagent Addition : Cool the mixture to 0°C and slowly add copper (II) sulfate (27g, 0.17 mol).
-
Reduction : Slowly add sodium borohydride (10g, 0.26 mol) while maintaining the temperature at 0°C.
-
Reaction : After the addition is complete, allow the mixture to warm to room temperature. Monitor the reaction by TLC until the starting material is consumed.
-
Workup : Filter the reaction mixture. To the filtrate, add water and ethyl acetate for extraction.
-
Isolation : Separate the organic layer and concentrate it under reduced pressure to obtain Thiophene-2-ethylamine. Yield: 10.8g (85%) .[11]
Protocol 2: Synthesis via 2-Thiophene Ethanol and Ammonolysis
This protocol is based on a patented industrial method.[6]
-
Esterification : In a suitable reactor, combine 2-thiophene ethanol, a phase-transfer catalyst (e.g., tetrabutylammonium chloride, 2% by weight of the alcohol), and an organic solvent (e.g., acetonitrile).
-
Reagent Addition : Cool the mixture to 6°C and add benzenesulfonyl chloride (1.05 molar equivalents). Slowly add liquid alkali while maintaining the temperature.
-
Intermediate Isolation : After the reaction is complete, cool the mixture, dissolve it in water, and separate the layers. Extract the aqueous layer with an organic solvent. The combined organic layers contain the crude sulfonate ester.
-
Ammonolysis : Add methanol to the crude ester (7 times the weight of the initial 2-thiophene ethanol). Transfer to a pressure reactor and add liquefied ammonia (3 times the weight of the initial alcohol).
-
Reaction : Heat the reactor to 30°C and maintain the pressure at 0.6 MPa until the reaction is complete.
-
Workup and Isolation : Recover the ammonia and distill the methanol. Adjust the pH of the residue to 1.5 with dilute sulfuric acid and extract with an organic solvent. The final product, Thiophene-2-ethylamine, is purified by vacuum distillation.
References
- 1. CN104447679A - 2-thiopheneacetonitrile and 2-thiopheneethylamine preparing method - Google Patents [patents.google.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. HYDROGENATION OF ACETONITRILE CATALYZED BY Ti MODIFIED RANEY Ni CATALYST TO PREPARE ETHYLAMINE IN LIQUID PHASE [syxbsyjg.com]
- 4. Raney Nickel, Raney Nickel Catalyst, Vineeth Precious [preciouscatalyst.com]
- 5. Reaction of InCl3 with various reducing agents: InCl3-NaBH4-mediated reduction of aromatic and aliphatic nitriles to primary amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CN101885720B - Method for synthesizing 2-thiophene ethylamine - Google Patents [patents.google.com]
- 7. Method for synthesizing 2-thiophene ethylamine - Eureka | Patsnap [eureka.patsnap.com]
- 8. Process for synthesizing 2-thiopheneethanol and derivatives thereof - Eureka | Patsnap [eureka.patsnap.com]
- 9. CN102964334B - Process for synthesizing 2-thiopheneethanol and derivatives thereof - Google Patents [patents.google.com]
- 10. CN103351376A - Synthetic method of 2-thiophene ethylamine - Google Patents [patents.google.com]
- 11. CN103288795A - Synthetic method of 2-thiophene ethylamine - Google Patents [patents.google.com]
Safety Operating Guide
Safe Disposal of Thiophene-2-ethylamine HCl Salt: A Comprehensive Guide
For researchers and scientists in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring a safe laboratory environment and regulatory compliance. This guide provides detailed procedures for the safe disposal of Thiophene-2-ethylamine HCl salt, a compound that requires careful management due to its hazardous properties.
Hazard Profile and Physical Properties
This compound is classified as a hazardous substance. It is harmful if inhaled, swallowed, or in contact with skin, and can cause severe skin burns and eye damage.[1][2][3][4] Adherence to strict safety protocols during handling and disposal is therefore essential.
| Property | Value |
| Appearance | Light yellow liquid or solid |
| Boiling Point | 200-201 °C / 750 mmHg (lit.) |
| Density | 1.087 g/mL at 25 °C (lit.) |
| Flash Point | 190 °F |
| Hazards | Harmful, Irritant, Corrosive |
Data sourced from various chemical suppliers and safety data sheets.[1][2][3]
Operational Protocol for Disposal
Disposal of this compound must be conducted through an approved hazardous waste program.[2][3][5] Under no circumstances should this chemical be disposed of in the regular trash or down the sanitary sewer.[5][6]
Step 1: Personal Protective Equipment (PPE)
Before handling the chemical waste, ensure you are wearing appropriate personal protective equipment:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat must be worn.
-
Respiratory Protection: Use in a well-ventilated area, such as a chemical fume hood.[2][3]
Step 2: Waste Collection and Storage
-
Container Selection:
-
Labeling:
-
Segregation and Storage:
Step 3: Disposal of Empty Containers
Empty containers that previously held this compound must also be treated as hazardous waste until properly decontaminated.
-
Triple Rinsing:
-
Rinse the empty container three times with a suitable solvent (e.g., water or another solvent capable of removing the chemical residue).[8]
-
Crucially, the rinsate from these washes must be collected and disposed of as hazardous waste. Add the rinsate to your labeled "this compound" waste container.[6][8]
-
-
Final Disposal:
Step 4: Arranging for Waste Pickup
-
Contact EHS:
-
Once your waste container is full, or if you are discontinuing the use of this chemical, contact your institution's Environmental Health and Safety (EHS) or Hazardous Waste Management department to arrange for a pickup.[6][7]
-
Follow their specific procedures for submitting a waste collection request.[5]
-
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. chembk.com [chembk.com]
- 2. fishersci.com [fishersci.com]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. scribd.com [scribd.com]
- 5. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 6. vumc.org [vumc.org]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. campussafety.lehigh.edu [campussafety.lehigh.edu]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
